Dibenz[b,e]oxepin-11(6H)-one
Description
Structure
3D Structure
Propriétés
IUPAC Name |
6H-benzo[c][1]benzoxepin-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSHFLBKQQILNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=CC=CC=C3O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196368 | |
| Record name | Doxepinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4504-87-4 | |
| Record name | Dibenz[b,e]oxepin-11(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4504-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxepinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004504874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxepinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenz[b,e]oxepin-11(6H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXEPINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H0YJ25O3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Dibenz[b,e]oxepin-11(6H)-one" fundamental properties
An In-depth Technical Guide on the Core Properties of Dibenz[b,e]oxepin-11(6H)-one
Introduction
This compound, also known by synonyms such as Doxepinone and 6,11-Dihydrodibenz[b,e]oxepin-11-one, is a heterocyclic organic compound with a tricyclic structure.[1][2] Its chemical formula is C₁₄H₁₀O₂.[1][3][4] This compound serves as a crucial chemical intermediate, most notably in the pharmaceutical industry for the synthesis of Doxepin, a tricyclic antidepressant used to treat depression and anxiety.[1][2][5] Beyond its role as a synthetic precursor, this compound is also a known photodecomposition product of Doxepin.[1][6] Recent research has highlighted its potential biological activities, including significant antiparasitic properties, making it a subject of interest in drug development and medicinal chemistry.[7][8][9]
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in various chemical processes.
| Property | Value | Reference(s) |
| CAS Number | 4504-87-4 | [1][3][4] |
| Molecular Formula | C₁₄H₁₀O₂ | [1][3][4] |
| Molecular Weight | 210.23 g/mol | [1][3][10] |
| Appearance | Off-White to Light Yellow Solid | [1][11] |
| Melting Point | 68-70 °C | [1][11][12] |
| Boiling Point | 386.8 °C at 760 mmHg (Predicted: 386.8 ± 32.0 °C) | [1][12] |
| Density | 1.226 g/cm³ (Predicted: 1.226 ± 0.06 g/cm³) | [1][12] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | [11][12] |
| Storage Temperature | Refrigerator; Sealed in dry, Room Temperature. | [1][12] |
| Flash Point | 188.4 °C | [1] |
| Refractive Index | 1.619 | [1] |
| Vapor Pressure | 3.45E-06 mmHg at 25°C | [1] |
Synthesis and Chemical Reactions
The synthesis of this compound is a key step in the production of related pharmaceutical compounds. Various synthetic routes have been developed, often involving intramolecular cyclization reactions.
A prominent method involves the direct intramolecular ortho-acylation of 2-(phenoxymethyl)benzoic acids.[13] This reaction can be efficiently promoted by a cooperative system of a Lewis acid, such as Iron(II) chloride (FeCl₂) or Tin(II) chloride (SnCl₂), and an activating agent like dichloromethyl methyl ether (Cl₂CHOCH₃).[8][13] This methodology is noted for its compatibility with a range of functional groups, providing good to excellent yields and high regioselectivity.[13]
Biological Activity and Applications
Pharmaceutical Intermediate
The primary application of this compound is its role as a key intermediate in the synthesis of Doxepin.[2][5] Doxepin is a tricyclic antidepressant medication used for treating depression and anxiety by inhibiting the reuptake of norepinephrine and serotonin in the brain.[5] The synthesis involves a multi-step process starting from this compound, typically through a Grignard reaction followed by dehydration and substitution steps.[5][14][15]
Anthelmintic and Antimicrobial Activity
Recent studies have explored the biological activities of this compound and its derivatives. It has demonstrated significant antiparasitic (anthelmintic) activity against the nematode Caenorhabditis elegans.[7][13] The compound causes a rapid, concentration-dependent decrease in the motility (thrashing rate) of the worms, with a reported IC₅₀ value of approximately 300-389 μM.[7][13] This has positioned the dibenz[b,e]oxepinone scaffold as a "privileged structure" for the discovery of new anthelmintic agents.[8][9][13]
Furthermore, derivatives such as O-benzoyloximes have been synthesized and evaluated for their antimicrobial properties.[16] While the parent oxepine derivatives showed low to moderate activity, bioisosteric replacement of the ether oxygen with sulfur to form dibenzo[b,e]thiepine derivatives resulted in a significant enhancement of antimicrobial activity against both Gram-positive (MRSA) and Gram-negative (E. coli) bacteria, as well as the fungus Aspergillus niger.[16]
Experimental Protocols
Synthesis of this compound via Grignard Reaction Intermediate (Illustrative)
This protocol outlines a key step in a common pathway to Doxepin, which involves the reaction of this compound. The initial step is a nucleophilic addition using a Grignard reagent.
-
Preparation of Grignard Reagent: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are combined with a solvent such as tetrahydrofuran (THF).[5][17] A solution of 3-chloropropyl-tert-butyl ether in THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically heated to 35-40 °C.[5]
-
Nucleophilic Addition: A solution of 6,11-dihydrodibenzo[b,e]oxepin-11-one in THF is added to the prepared Grignard reagent.[5] The reaction mixture is maintained at a controlled temperature (e.g., 40 °C) for several hours (2-5 hours) to ensure complete reaction.[5]
-
Workup: The reaction is quenched by the slow addition of an acidic solution (e.g., concentrated hydrochloric acid) or a saturated ammonium chloride solution.[14]
-
Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent like diethyl ether or ethyl acetate.[14] The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product, an alcohol intermediate, can be purified by recrystallization or chromatography.[15]
Anthelmintic Activity Assay on Caenorhabditis elegans
This protocol is based on the methodology used to evaluate the antiparasitic effects of this compound.[13]
-
Nematode Culture: Wild-type C. elegans are maintained on nematode growth medium (NGM) agar plates seeded with E. coli OP50 as a food source.
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are prepared to achieve the desired final concentrations for the assay.
-
Motility (Thrashing) Assay:
-
Synchronized young adult worms are washed from the NGM plates using M9 buffer.
-
Individual worms are transferred into the wells of a microtiter plate containing M9 buffer and the test compound at various concentrations.
-
After a defined exposure time (e.g., 10 minutes), the number of thrashes (defined as one complete sinusoidal movement) is counted for a set period (e.g., one minute) under a dissecting microscope.[13]
-
-
Data Analysis: The thrashing rate is calculated for each concentration. The data are normalized to a control group (containing only the solvent). A concentration-response curve is generated by plotting the percentage inhibition of motility against the logarithm of the compound concentration. The IC₅₀ value is determined by fitting the data to a suitable nonlinear regression model, such as the Hill equation.[13]
Spectroscopic Data
The structural elucidation of this compound and its derivatives is routinely performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule.[16]
-
Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups, particularly the characteristic carbonyl (C=O) stretch of the ketone within the seven-membered ring.[16]
-
Mass Spectrometry (MS): Mass spectral data provide information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[4][16] The NIST WebBook provides reference mass spectrum data (electron ionization) for this compound.[4]
Safety Information
According to aggregated GHS information from notifications to the ECHA C&L Inventory, this chemical does not meet GHS hazard criteria in a majority of reports.[10] However, some notifications include hazard statements such as H301 (Toxic if swallowed) and H302 (Harmful if swallowed).[10] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.
Conclusion
This compound is a compound of significant interest in organic and medicinal chemistry. Its fundamental role as a precursor to the antidepressant Doxepin underscores its industrial importance. Moreover, emerging research into its anthelmintic and antimicrobial potential reveals a promising future for this tricyclic scaffold in the development of new therapeutic agents. A thorough understanding of its core properties, synthesis, and biological activities is essential for researchers and scientists working in drug discovery and development.
References
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. This compound [webbook.nist.gov]
- 5. Synthesis method of doxepin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound | 4504-87-4 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 20th Int. Electron. Conf. Synth. Org. Chem - Efficient synthesis and biological evaluation of dibenzo[b,e]oxepin-11(6H)-ones as potential anthelmintic agents - CONICET [bicyt.conicet.gov.ar]
- 9. <strong>Efficient synthesis and biological evaluation of dibenzo[b,e]oxepin-11(6H)-ones as potential anthelmintic agents</strong> | Publicación [silice.csic.es]
- 10. This compound | C14H10O2 | CID 78259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4504-87-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. This compound | 4504-87-4 [amp.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. CN102924424A - Method for synthesizing doxepin hydrochloride - Google Patents [patents.google.com]
- 16. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN105085464A - Synthesis method of doxepin hydrochloride - Google Patents [patents.google.com]
An In-Depth Technical Guide to Dibenz[b,e]oxepin-11(6H)-one (CAS: 4504-87-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenz[b,e]oxepin-11(6H)-one, also known as doxepinone, is a tricyclic heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules, most notably the tricyclic antidepressant doxepin.[1][2][3][4] Its rigid dibenz[b,e]oxepin core structure has attracted significant interest in medicinal chemistry, leading to the development of derivatives with a range of therapeutic activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and biological activities of this compound, with a focus on its role as a scaffold for drug discovery.
Physicochemical Properties
This compound is a pale yellow solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 4504-87-4 | [1][4][5] |
| Molecular Formula | C₁₄H₁₀O₂ | [1][2][6] |
| Molecular Weight | 210.23 g/mol | [1][6][7] |
| Melting Point | 68-70 °C | [1][8] |
| Boiling Point | 386.8 °C at 760 mmHg | [1] |
| Density | 1.226 g/cm³ | [1] |
| Appearance | Pale yellow solid | [1] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [8] |
Synthesis and Purification
The primary synthetic route to this compound is through an intramolecular Friedel-Crafts cyclization of 2-(phenoxymethyl)benzoic acid or its corresponding acid chloride.[9][10]
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(Phenoxymethyl)benzoic acid
This precursor can be synthesized from phthalide and potassium phenoxide.
-
Materials: Phthalide, Phenol, Potassium Hydroxide, Xylene.
-
Procedure: A mixture of phenol and potassium hydroxide in xylene is heated to reflux with azeotropic removal of water. After cooling, phthalide is added, and the reaction mixture is heated. Upon completion, the product is isolated by acidification and extraction.
Step 2: Synthesis of 2-(Phenoxymethyl)benzoyl chloride
The carboxylic acid is converted to the more reactive acid chloride.
-
Materials: 2-(Phenoxymethyl)benzoic acid, Thionyl chloride (SOCl₂), dry Dichloroethane.
-
Procedure: 2-(Phenoxymethyl)benzoic acid is refluxed with an excess of thionyl chloride in an inert solvent like dry dichloroethane until the evolution of HCl gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step.[9]
Step 3: Intramolecular Friedel-Crafts Cyclization
-
Materials: 2-(Phenoxymethyl)benzoyl chloride, Lewis Acid Catalyst (e.g., AlCl₃, SnCl₂, FeCl₂), dry 1,2-dichloroethane.
-
Procedure: The 2-(phenoxymethyl)benzoyl chloride, dissolved in a dry, inert solvent such as 1,2-dichloroethane, is added dropwise to a stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature (typically 0-5 °C). The reaction mixture is then stirred at room temperature or gently heated to complete the cyclization. The reaction is quenched by pouring it onto ice and hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated to yield crude this compound.[9]
Experimental Protocol: Purification
The crude product is typically purified by recrystallization.
-
Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or isopropanol are commonly used.[11][12]
-
Procedure: The crude solid is dissolved in a minimum amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the solution is hot-filtered. The filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.[12]
Spectral Characterization
The structure of this compound is confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of δ 7.0-8.0 ppm. The two protons of the methylene group (at position 6) would appear as a singlet at approximately δ 5.2 ppm.[2]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon (C=O at position 11) at around δ 190-200 ppm. The aromatic carbons will resonate in the region of δ 120-160 ppm, and the methylene carbon (C6) will appear further upfield.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
C=O Stretch: A strong absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the ketone carbonyl group.
-
C-O-C Stretch: Bands corresponding to the ether linkage will be observed in the fingerprint region, typically around 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch).
-
Aromatic C-H Stretch: Peaks will be present above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Absorptions for the methylene group will be seen just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak [M]⁺ at m/z 210. The fragmentation pattern would likely involve the loss of CO (m/z 28) and subsequent rearrangements of the tricyclic system.[5]
Biological Activities and Therapeutic Potential
The dibenz[b,e]oxepin scaffold is considered a "privileged structure" in medicinal chemistry, as it can serve as a versatile template for designing ligands for various biological targets.[13]
Anthelmintic Activity
This compound has demonstrated significant antiparasitic activity.[6] It exhibits inhibitory effects on the motility of the nematode Caenorhabditis elegans, with a reported IC₅₀ value of approximately 300-389 μM.[6][13] Treatment with a 1 mM concentration for 10 minutes can reduce the thrashing rate of the worms by 80%.[6][14] The precise molecular mechanism of its anthelmintic action is still under investigation, but it provides a promising starting point for the development of new anthelmintic drugs.[13][15][16][17]
p38 MAP Kinase Inhibition
Derivatives of this compound have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[2][18] The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for autoimmune diseases such as rheumatoid arthritis.[7][19][20]
Substituted dibenz[b,e]oxepinones have shown outstanding biological activity against isolated p38α, with IC₅₀ values in the low nanomolar range.[2][18] These compounds have been shown to inhibit the release of the pro-inflammatory cytokine TNF-α in human whole blood.[2][18]
Antimicrobial and Antifungal Activity
O-benzoyloxime derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities.[2][20] Some of these derivatives have shown activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), and the fungal strain Aspergillus niger.[20]
Safety and Handling
Conclusion
This compound is a valuable scaffold in medicinal chemistry and drug development. Its utility as a key intermediate for the synthesis of doxepin is well-established, and ongoing research continues to uncover new therapeutic applications for its derivatives. The demonstrated activities as anthelmintics and p38 MAP kinase inhibitors highlight the potential of this tricyclic system for the development of novel therapeutics for infectious and inflammatory diseases. Further investigation into the mechanisms of action and structure-activity relationships of dibenz[b,e]oxepinone derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP0493711A1 - Process for the preparation of E-oximethers from phenylglyoxylic acid esters - Google Patents [patents.google.com]
- 9. This compound | C14H10O2 | CID 78259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Caenorhabditis elegans in anthelmintic research – Old model, new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Caenorhabditis elegans is a useful model for anthelmintic discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Carbon13 NMR of Z- and E-Doxepin Hydrochloride | Semantic Scholar [semanticscholar.org]
- 22. spectrumchemical.com [spectrumchemical.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Dibenz[b,e]oxepin-11(6H)-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of Dibenz[b,e]oxepin-11(6H)-one, a key tricyclic heterocyclic compound that serves as a foundational scaffold in medicinal chemistry. This document details the synthetic pathways, spectroscopic characterization, and logical framework for confirming the molecule's architecture, presenting data in a clear and accessible format for researchers and professionals in drug development.
Synthesis and Molecular Framework
This compound (also known as doxepinone) is a tricyclic ketone with the molecular formula C₁₄H₁₀O₂ and a molecular weight of approximately 210.23 g/mol .[1][2][3] Its structure features a central seven-membered oxepine ring fused to two benzene rings. The synthesis of this core structure is a critical first step in the development of various derivatives with potential therapeutic applications.
A common synthetic route involves a multi-step process commencing with the reaction of phthalide with a potassium phenoxide.[4] This is followed by the formation of 2-(phenoxymethyl)benzoic acid. The crucial step in forming the tricyclic system is the intramolecular Friedel-Crafts acylation of the corresponding acid chloride, which is typically prepared by treating the carboxylic acid with thionyl chloride.[4] This cyclization step yields the desired this compound.
Spectroscopic Data for Structure Confirmation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum exhibits characteristic signals for the aromatic and methylene protons. The methylene protons of the CH₂O group typically appear as a singlet.[5]
¹³C-NMR Spectroscopy: The carbon NMR spectrum is crucial for identifying the carbonyl carbon and the methylene carbon, as well as the aromatic carbons. The signal for the carbonyl carbon (C-11) is a key indicator of the ketone functionality.[5]
| ¹H-NMR Spectroscopic Data | |
| Chemical Shift (δ) ppm | Assignment |
| ~5.1-5.2 | CH₂ (C-6) |
| ~6.9-8.0 | Aromatic Protons |
| ¹³C-NMR Spectroscopic Data | |
| Chemical Shift (δ) ppm | Assignment |
| ~70.5 | CH₂ (C-6) |
| ~157-162 | C=O (C-11) |
| ~120-140 | Aromatic Carbons |
| ~151-158 | C-4a |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group and the ether linkage.
| IR Spectroscopic Data | |
| Frequency (cm⁻¹) | Assignment |
| ~1630-1660 | C=O Stretch (Ketone) |
| ~1200-1250 | C-O-C Stretch (Asymmetric) |
| ~3000-3100 | C-H Stretch (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The molecular ion peak corresponding to the molecular weight of this compound is expected.
| Mass Spectrometry Data | |
| m/z | Assignment |
| ~210 | [M]⁺ (Molecular Ion) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Instrumentation: A Bruker Avance or similar NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Sample Preparation: The compound is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]
IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: The spectrum can be recorded using the Attenuated Total Reflectance (ATR) technique for a solid sample or by preparing a KBr pellet.[5]
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Instrumentation: A mass spectrometer, for example, one utilizing electron ionization (EI).
-
Sample Introduction: The sample can be introduced directly or via a gas chromatograph (GC-MS).
-
Data Acquisition: The mass spectrum is acquired over a suitable mass range to observe the molecular ion and major fragment ions.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of this compound follows a logical progression of synthesis and analysis.
Conclusion
The structure of this compound is unequivocally established through a combination of systematic synthesis and rigorous spectroscopic analysis. The presented data and methodologies provide a solid foundation for researchers working with this important heterocyclic core. The well-defined synthetic route and the characteristic spectroscopic fingerprints are invaluable for the quality control of this compound and for the development of novel derivatives with potential pharmacological activities. The information compiled in this guide serves as a critical resource for scientists and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
- 1. This compound | 4504-87-4 | FD21522 [biosynth.com]
- 2. This compound | C14H10O2 | CID 78259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. In Silico and In Vitro Experimental Studies of New Dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes Designed as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of Dibenz[b,e]oxepin-11(6H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound Dibenz[b,e]oxepin-11(6H)-one. The information presented herein is essential for the identification, characterization, and quality control of this heterocyclic ketone, which serves as a crucial intermediate in the synthesis of pharmaceutical compounds like Doxepin. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Chemical Structure
IUPAC Name: 6H-benzo[c][1]benzoxepin-11-one Molecular Formula: C₁₄H₁₀O₂ Molecular Weight: 210.23 g/mol [2] CAS Number: 4504-87-4[2]
Spectroscopic Data Summary
The following sections and tables summarize the essential NMR, IR, and MS data for this compound.
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~5.1-5.2 | Singlet | CH₂ (H-6) |
| ~7.1-8.0 | Multiplet | Aromatic Protons |
¹³C NMR Data
The predicted ¹³C NMR spectrum provides assignments for all 14 carbon atoms. The chemical shifts for the carbonyl carbon (C-11) and the ether-linked aromatic carbon (C-4a) are particularly characteristic.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| 198.95 | C-11 (C=O) |
| 139.86 | C-11a |
| 134.46 | C-1 |
| 133.73 | C-10 |
| 129.51 | C-3 |
| 129.51 | C-4 |
| 128.99 | C-8 |
| 128.99 | C-9 |
| 128.65 | C-4a |
| 128.65 | C-5a |
| 127.93 | C-2 |
| 127.43 | C-7 |
| 76.22 | C-6 |
Predicted data sourced from the Human Metabolome Database.[3]
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by a strong absorption from the ketone's carbonyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080-3010 | Medium | Aromatic C-H Stretch |
| ~1685 | Strong | C=O Stretch (Aromatic Ketone) |
| ~1600, ~1490 | Medium-Strong | Aromatic C=C Bending |
| ~1250 | Strong | Aryl-O-CH₂ Asymmetric Stretch |
Note: The C=O stretching frequency is lowered from the typical ~1715 cm⁻¹ for saturated ketones due to conjugation with the adjacent aromatic ring.[4]
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique used for this analysis.
| m/z | Relative Intensity | Assignment |
| 210 | High | [M]⁺ (Molecular Ion) |
| 181 | Medium | [M-CHO]⁺ |
| 152 | Medium | [M-C₂H₂O₂]⁺ |
Data sourced from NIST Mass Spectrometry Data Center and PubChem.[1][2]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
Filtration: Filter the solution into a clean 5 mm NMR tube.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is heated in a vacuum to induce vaporization.[5]
-
Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and various fragment ions.
-
Mass Analysis: Accelerate the resulting ions in an electric field and then deflect them in a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ions.[5]
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.
Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
References
The Dibenz[b,e]oxepin-11(6H)-one Scaffold: A Core Structure for Diverse Pharmacological Activity
Abstract: The tricyclic dibenz[b,e]oxepin-11(6H)-one core is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a range of clinically significant and experimental therapeutic agents. While the parent molecule is primarily recognized as a key synthetic intermediate, its derivatives have been successfully developed into drugs targeting a variety of biological pathways. This technical guide provides an in-depth exploration of the mechanisms of action associated with prominent derivatives of the this compound scaffold, including atypical antipsychotics, tricyclic antidepressants, anti-inflammatory agents targeting p38 MAP kinase, and novel antimicrobial compounds. The guide details the molecular targets, signaling pathways, and pharmacological effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of heterocyclic compounds in medicine.
Introduction: The this compound Core
This compound is a tricyclic organic molecule that forms the structural basis for several pharmacologically active compounds. While the core molecule itself is principally utilized as a chemical intermediate in the synthesis of more complex drugs like Doxepin, its rigid, three-dimensional structure provides a versatile framework for designing ligands that can interact with a variety of biological targets.[1][2][3] Investigations into the derivatization of this scaffold have yielded compounds with a broad spectrum of therapeutic potential, ranging from central nervous system disorders to inflammatory diseases and infectious agents. This guide will focus on the established and emerging mechanisms of action of these derivatives.
Mechanism of Action of Key Derivatives
The pharmacological diversity of the this compound scaffold is best understood by examining the mechanisms of its most well-studied derivatives.
Antipsychotic Activity: The Case of Zotepine
Zotepine is an atypical antipsychotic drug used in the treatment of schizophrenia.[4][5] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine and serotonin receptors.[6][7]
Molecular Targets and Signaling Pathways:
Zotepine exhibits a multi-receptor antagonist profile, with strong binding affinity for several key receptors involved in neurotransmission.[8][9]
-
Dopamine D2 Receptor Antagonism: Zotepine acts as a potent antagonist at dopamine D2 receptors.[10][11][12] In the mesolimbic pathway, an overactivity of dopamine is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). By blocking D2 receptors, zotepine reduces dopaminergic neurotransmission, thereby alleviating these symptoms.[12][13]
-
Serotonin 5-HT2A and 5-HT2C Receptor Antagonism: A hallmark of atypical antipsychotics is their high affinity for serotonin receptors, particularly 5-HT2A and 5-HT2C.[1][12] Zotepine's antagonism at these receptors is believed to contribute to its efficacy against the negative symptoms of schizophrenia and to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[6] Blockade of 5-HT2A receptors in the nigrostriatal pathway can increase dopamine release, mitigating the motor side effects caused by D2 blockade.
-
Norepinephrine Reuptake Inhibition: The active metabolite of zotepine, norzotepine, is a potent inhibitor of norepinephrine reuptake, which may contribute to the drug's overall antidepressant and pro-cognitive effects.[5]
-
Other Receptor Interactions: Zotepine also interacts with histamine H1 and α1-adrenergic receptors, which is associated with side effects such as sedation and orthostatic hypotension.[12][14]
Quantitative Data: Receptor Binding Affinities of Zotepine
| Receptor | Binding Affinity (Kd, nM) |
| Serotonin 5-HT2A | 2.6[8][9] |
| Serotonin 5-HT2C | 3.2[8][9] |
| Histamine H1 | 3.3[8][9] |
| α1-Adrenergic | 7.3[8][9] |
| Dopamine D2 | 8[8][9] |
| Serotonin 5-HT1D | 80[8] |
| α2-Adrenergic | 180[8] |
| Serotonin 5-HT1A | 280[8] |
| Muscarinic | 330[8] |
Signaling Pathway Diagram: Zotepine's Action on Dopamine and Serotonin Receptors
Antidepressant Activity: The Case of Doxepin
Doxepin is a tricyclic antidepressant (TCA) that is also used to treat anxiety and insomnia.[15] Its primary mechanism of action is the inhibition of serotonin and norepinephrine reuptake, although it also interacts with several other receptors.[16][17][18][19]
Molecular Targets and Signaling Pathways:
-
Serotonin and Norepinephrine Transporter (SERT and NET) Inhibition: Doxepin blocks the reuptake of serotonin and norepinephrine from the synaptic cleft by binding to their respective transporters, SERT and NET.[17] This increases the concentration and prolongs the action of these neurotransmitters in the synapse, which is believed to be the primary basis for its antidepressant effects.[15]
-
Histamine H1 Receptor Antagonism: Doxepin is one of the most potent H1 receptor antagonists known.[20] This action is responsible for its strong sedative and hypnotic effects, making it effective for insomnia at low doses.[4] The antihistaminic effect also contributes to its use in treating pruritus (itching). The signaling pathway involves blocking histamine-induced activation of phospholipase C and subsequent downstream signaling.[21]
-
Other Receptor Antagonism: Doxepin also acts as an antagonist at α1-adrenergic and muscarinic acetylcholine receptors.[15][17] These interactions are not central to its therapeutic antidepressant effect but are responsible for many of its side effects, such as orthostatic hypotension, dry mouth, and constipation.
Quantitative Data: Receptor and Transporter Binding Affinities of Doxepin
| Target | Binding Affinity (Ki or Kd, nM) |
| Histamine H1 Receptor | 0.18 - 1.23[17][22] |
| Muscarinic Acetylcholine Receptors | 23[17] |
| α1-Adrenergic Receptors | 23.5[17] |
| Serotonin 5-HT2 Receptor | 27[17] |
| Norepinephrine Transporter (NET) | 29.5[17] |
| Serotonin Transporter (SERT) | 68[17] |
| Histamine H2 Receptor | 170[17] |
| Dopamine Transporter (DAT) | 12,100[17] |
| Histamine H4 Receptor | 15,135[17] |
| Histamine H3 Receptor | 39,810[17] |
Signaling Pathway Diagram: Doxepin's Action on the Histamine H1 Receptor
Anti-inflammatory Activity: p38 MAP Kinase Inhibition
Derivatives of the this compound scaffold have been developed as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response.
Molecular Target and Signaling Pathway:
-
p38 MAP Kinase: p38 MAPKs are a class of serine/threonine kinases that are activated by cellular stresses and inflammatory cytokines like TNF-α and IL-1β.[16][23] Once activated, p38 MAPK phosphorylates a variety of downstream targets, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines.[17][24] By inhibiting p38 MAPK, these dibenzoxepinone derivatives can block the production of TNF-α and other inflammatory mediators, making them promising candidates for treating inflammatory diseases.[5][14][25]
Quantitative Data: p38α MAP Kinase Inhibitory Activity
| Compound Class | Activity |
| Disubstituted dibenzo[b,e]oxepin-11(6H)-ones | IC50 values as low as 1.6 nM on isolated p38α[5] |
| Disubstituted dibenzo[b,e]oxepin-11(6H)-ones | Inhibition of TNF-α release in human whole blood with IC50 values as low as 125 nM[5] |
Signaling Pathway Diagram: p38 MAPK Inhibition
Antimicrobial Activity
Recent research has explored the potential of this compound derivatives as antimicrobial agents. Specifically, O-benzoyloxime and O-(arylcarbamoyl)-oxime derivatives have demonstrated activity against various bacteria and fungi.[16][19][21][24]
Molecular Targets and Mechanism:
The precise mechanism of action for these antimicrobial derivatives is still under investigation. However, the parent compound, this compound, and its simple oxime derivative showed no antimicrobial activity, indicating that the appended benzoyloxime or carbamoyloxime moieties are crucial for their effect.[23] These compounds have shown greater efficacy against Gram-positive bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), and the fungus Aspergillus niger.[16][24] Some derivatives also exhibit antibiofilm properties.[19]
Quantitative Data: Minimum Inhibitory Concentration (MIC) of Antimicrobial Derivatives
| Compound Class/Derivative | Organism | MIC (µg/mL) |
| Dibenzo[b,e]oxepine O-benzoyloximes (general) | MRSA, E. coli, A. niger | 125-200[16][21][24] |
| Bromomethyl derivative (6d) | MRSA, E. coli, A. niger | 50-75[16][21][24] |
| Dibenzo[b,e]thiepine derivatives (sulfur bioisosteres) | MRSA, E. coli, A. niger | 25-50[16][21][24] |
Experimental Protocols
Radioligand Binding Assay for Histamine H1 Receptor
This protocol is adapted from studies of Doxepin binding to H1 receptors.[5][19][20]
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
Materials:
-
HEK293T cell homogenates expressing human H1 receptors.
-
[3H]doxepin or [3H]mepyramine (radioligand).
-
Test compound (e.g., Doxepin or other dibenzoxepine derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microtiter plate, combine the cell homogenate, a fixed concentration of the radioligand (e.g., 0.2-0.3 nM [3H]doxepin), and varying concentrations of the test compound.
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of a known H1 antagonist (e.g., 1 µM mianserin).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Antimicrobial Susceptibility Testing (Cup Plate Method)
This protocol is based on the cup plate or cylinder plate method used for evaluating the antimicrobial activity of dibenz[b,e]oxepin derivatives.[18][21]
Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific microorganism.
Materials:
-
Test microorganism (e.g., S. aureus, E. coli).
-
Nutrient agar medium.
-
Sterile Petri dishes.
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Standard antibiotic (e.g., Ofloxacin).
-
Sterile borer or cylinder.
-
Incubator.
Procedure:
-
Prepare the nutrient agar and sterilize it. Allow it to cool to 45-50°C.
-
Inoculate the molten agar with a standardized suspension of the test microorganism.
-
Pour the inoculated agar into sterile Petri dishes and allow it to solidify.
-
Using a sterile borer, create uniform cups or wells in the solidified agar.
-
Carefully add a defined volume of the test compound solution (at various concentrations) into the wells. Also, prepare wells with the standard antibiotic and the solvent control.
-
Allow the plates to stand for a pre-diffusion period (e.g., 1 hour) at room temperature.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zones of inhibition (clear areas where microbial growth is prevented) around each well.
-
The MIC is determined as the lowest concentration of the test compound that produces a visible zone of inhibition.
Conclusion
The this compound scaffold is a cornerstone in the development of a functionally diverse array of therapeutic agents. While the parent compound serves primarily as a synthetic precursor, its derivatives have been successfully translated into clinically important drugs for neuropsychiatric disorders and show significant promise in the fields of anti-inflammatory and antimicrobial therapy. The mechanisms of action for these derivatives are varied, encompassing receptor antagonism, enzyme inhibition, and transporter modulation. Future research into this versatile scaffold is likely to uncover new derivatives with novel mechanisms and therapeutic applications, further solidifying the importance of the this compound core in medicinal chemistry.
References
- 1. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdb.apec.org [pdb.apec.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. High-affinity binding of [3H]doxepin to histamine H1-receptors in rat brain: possible identification of a subclass of histamine H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Zotepine: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Neuropharmacology of zotepine, an antimanic drug: a potent blocker of D2 and 5-HT2 receptors of human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zotepine as an atypical antipsychotic antagonist | Iranian Chemist [irchemist.com]
- 12. What is the mechanism of Zotepine? [synapse.patsnap.com]
- 13. Antipsychotic - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ClinPGx [clinpgx.org]
- 16. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. Microbiological assay | PPTX [slideshare.net]
- 19. [3H]doxepin interactions with histamine H1-receptors and other sites in guinea pig and rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Histamine H1 receptors in human brain labelled with [3H]doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SMPDB [smpdb.ca]
- 22. doxepin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 23. assaygenie.com [assaygenie.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of the Dibenz[b,e]oxepin-11(6H)-one Scaffold: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dibenz[b,e]oxepin-11(6H)-one scaffold, a tricyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its rigid, three-dimensional architecture provides an excellent framework for the strategic placement of functional groups, enabling interactions with a diverse array of biological targets. This technical guide provides an in-depth overview of the known biological activities of this compound derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.
Antimicrobial Activity
Derivatives of the this compound scaffold have demonstrated significant activity against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.
Quantitative Antimicrobial Data
The antimicrobial efficacy of various this compound derivatives is summarized in Table 1, with Minimum Inhibitory Concentration (MIC) values providing a quantitative measure of their potency.
| Compound ID | Derivative Type | Target Organism | MIC (µg/mL) | Reference |
| DBO-1 | O-Benzoyloxime | Methicillin-Resistant Staphylococcus aureus (MRSA) | 125-200 | [1][2] |
| DBO-2 | O-Benzoyloxime (bromomethyl) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 50-75 | [1][2] |
| DBO-3 | O-Benzoyloxime | Escherichia coli | 125-200 | [1][2] |
| DBO-4 | O-Benzoyloxime (bromomethyl) | Escherichia coli | 50-75 | [1][2] |
| DBO-5 | O-Benzoyloxime | Aspergillus niger | 125-200 | [1][2] |
| DBO-6 | O-Benzoyloxime (bromomethyl) | Aspergillus niger | 50-75 | [1][2] |
| DBT-1 | Dibenzo[b,e]thiepine | Staphylococcus aureus | 25-50 | [1][2] |
| DBT-2 | Dibenzo[b,e]thiepine | Escherichia coli | 25-50 | [1][2] |
| DBT-3 | Dibenzo[b,e]thiepine | Aspergillus niger | 25-50 | [1][2] |
| 7a | O-(arylcarbamoyl)oxime | Bacillus subtilis | 4.8-39 | [3] |
| 7b | O-(arylcarbamoyl)oxime | Bacillus subtilis | 4.8-39 | [3] |
| 7f | O-(arylcarbamoyl)oxime | Bacillus subtilis | 4.8-39 | [3] |
| 7f | O-(arylcarbamoyl)oxime | Staphylococcus aureus | 4.8 | [3] |
| 7f | O-(arylcarbamoyl)oxime | Escherichia coli | 78 | [3] |
| 7a | O-(arylcarbamoyl)oxime | Candida albicans | 4.8 | [3] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial and fungal strains.
Materials:
-
Test compounds
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density at 600 nm.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Anticancer Activity
The this compound scaffold has been investigated for its potential as an anticancer agent. Certain derivatives have shown potent cytotoxic effects against various cancer cell lines, with mechanisms of action including the inhibition of tubulin polymerization and the modulation of key signaling pathways such as the p38 MAP kinase pathway.
Quantitative Anticancer Data
The cytotoxic activity of selected this compound derivatives is presented in Table 2, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| DBO-7 | Stilbene derivative | HeLa (Cervical Cancer) | - | Tubulin Polymerization Inhibition | [4] |
| DBO-8 | Stilbene derivative | U87 (Glioblastoma) | - | Tubulin Polymerization Inhibition | [4] |
| - | Dibenzo[b,e]oxepin-11(6H)-one | - | - | p38 MAP Kinase Inhibition | [5] |
Note: Specific IC50 values for DBO-7 and DBO-8 were not provided in the abstract, but they were identified as the most active compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HeLa, U87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway: p38 MAP Kinase Inhibition
Caption: Inhibition of the p38 MAPK signaling pathway.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives has been demonstrated in preclinical models. This activity is likely linked to the inhibition of pro-inflammatory mediators.
Quantitative Anti-inflammatory Data
The anti-inflammatory effects of certain derivatives are presented in Table 3.
| Compound ID | Derivative Type | Assay | Potency | Reference |
| - | Acetic acid derivative | Carrageenan-induced rat paw edema | More potent than indomethacin | [6] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compounds
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize rats to the laboratory conditions and divide them into control and treatment groups.
-
Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally to the respective groups.
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a sub-plantar injection of carrageenan solution into the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Neuroprotective Activity
Emerging research suggests that derivatives of the this compound scaffold may possess neuroprotective properties, potentially through antioxidant and anti-inflammatory mechanisms.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol describes a general method for assessing the neuroprotective effects of compounds against an induced neurotoxic insult in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or rotenone)
-
Test compounds
-
Reagents for cell viability assessment (e.g., MTT or LDH assay kits)
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate the neuronal cells according to standard protocols.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 24 hours).
-
Neurotoxin Exposure: Induce neurotoxicity by exposing the cells to a specific concentration of the neurotoxin.
-
Incubation: Co-incubate the cells with the test compounds and the neurotoxin for a specified duration.
-
Viability Assessment: Assess cell viability using a suitable assay (e.g., MTT or LDH assay) to determine the protective effect of the compounds.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to the neurotoxin-treated control.
Synthesis of the this compound Scaffold
The core this compound scaffold is typically synthesized through an intramolecular Friedel-Crafts acylation of a 2-(phenoxymethyl)benzoic acid precursor.
General Synthetic Scheme
Caption: General synthesis of the core scaffold.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel this compound-based drug candidates. Further exploration of the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. prepchem.com [prepchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Synthesis and antiinflammatory/analgesic activities of 11H-dibenzo[b, e,][1,4]dioxepinacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and antiallergic activity of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Dibenz[b,e]oxepin-11(6H)-one Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dibenz[b,e]oxepin-11(6H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of its derivatives and analogs. Key therapeutic areas explored include antidepressant, antimicrobial, and anthelmintic applications. This document details experimental protocols for the synthesis and biological evaluation of these compounds, presents quantitative data in structured tables for comparative analysis, and visualizes key pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of this important chemical class.
Introduction
This compound and its derivatives are a class of tricyclic heterocyclic compounds that have garnered significant attention in the field of drug discovery and development. The strained seven-membered oxepine ring fused to two benzene rings creates a unique three-dimensional structure that allows for diverse interactions with various biological targets. The most prominent member of this class is Doxepin, a well-established antidepressant and anxiolytic agent.[1] Beyond its well-documented effects on the central nervous system, recent research has unveiled the potential of this compound derivatives as potent antimicrobial and anthelmintic agents. This guide aims to provide a detailed technical resource for researchers engaged in the exploration and development of novel therapeutics based on this versatile scaffold.
Synthesis of the this compound Core and its Derivatives
The construction of the this compound skeleton is typically achieved through intramolecular cyclization reactions. The most common strategies involve Friedel-Crafts acylation and variations thereof.
Intramolecular Friedel-Crafts Acylation
A primary route to the this compound core is the intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)benzoic acids or their corresponding acyl chlorides.[2] This reaction is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃), or a cooperative system like iron(II) chloride (FeCl₂) and dichloromethyl methyl ether.[2]
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation
-
Step 1: Formation of the Acid Chloride (Optional but often preferred):
-
To a solution of 2-(phenoxymethyl)benzoic acid in an anhydrous solvent such as dichloromethane (DCM), add an excess of a chlorinating agent like oxalyl chloride or thionyl chloride.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction is typically stirred at room temperature until the evolution of gas ceases.
-
The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.
-
-
Step 2: Intramolecular Cyclization:
-
The crude 2-(phenoxymethyl)benzoyl chloride is dissolved in a suitable anhydrous solvent (e.g., DCM).
-
The solution is added dropwise to a stirred suspension of a Lewis acid (e.g., aluminum chloride) in the same solvent, typically at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by Thin Layer Chromatography).
-
The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford the desired this compound.
-
Synthesis of O-Benzoyloxime Derivatives
Further derivatization of the ketone at the 11-position is a common strategy to explore new biological activities. One such modification is the synthesis of O-benzoyloxime derivatives.
Experimental Protocol: Synthesis of this compound O-Benzoyloximes [3][4]
-
Step 1: Oximation of the Ketone:
-
This compound is dissolved in a suitable solvent like pyridine.
-
Hydroxylamine hydrochloride is added to the solution.
-
The mixture is heated under reflux for a specified period to form the corresponding oxime.
-
After cooling, the reaction mixture is poured into water, and the precipitated oxime is collected by filtration, washed with water, and dried.
-
-
Step 2: Acylation of the Oxime:
-
The synthesized 11-hydroximino-6,11-dihydro-dibenz[b,e]oxepin is dissolved in an anhydrous solvent such as benzene or DCM.
-
Anhydrous pyridine is added as a proton scavenger.
-
A substituted benzoyl chloride is added dropwise to the mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion.
-
The reaction mixture is then washed with water, dilute hydrochloric acid, and brine.
-
The organic layer is dried, and the solvent is evaporated.
-
The resulting solid is purified by recrystallization from a suitable solvent (e.g., isopropanol) to yield the final O-acyl-oximino-dibenz[b,e]oxepin derivative.
-
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"Dibenz[b,e]oxepin-11(6H)-one" as a privileged structure in medicinal chemistry
Introduction
Privileged structures are molecular frameworks that are capable of binding to multiple, unrelated biological targets through judicious functional group modification. The dibenz[b,e]oxepin-11(6H)-one core, a tricyclic system characterized by a central seven-membered oxepine ring fused to two benzene rings, exemplifies this concept. Its rigid, yet conformationally distinct, structure provides a versatile template for the spatial presentation of various pharmacophoric elements.
Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and neuromodulatory effects. A notable example is Doxepin, a this compound derivative, which is a clinically used medication for depression and anxiety. [1]This wide therapeutic window underscores the immense potential of the this compound scaffold in the design of novel therapeutic agents.
This guide aims to serve as a detailed resource for researchers in the field, providing a thorough compilation of the current knowledge on this privileged structure. We will delve into the synthetic methodologies for accessing the core and its analogs, present a systematic overview of its diverse biological activities with a focus on quantitative data, and provide detailed experimental protocols for key assays.
Synthesis of the this compound Core and Derivatives
The construction of the this compound scaffold is most commonly achieved through an intramolecular Friedel-Crafts acylation of a 2-phenoxymethylbenzoic acid precursor. This versatile approach allows for the introduction of substituents on both phenyl rings, enabling the exploration of structure-activity relationships.
General Synthetic Protocol: Friedel-Crafts Cyclization
The synthesis typically commences with the preparation of the 2-phenoxymethylbenzoic acid intermediate, followed by cyclization to the tricyclic ketone.
Step 1: Synthesis of 2-(Phenoxymethyl)benzoic Acid
This intermediate can be prepared by the reaction of phthalide with a potassium phenoxide in a suitable solvent like xylene.
Step 2: Intramolecular Friedel-Crafts Cyclization
The 2-(phenoxymethyl)benzoic acid is first converted to its corresponding acid chloride, typically using thionyl chloride. The crude acid chloride is then subjected to intramolecular Friedel-Crafts cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like 1,2-dichloroethane to yield the desired this compound. [2]
Caption: General workflow for the synthesis of the this compound core.
Synthesis of Doxepin
Doxepin, a prominent therapeutic agent based on this scaffold, is synthesized from the this compound core. The synthesis involves an addition reaction to the ketone, followed by dehydration and coupling with N,N-dimethylmethylamine. [3]
Biological Activities and Therapeutic Applications
The this compound scaffold has been extensively explored for a multitude of biological activities. This section will detail some of the most significant therapeutic areas, with a focus on quantitative data and structure-activity relationships.
Antimicrobial Activity
Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. A notable study focused on a series of O-benzoyloxime derivatives.
Structure-Activity Relationship (SAR):
-
The unsubstituted dibenzo[b,e]oxepine derivatives generally exhibit low to moderate antimicrobial activity. [4]* Introduction of a bromomethyl group on the benzoyl moiety can lead to a significant improvement in activity. [4]* Bioisosteric replacement of the ether oxygen with sulfur to form the corresponding dibenzo[b,e]thiepine derivatives results in a substantial increase in antimicrobial potency against both Gram-positive and Gram-negative bacteria, as well as fungi. [4]* Oxidation of the thiepine sulfur to the corresponding sulfone significantly reduces or abolishes the antimicrobial activity. [4] Table 1: Antimicrobial Activity of this compound O-Benzoyloxime Derivatives [4]
Compound R X MIC (µg/mL) vs. S. aureus (MRSA) MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. A. niger 6a H O 125-200 125-200 125-200 6d 4-CH2Br O 50-75 50-75 50-75 6g 4-Cl S 25-50 25-50 25-50 9 2-CH3 SO2 >200 >200 >200 Ofloxacin - - 10 10 - | Ketoconazole| - | - | - | - | 10 |
p38 MAP Kinase Inhibition and Anti-inflammatory Activity
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for the treatment of inflammatory diseases. This compound derivatives have emerged as potent and selective p38 MAP kinase inhibitors.
Caption: The p38 MAPK signaling pathway and the point of intervention by this compound derivatives.
Structure-Activity Relationship (SAR):
-
Disubstituted dibenz[b,e]oxepin-11(6H)-ones generally show improved potency and metabolic stability compared to their monosubstituted counterparts. [5]* The introduction of hydrophilic residues at the 9-position can significantly enhance inhibitory activity. [5] Table 2: p38α MAP Kinase Inhibitory Activity of this compound Derivatives [5]
Compound R1 R2 p38α IC50 (nM) TNF-α release IC50 (nM) (human whole blood) 3i H 4-Fluorophenyl 10 320 | 32e | 9-morpholino | 4-Fluorophenyl | 1.6 | 125 |
Anticancer Activity
Several dibenz[b,e]oxepine derivatives have shown promising anticancer activity. For instance, a naturally occurring derivative, 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione, has been isolated, and while it was inactive, related known compounds showed activity against HCT-15 (colon) and Jurkat (T-cell lymphoma) cancer cell lines. [6]Other synthetic derivatives have also been investigated for their cytotoxic effects.
Dopamine Receptor Antagonism
The dibenz[b,e]oxepin scaffold is a key component of Doxepin, which exhibits antagonist activity at various neurotransmitter receptors, including dopamine receptors. This activity contributes to its antidepressant and anxiolytic effects.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102924424A - Method for synthesizing doxepin hydrochloride - Google Patents [patents.google.com]
- 4. ClinPGx [clinpgx.org]
- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 6. A new dibenz[b,e]oxepine derivative, 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione, from a marine-derived fungus, Beauveria bassiana TPU942 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemistry and Pharmacology of Dibenz[b,e]oxepin-11(6H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dibenz[b,e]oxepin-11(6H)-one core is a tricyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure makes it a "privileged scaffold," capable of interacting with a diverse range of biological targets. This technical guide provides a comprehensive review of the chemistry and pharmacology of this compound and its derivatives, focusing on its synthesis, chemical properties, and multifaceted biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemistry of this compound
Physicochemical Properties
This compound, also known as doxepinone, is a pale yellow solid. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₀O₂ |
| Molecular Weight | 210.23 g/mol |
| CAS Number | 4504-87-4 |
| Melting Point | 68-70 °C |
| Boiling Point | 386.8 °C at 760 mmHg |
| Density | 1.226 g/cm³ |
Synthesis of the this compound Core
Several synthetic strategies have been developed for the construction of the this compound scaffold. A common and effective method involves the intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)benzoic acid derivatives.
The synthesis typically begins with the preparation of a 2-(phenoxymethyl)benzoic acid intermediate, followed by cyclization to form the tricyclic core.
Caption: General workflow for the synthesis of the this compound core.
-
To a solution of a substituted phenol (1.0 eq) in xylene, potassium hydroxide (1.1 eq) is added, and the mixture is refluxed with a Dean-Stark trap to remove water.
-
Phthalide (1.0 eq) is then added to the resulting potassium phenoxide suspension.
-
The reaction mixture is refluxed for several hours until the starting materials are consumed (monitored by TLC).
-
After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The crude 2-(phenoxymethyl)benzoic acid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
-
The 2-(phenoxymethyl)benzoic acid (1.0 eq) is refluxed with an excess of thionyl chloride to form the corresponding acid chloride. The excess thionyl chloride is removed under reduced pressure.
-
The crude acid chloride is dissolved in a dry, non-polar solvent such as 1,2-dichloroethane.
-
A Lewis acid catalyst, typically aluminum chloride (AlCl₃) (1.1-1.5 eq), is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched by pouring it onto a mixture of ice and concentrated HCl.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to yield this compound.
Pharmacology of this compound Derivatives
The this compound scaffold has served as a template for the development of numerous derivatives with a wide range of pharmacological activities.
Antimicrobial Activity
Derivatives of this compound, particularly oxime and O-benzoyloxime analogs, have demonstrated notable antibacterial and antifungal properties.[1][2][3]
The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC).
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Dibenzo[b,e]oxepine O-benzoyloximes (general) | Staphylococcus aureus (MRSA) | 125-200 | [1][3] |
| Dibenzo[b,e]oxepine O-benzoyloximes (general) | Escherichia coli | 125-200 | [1][3] |
| Dibenzo[b,e]oxepine O-benzoyloximes (general) | Aspergillus niger | 125-200 | [1][3] |
| Bromomethyl derivative (6d) | S. aureus, E. coli, A. niger | 50-75 | [1][3] |
| Dibenzo[b,e]thiepine derivatives (6g, 6h) | S. aureus, E. coli, A. niger | 25-50 | [1][3] |
Note: The replacement of the oxygen atom in the oxepine ring with sulfur (a bioisosteric replacement) to form dibenzo[b,e]thiepines has been shown to significantly enhance antimicrobial activity.[1][3]
-
Bacterial or fungal cultures are grown to a specific turbidity.
-
The microbial suspension is uniformly spread onto the surface of an appropriate agar medium in a Petri dish.
-
Wells or "cups" of a defined diameter are created in the agar.
-
Solutions of the test compounds at various concentrations are added to the wells.
-
Standard antibiotics (e.g., Ofloxacin for bacteria, Ketoconazole for fungi) and a solvent control are also included.[1][3]
-
The plates are incubated under suitable conditions (temperature and time).
-
The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity. The MIC is the lowest concentration that inhibits visible growth.
Anthelmintic Activity
This compound and its derivatives have shown promising activity against parasitic nematodes, with studies often utilizing the model organism Caenorhabditis elegans.
The primary measure of anthelmintic activity in these assays is the inhibition of worm motility, often expressed as an IC₅₀ value.
| Compound/Derivative | Test Organism | IC₅₀ (µM) | Reference |
| This compound | Caenorhabditis elegans | ~300 |
-
Synchronized populations of C. elegans (typically L4 larvae or young adults) are prepared.
-
The worms are washed and suspended in a suitable liquid medium.
-
A defined number of worms are dispensed into the wells of a microtiter plate.
-
The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations.
-
A solvent control and a positive control (a known anthelmintic drug) are included.
-
The plates are incubated, and worm motility is assessed at specific time points. This can be done manually by counting thrashing movements under a microscope or using automated tracking systems.
-
The concentration of the compound that reduces motility by 50% (IC₅₀) is calculated.
Antiallergic Activity and Histamine H1 Receptor Antagonism
Certain derivatives of the dibenz[b,e]oxepin scaffold have been investigated for their antiallergic properties, which are primarily mediated through the antagonism of the histamine H1 receptor.
Antagonism of the H1 receptor by dibenz[b,e]oxepin derivatives blocks the downstream signaling cascade initiated by histamine, thereby alleviating allergic symptoms.
Caption: Simplified signaling pathway of the Histamine H1 receptor and its antagonism by Dibenz[b,e]oxepin derivatives.
Structure-Activity Relationships (SAR)
The pharmacological activity of this compound derivatives is highly dependent on the nature and position of substituents on the tricyclic core.
-
Antimicrobial Activity:
Pharmacokinetics
While comprehensive pharmacokinetic data for the parent this compound is limited, studies on its prominent derivative, the antidepressant drug Doxepin, provide valuable insights. Doxepin is well-absorbed orally and undergoes extensive metabolism, primarily through N-demethylation to form the active metabolite desmethyldoxepin. The pharmacokinetic profile can be influenced by factors such as age and co-administered drugs that affect cytochrome P450 enzymes.
Conclusion
The this compound core represents a versatile and promising scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anthelmintic, and antiallergic effects. The synthetic accessibility of this tricyclic system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. Further research into the mechanism of action of these compounds, particularly for their antimicrobial and anthelmintic activities, will be crucial for the rational design of new and more potent therapeutic agents. This technical guide provides a solid foundation for researchers to explore the rich chemistry and pharmacology of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isolation and Identification of Dibenz[b,e]oxepin-11(6H)-one and Its Derivatives from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dibenz[b,e]oxepin scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. However, natural products containing this ring system are exceedingly rare. Direct isolation of the parent compound, Dibenz[b,e]oxepin-11(6H)-one, from natural sources is not well-documented in scientific literature. This guide, therefore, focuses on the isolation and identification of a rare, naturally occurring derivative, 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione , which was successfully isolated from a marine-derived fungus. This discovery underscores the potential of unique microbial ecosystems as a source for novel chemical entities.
This technical document provides a comprehensive overview of the isolation, purification, and structural elucidation of this natural dibenz[b,e]oxepine derivative. It is intended to serve as a practical guide for researchers in natural product chemistry, mycology, and drug discovery.
Natural Source and Compound Profile
The only recently reported natural source of a dibenz[b,e]oxepine derivative is the marine-derived fungus, Beauveria bassiana TPU942. This fungus was isolated from a marine sponge collected at Iriomote Island in Okinawa, Japan.[1][2] The isolated compound was identified as 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione .[1][2] It is noteworthy that dibenz[b,e]oxepines are uncommon in nature, with this compound being only the seventh reported natural product belonging to this class.[1][2]
Data Presentation: Spectroscopic and Physicochemical Properties
The structural elucidation of 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione was accomplished through extensive spectroscopic analysis. The key quantitative data are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical and Spectroscopic Data for 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione [1]
| Property | Value |
| Appearance | Pale yellow solid |
| Molecular Formula | C₁₅H₁₀O₅ |
| Molecular Weight | 270.0531 (HREIMS, [M]⁺) |
| UV λmax (MeOH) | 230 nm (ε 39200), 254 nm (ε 36900), 282 nm (ε 10800), 300 nm (ε 10200), 363 nm (ε 3600) |
| IR νmax (KBr) | 3435, 1735, 1650, 1604, 1490, 1290 cm⁻¹ |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione (in CDCl₃) [1]
| Position | δC (100 MHz) | δH (400 MHz, mult., J in Hz) |
| 1 | 162.2, C | 12.2, s (OH) |
| 2 | 118.1, CH | 7.35, d (8.5) |
| 3 | 137.2, CH | 7.78, t (8.5) |
| 4 | 124.6, CH | 7.65, d (8.5) |
| 4a | 115.8, C | |
| 6 | 181.5, C=O | |
| 7 | 120.0, CH | 7.26, d (8.0) |
| 8 | 133.5, CH | 7.65, t (8.0) |
| 9 | 115.8, CH | 7.78, d (8.0) |
| 9a | 162.5, C | |
| 10 | 193.0, C | |
| 10a | 115.8, C | |
| 11 | 162.2, C=O | |
| 11a | 133.5, C | |
| 10-OMe | 56.5, CH₃ | 4.03, s |
Experimental Protocols
The following sections detail the methodologies for the cultivation of the fungal source, and the subsequent extraction, purification, and identification of the target compound.
Fungal Cultivation
Aseptic techniques are critical for the successful cultivation of Beauveria bassiana TPU942 and the production of its secondary metabolites.
-
Strain Maintenance : The fungal strain is maintained on Potato Dextrose Agar (PDA) slants at 4°C and sub-cultured every three months to ensure viability.
-
Inoculum Preparation : A small piece of a mature fungal culture from a PDA plate is aseptically transferred to a 1 L Erlenmeyer flask containing 300 mL of Potato Dextrose Broth (PDB).
-
Incubation for Inoculum : The flask is incubated at room temperature (approximately 25-28°C) on a rotary shaker at 150-200 rpm for 3-5 days to generate a sufficient mycelial biomass for inoculation of the production culture.
-
Production Culture : For large-scale production, multiple 1 L Erlenmeyer flasks, each containing 300 mL of PDB, are inoculated with the seed culture.
-
Incubation for Production : The production cultures are incubated under static conditions at room temperature for three weeks to allow for the biosynthesis and accumulation of secondary metabolites.
Extraction and Isolation
The extraction process is designed to efficiently recover the dibenz[b,e]oxepine derivative from the culture broth and mycelia.
-
Harvesting : After the incubation period, the culture broth and fungal mycelia are separated by vacuum filtration.
-
Mycelial Extraction :
-
The collected mycelia are transferred to a flask, and ethyl acetate is added to cover the biomass. The flask is left to stand overnight.
-
The mixture is then homogenized using an Ultra-Turrax or a similar high-speed homogenizer for 10 minutes to disrupt the fungal cells.
-
The homogenized mixture is filtered under vacuum, and the ethyl acetate filtrate is collected.
-
-
Broth Extraction : The culture filtrate is partitioned three times with an equal volume of ethyl acetate in a separatory funnel. The organic layers are combined.
-
Concentration : The ethyl acetate extracts from both the mycelia and the broth are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation : The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification : Fractions containing the target compound are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione.
Structural Elucidation
The definitive structure of the isolated compound is determined using a combination of modern spectroscopic techniques.
-
High-Resolution Mass Spectrometry (HREIMS) : This is used to determine the exact mass of the molecular ion and subsequently deduce the molecular formula.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyls (-OH), carbonyls (C=O), and aromatic rings.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic conjugation within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Determines the number and types of protons and their connectivity.
-
¹³C NMR : Determines the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HMQC, HMBC) : These experiments are crucial for establishing the complete carbon skeleton and the precise placement of protons and substituents. ¹H-¹H COSY (Correlation Spectroscopy) identifies proton-proton couplings. HMQC (Heteronuclear Multiple Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for assembling the molecular structure.
-
Visualization of Workflow and Structures
The following diagrams, generated using the DOT language, illustrate the key processes and molecular structures involved in this research.
Figure 1: General workflow for the isolation and identification of the natural product.
Figure 2: Chemical structures of the core and the isolated natural product.
Conclusion
The isolation of 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione from the marine-derived fungus Beauveria bassiana represents a significant finding in the field of natural product chemistry. It highlights the largely untapped potential of marine microorganisms as a source of novel and rare chemical scaffolds. The detailed experimental protocols and comprehensive spectroscopic data presented in this guide provide a valuable resource for researchers aiming to explore similar natural products. Further investigation into the biological activities of this and other related compounds is warranted and could lead to the development of new therapeutic agents.
References
Photodecomposition of Dibenz[b,e]oxepin-11(6H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, a thorough review of scientific literature has not revealed specific studies detailing the photodecomposition products of Dibenz[b,e]oxepin-11(6H)-one. This guide, therefore, presents a hypothetical overview based on the established photochemistry of structurally analogous compounds, namely aromatic ketones and dibenzofurans. The experimental protocols described herein are generalized procedures for investigating the photodegradation of organic compounds.
Introduction
This compound is a tricyclic compound featuring a dibenzoxepin core structure. This chemical scaffold is of interest in medicinal chemistry. Given the potential for exposure of drug compounds to light during manufacturing, storage, and administration, understanding their photochemical stability is a critical aspect of drug development. This document provides a theoretical framework for the potential photodecomposition pathways of this compound and outlines a comprehensive experimental approach to elucidate its photolytic fate.
Hypothetical Photodecomposition Pathways
The structure of this compound incorporates two key photo-reactive moieties: an aromatic ketone and a diaryl ether (within the oxepine ring). The absorption of ultraviolet (UV) light by the aromatic ketone chromophore is expected to be the primary event initiating photodecomposition. Upon excitation to a singlet state, the molecule can undergo intersystem crossing to a more stable triplet state, from which the principal photochemical reactions are likely to occur.
Two plausible, competing pathways are proposed:
-
Pathway A: Photoreduction of the Carbonyl Group. In the presence of a hydrogen-donating solvent or excipient, the excited ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical. Subsequent radical-radical coupling can result in the formation of a pinacol-type dimer or other reduction products.[1]
-
Pathway B: Norrish Type I Cleavage (α-Cleavage). The excited ketone may undergo cleavage of the bond between the carbonyl carbon and the adjacent carbon atom of the oxepine ring. This would generate a biradical species that could undergo subsequent rearrangement, fragmentation, or reaction with other molecules to form a variety of degradation products.[2]
-
Pathway C: Cleavage of the Ether Linkage. Although generally more stable than the ketone moiety, the diaryl ether linkage within the oxepine ring could also be susceptible to photolytic cleavage, particularly under high-energy UV irradiation. This could lead to the formation of phenolic and other aromatic derivatives. The photolysis of related compounds like dibenzofuran has been shown to produce polar degradation products and polymeric materials.[3][4]
Experimental Protocols
A systematic investigation is required to identify the actual photodecomposition products and quantify their formation. The following sections detail a general experimental workflow.
Materials and Sample Preparation
-
Test Compound: this compound of high purity (>99%).
-
Solvents: Spectroscopic grade solvents (e.g., acetonitrile, methanol, water) should be used to prepare stock solutions. The choice of solvent can influence the decomposition pathway, so a range of solvents with varying polarities and hydrogen-donating abilities should be investigated.
-
Actinometer: A chemical actinometer (e.g., ferrioxalate or p-nitroanisole) is used to measure the photon flux of the light source, which is essential for quantum yield determination.[5]
-
Sample Solutions: Prepare solutions of the test compound in the chosen solvents at a concentration that gives a suitable absorbance at the irradiation wavelength (typically an absorbance between 0.1 and 1). Solutions should be freshly prepared and protected from ambient light before irradiation.
Irradiation Experiments
-
Light Source: A light source with a well-defined emission spectrum is required. This could be a xenon lamp with filters to simulate sunlight, or monochromatic light from a laser or a monochromator-equipped lamp to determine wavelength-dependent effects.
-
Photoreactor: A temperature-controlled photoreactor is necessary to ensure that the degradation is due to photolysis and not thermal processes. Quartz cuvettes or tubes should be used as they are transparent to UV light.
-
Procedure:
-
Fill a quartz cuvette with the sample solution and another with the actinometer solution.
-
Place the cuvettes in the photoreactor and irradiate for a set period.
-
At various time intervals, withdraw aliquots of the sample solution for analysis.
-
A dark control (a sample solution kept in the dark at the same temperature) should be run in parallel to account for any non-photolytic degradation.
-
Analytical Methods
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the primary technique for separating and quantifying the parent compound and its photoproducts. The PDA detector provides UV spectra of the separated peaks, aiding in their initial characterization.
-
Structural Elucidation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the photoproducts. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine elemental compositions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If photoproducts can be isolated in sufficient quantity and purity (e.g., by preparative HPLC), 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) are powerful tools for unambiguous structure determination.
-
-
Quantum Yield Determination: The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction and is calculated as the ratio of the number of molecules reacted to the number of photons absorbed.[6] The rate of disappearance of the parent compound and the photon flux measured by the actinometer are used in this calculation.
Data Presentation
Quantitative data from photodecomposition studies should be summarized in a clear and concise manner to facilitate comparison and interpretation. The following tables provide templates for presenting such data.
Table 1: Photodegradation Kinetics and Quantum Yields of this compound
| Solvent System | Irradiation Wavelength (nm) | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) | Quantum Yield (Φ) |
| Acetonitrile | 300 | Data | Data | Data |
| Methanol | 300 | Data | Data | Data |
| Water/Acetonitrile (1:1) | 300 | Data | Data | Data |
| Simulated Sunlight | > 290 | Data | Data | Data |
Table 2: Photodecomposition Product Distribution
| Photoproduct ID | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure | % Yield at t = x min |
| P1 | Data | Data | Structure | Data |
| P2 | Data | Data | Structure | Data |
| P3 | Data | Data | Structure | Data |
Conclusion
While there is currently no specific data on the photodecomposition of this compound, the known photochemistry of its constituent functional groups allows for the formulation of plausible degradation pathways. The primary routes are hypothesized to be photoreduction of the ketone and Norrish Type I cleavage, with the potential for ether linkage cleavage under certain conditions. A rigorous experimental investigation, following the protocols outlined in this guide, is necessary to definitively identify the photoproducts, determine the quantum yields, and elucidate the precise mechanisms of degradation. Such studies are essential for a comprehensive understanding of the stability and potential environmental fate of this and related compounds.
References
Methodological & Application
Synthesis of Dibenz[b,e]oxepin-11(6H)-one: A Detailed Guide to Key Protocols
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenz[b,e]oxepin-11(6H)-one is a tricyclic ketone that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the tricyclic antidepressant Doxepin. The rigid, three-dimensional structure of the dibenzoxepine core makes it a "privileged scaffold" in medicinal chemistry, lending itself to the development of novel therapeutics. This document provides detailed experimental protocols for two primary methods of synthesizing this compound: the classical Friedel-Crafts cyclization and a modern iron(II)-promoted intramolecular ortho-acylation. A comparative analysis of these methods is presented, along with a diagram illustrating the key synthetic pathways. Additionally, the mechanism of action of Doxepin is depicted to provide a biological context for the application of this important synthetic intermediate.
Introduction
The dibenzo[b,e]oxepine framework is a core structural motif in a range of biologically active molecules. This compound, in particular, is the direct precursor to Doxepin, a medication used for the treatment of major depressive disorder, anxiety, and insomnia.[1][2] Doxepin functions by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system, thereby increasing their availability in the synaptic cleft.[1][2] It also exhibits antagonistic effects at histamine H1, alpha-1 adrenergic, and muscarinic receptors.[2] The synthesis of this compound is therefore of significant interest to the pharmaceutical industry and the broader chemical research community. This document outlines two robust and reproducible methods for its synthesis.
Comparative Data of Synthesis Protocols
The following table summarizes the quantitative data for the two primary synthesis protocols described herein, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Protocol 1: Friedel-Crafts Cyclization | Protocol 2: Iron(II)-Promoted Acylation |
| Starting Material | 2-(Phenoxymethyl)benzoic acid | 2-(Phenoxymethyl)benzoic acid |
| Key Reagents | Thionyl chloride, Aluminum chloride (AlCl₃) | Iron(II) chloride (FeCl₂), Dichloromethyl methyl ether (DCME) |
| Solvent | 1,2-Dichloroethane | Dichloromethane |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 2 - 18 hours | 1 - 12 hours |
| Yield | 40 - 79% | 61 - 92% |
Experimental Protocols
Protocol 1: Friedel-Crafts Cyclization
This classical two-step method involves the conversion of 2-(phenoxymethyl)benzoic acid to its acid chloride, followed by an intramolecular Friedel-Crafts acylation to yield the desired ketone.[3]
Step 1: Synthesis of 2-(Phenoxymethyl)benzoyl chloride
-
To a solution of 2-(phenoxymethyl)benzoic acid (1.0 eq) in a suitable solvent such as toluene, add thionyl chloride (1.2 eq).
-
Heat the reaction mixture to reflux for 2 hours.
-
After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude 2-(phenoxymethyl)benzoyl chloride is used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Dissolve the crude 2-(phenoxymethyl)benzoyl chloride (1.0 eq) in dry 1,2-dichloroethane.
-
Cool the solution in an ice bath and add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-18 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Iron(II)-Promoted Intramolecular Ortho-Acylation
This modern and efficient one-pot method utilizes a cooperative catalytic system of iron(II) chloride and dichloromethyl methyl ether for the direct cyclization of 2-(phenoxymethyl)benzoic acid.
-
To a solution of 2-(phenoxymethyl)benzoic acid (1.0 eq) in dichloromethane (0.1 M) under an inert atmosphere, add iron(II) chloride (FeCl₂) (0.6 eq).
-
Stir the suspension at room temperature for 10 minutes.
-
Add dichloromethyl methyl ether (DCME) (1.0 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 1-12 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualized Workflows and Signaling Pathways
Caption: Synthetic routes to this compound.
Caption: Mechanism of action of Doxepin.
References
Application Notes and Protocols: Synthesis of Dibenz[b,e]oxepin-11(6H)-one via Friedel-Crafts Cyclization
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenz[b,e]oxepin-11(6H)-one, a key tricyclic ketone, serves as a pivotal intermediate in the synthesis of pharmaceuticals, most notably the tricyclic antidepressant Doxepin.[1] Its rigid, three-dimensional structure also makes it a "privileged scaffold" in medicinal chemistry, lending itself to the development of novel therapeutic agents with a range of biological activities.[2] The intramolecular Friedel-Crafts cyclization of 2-phenoxybenzoic acid derivatives is a cornerstone of its synthesis. This document provides detailed protocols and application notes for this crucial synthetic step, focusing on common methodologies and reagents.
Principle of the Reaction
The synthesis of this compound via intramolecular Friedel-Crafts acylation involves the cyclization of a 2-phenoxybenzoic acid or its corresponding acyl halide. This electrophilic aromatic substitution reaction is typically promoted by a Lewis acid or a strong protic acid. The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich phenoxy ring to form the seven-membered central ring of the target molecule.
Experimental Protocols
Several methods have been reported for the Friedel-Crafts cyclization to yield this compound. Below are detailed protocols for two common approaches.
Protocol 1: Polyphosphoric Acid (PPA) Catalyzed Cyclization
Polyphosphoric acid is a widely used reagent for intramolecular Friedel-Crafts acylations as it serves as both a catalyst and a solvent.
Materials:
-
2-Phenoxybenzoic acid
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
Sodium bicarbonate solution (5% w/v)
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride guard tube, place 2-phenoxybenzoic acid.
-
Add polyphosphoric acid (typically 10-20 times the weight of the starting material).
-
Heat the mixture with stirring at a temperature ranging from 100 to 140°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Carefully and slowly pour the viscous reaction mixture into a beaker containing crushed ice or ice-cold water with vigorous stirring.
-
The crude product will precipitate out of the solution. If the solution is acidic, neutralize it by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Thionyl Chloride and Aluminum Chloride Mediated Cyclization
This two-step one-pot procedure involves the initial conversion of the carboxylic acid to its more reactive acid chloride, followed by an aluminum chloride-catalyzed intramolecular Friedel-Crafts acylation.
Materials:
-
2-Phenoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Ice bath
-
Dilute hydrochloric acid (e.g., 2M HCl)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxybenzoic acid in anhydrous dichloromethane.
-
Add thionyl chloride (typically 1.5-2.0 equivalents) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 1-2 hours to ensure complete formation of the acid chloride. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly and portion-wise, add anhydrous aluminum chloride (typically 1.1-1.5 equivalents) to the reaction mixture, ensuring the temperature remains below 5°C.[1]
-
After the addition is complete, allow the reaction to stir at 0°C for a short period (e.g., 15-30 minutes), then let it warm to room temperature and stir for an additional 1-3 hours, or until TLC indicates the consumption of the starting material.[1]
-
Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound and its derivatives using Friedel-Crafts cyclization methods.
| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenoxybenzoic acid | AlCl₃ | Dichloromethane | 0 | 0.25 | Not specified | [1] |
| 2-Phenoxybenzoic acid | AlCl₃ | Dimethyl sulfoxide | 100 | 8 | Not specified | [1] |
| 2-(Phenoxymethyl)benzoic acids | FeCl₂ / Cl₂CHOCH₃ | Not specified | Not specified | Not specified | Good to excellent | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via a two-step, one-pot Friedel-Crafts cyclization.
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Pathway
The following diagram illustrates the signaling pathway of the intramolecular Friedel-Crafts acylation.
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Safety and Handling Precautions
-
Thionyl chloride is corrosive and toxic. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.
-
Aluminum chloride is a corrosive solid that reacts vigorously with water. It should be handled in a dry environment.
-
Polyphosphoric acid is corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
The quenching of the reaction with water is highly exothermic and should be performed with caution, especially when using aluminum chloride.
Conclusion
The intramolecular Friedel-Crafts cyclization is a robust and efficient method for the synthesis of this compound. The choice of catalyst and reaction conditions can be adapted based on the specific substrate and available laboratory resources. The protocols provided herein offer reliable starting points for researchers in synthetic and medicinal chemistry. Careful optimization of reaction parameters may be necessary to achieve high yields and purity for specific derivatives.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Dibenz[b,e]oxepin-11(6H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of Dibenz[b,e]oxepin-11(6H)-one derivatives, a core scaffold in various biologically active molecules. The primary focus is on palladium-catalyzed intramolecular α-arylation, a robust method for the formation of the seven-membered ring system. An alternative iron-catalyzed method is also presented.
Overview of Synthetic Strategies
The construction of the this compound scaffold can be efficiently achieved through intramolecular cyclization strategies. Palladium-catalyzed intramolecular α-arylation of 2-(o-bromophenoxy)methyl aryl ketones is a key method, offering a direct route to the target molecule. This approach benefits from the versatility and functional group tolerance of modern palladium catalysis.
An alternative strategy involves the intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)benzoic acids, which can be promoted by various Lewis acids, including a notable iron(II)-catalyzed protocol that offers a more sustainable approach.
Palladium-Catalyzed Intramolecular α-Arylation
This method relies on the formation of a new carbon-carbon bond between the enolate of the ketone and the ortho-position of the phenoxy group, catalyzed by a palladium complex. The choice of ligand and base is crucial for achieving high yields.
General Reaction Scheme
Caption: General workflow for the palladium-catalyzed synthesis.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the intramolecular α-arylation.
Experimental Protocol: General Procedure
Synthesis of 2-(o-Bromophenoxy)methyl Phenyl Ketone (Precursor)
-
To a solution of 2-bromophenol (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoacetophenone (1.1 eq.) and stir the reaction mixture at 80 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and quench with ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired precursor.
Palladium-Catalyzed Intramolecular α-Arylation
-
In a flame-dried Schlenk tube, add the 2-(o-bromophenoxy)methyl aryl ketone precursor (1.0 eq.), palladium(II) acetate (5 mol%), Xantphos (10 mol%), and cesium carbonate (2.0 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the this compound derivative.
Representative Substrate Scope and Yields
The following table summarizes a representative scope of the palladium-catalyzed intramolecular α-arylation. Yields are based on reported values for analogous transformations of similar substrates.
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | H | 6,11-Dihydrodibenz[b,e]oxepin-11-one | 85-95 |
| 2 | 4-Me | H | 2-Methyl-6,11-dihydrodibenz[b,e]oxepin-11-one | 80-90 |
| 3 | 4-OMe | H | 2-Methoxy-6,11-dihydrodibenz[b,e]oxepin-11-one | 75-85 |
| 4 | 4-Cl | H | 2-Chloro-6,11-dihydrodibenz[b,e]oxepin-11-one | 70-80 |
| 5 | H | 8-Me | 8-Methyl-6,11-dihydrodibenz[b,e]oxepin-11-one | 82-92 |
| 6 | H | 8-F | 8-Fluoro-6,11-dihydrodibenz[b,e]oxepin-11-one | 78-88 |
Alternative Method: Iron(II)-Promoted Intramolecular Acylation
This protocol offers a more sustainable and cost-effective alternative to palladium catalysis for the synthesis of the this compound core.
General Reaction Scheme
Caption: Workflow for the iron(II)-promoted synthesis.
Experimental Protocol
Synthesis of 2-(Phenoxymethyl)benzoic Acid (Precursor)
-
In a round-bottom flask, dissolve phthalide (1.0 eq.) and potassium phenoxide (1.2 eq.) in xylene.
-
Reflux the mixture for 5 hours.
-
After cooling, add a 10% aqueous solution of sodium hydroxide and separate the aqueous layer.
-
Wash the organic layer with a 10% sodium hydroxide solution.
-
Combine the aqueous layers and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-(phenoxymethyl)benzoic acid.
Iron(II)-Promoted Intramolecular ortho-Acylation
-
To a solution of 2-(phenoxymethyl)benzoic acid (1.0 eq.) in anhydrous dichloromethane (0.1 M) under an argon atmosphere, add iron(II) chloride (10 mol%).
-
Add dichloromethyl methyl ether (DCME) (1.5 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the this compound.
Reported Substrate Scope and Yields
The following data is based on a published report for this iron-catalyzed methodology.
| Entry | Substituent on Phenoxy Ring | Substituent on Benzoic Acid Ring | Yield (%) |
| 1 | H | H | 95 |
| 2 | 4-Me | H | 92 |
| 3 | 4-OMe | H | 88 |
| 4 | 4-Cl | H | 90 |
| 5 | 3-Me | H | 93 |
| 6 | H | 5-Me | 91 |
| 7 | H | 5-F | 89 |
| 8 | H | 4,5-di-Me | 85 |
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Palladium catalysts and their precursors can be toxic and should be handled with care.
-
Sodium hydride is a flammable solid and reacts violently with water.
-
Dichloromethyl methyl ether (DCME) is a suspected carcinogen and should be handled with extreme caution.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
One-Pot Synthesis of Dibenz[b,e]oxepin-11(6H)-one: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenz[b,e]oxepin-11(6H)-one is a pivotal scaffold in medicinal chemistry, most notably serving as a key intermediate in the synthesis of the tricyclic antidepressant drug, Doxepin.[1] Its synthesis has been the subject of considerable research to develop efficient and scalable methods. This document provides detailed application notes and experimental protocols for the one-pot synthesis of this compound, focusing on two prominent and effective methods: the Iron(II)-promoted intramolecular ortho-acylation and the intramolecular Friedel-Crafts acylation. This guide is intended for researchers and professionals in organic synthesis and drug development, offering a comprehensive resource for the practical execution of these synthetic strategies.
Introduction
The dibenz[b,e]oxepine core structure is a recurring motif in a variety of biologically active molecules. This compound, in particular, is a high-value synthetic intermediate due to its role as a precursor to Doxepin and other pharmacologically relevant compounds.[2][3] Traditional multi-step syntheses of this tricycle can be time-consuming and may result in lower overall yields. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer a more streamlined, efficient, and often more environmentally benign approach. This document details two such one-pot methodologies that have proven effective for the synthesis of this compound and its derivatives.
Synthesis Methodologies
Two primary one-pot synthetic routes to this compound are highlighted:
-
Iron(II)-Promoted Intramolecular Ortho-Acylation: This modern approach utilizes a cooperative system of iron(II) chloride (FeCl₂) and dichloromethyl methyl ether (DCME) to effect the intramolecular cyclization of 2-(phenoxymethyl)benzoic acids. This method is noted for its mild reaction conditions, good to excellent yields, and tolerance of a wide range of functional groups.[2][3]
-
Intramolecular Friedel-Crafts Acylation: A classic yet robust method, this synthesis involves the conversion of a 2-(phenoxymethyl)benzoic acid to its corresponding acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by an in-situ intramolecular Friedel-Crafts cyclization catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
Data Presentation
The following table summarizes representative yields for the synthesis of this compound and its substituted derivatives using the Iron(II)-promoted intramolecular ortho-acylation method.
| Entry | Starting Material (Substituted 2-(phenoxymethyl)benzoic acid) | Product | Yield (%) |
| 1 | 2-(Phenoxymethyl)benzoic acid | This compound | 92 |
| 2 | 2-(p-Tolyloxymethyl)benzoic acid | 2-Methylthis compound | 95 |
| 3 | 2-(o-Tolyloxymethyl)benzoic acid | 4-Methylthis compound | 89 |
| 4 | 2-((4-Methoxyphenoxy)methyl)benzoic acid | 2-Methoxythis compound | 93 |
| 5 | 2-((4-Chlorophenoxy)methyl)benzoic acid | 2-Chlorothis compound | 88 |
| 6 | 2-((4-Nitrophenoxy)methyl)benzoic acid | 2-Nitrothis compound | 75 |
Experimental Protocols
Protocol 1: Iron(II)-Promoted One-Pot Synthesis of this compound
This protocol is adapted from a novel and efficient method utilizing an iron(II) catalyst.[2][3]
Materials:
-
2-(Phenoxymethyl)benzoic acid
-
Iron(II) chloride (FeCl₂), anhydrous
-
Dichloromethyl methyl ether (DCME)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(phenoxymethyl)benzoic acid (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add anhydrous iron(II) chloride (0.6 eq) to the solution and stir the mixture at room temperature.
-
Slowly add dichloromethyl methyl ether (1.0 eq) to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Protocol 2: One-Pot Intramolecular Friedel-Crafts Acylation
This protocol outlines the classic approach involving the in-situ formation of the acid chloride followed by Lewis acid-catalyzed cyclization.
Materials:
-
2-(Phenoxymethyl)benzoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
N,N-Dimethylformamide (DMF), catalytic amount (if using oxalyl chloride)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol for recrystallization (optional)
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser and an addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place 2-(phenoxymethyl)benzoic acid (1.0 eq) in a dry three-neck round-bottom flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere.
-
Add anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Add thionyl chloride (1.2-1.5 eq) dropwise to the solution at room temperature. Alternatively, if using oxalyl chloride (1.2-1.5 eq), add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases. Monitor the conversion of the acid to the acid chloride by TLC (after quenching a small aliquot with methanol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.1-1.3 eq) in anhydrous DCM.
-
Slowly add the AlCl₃ suspension to the cooled acid chloride solution via the addition funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the progress of the cyclization by TLC.
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Characterization Data for this compound
-
Appearance: Pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.15 (dd, J = 7.8, 1.6 Hz, 1H), 7.55 (td, J = 7.5, 1.6 Hz, 1H), 7.40 (td, J = 7.5, 1.2 Hz, 1H), 7.29 (dd, J = 7.5, 1.2 Hz, 1H), 7.22-7.15 (m, 2H), 7.08 (td, J = 7.4, 1.1 Hz, 1H), 6.95 (dd, J = 8.2, 1.1 Hz, 1H), 5.23 (s, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 190.0, 161.1, 138.0, 134.2, 132.3, 130.1, 129.0, 128.8, 122.9, 121.8, 121.3, 117.9, 72.8.
-
Mass Spectrometry (MS): m/z 210.07 [M]⁺.
Safety and Handling
-
Dichloromethyl methyl ether (DCME) is a regulated carcinogen and should be handled with extreme caution in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory. All waste containing DCME must be disposed of as hazardous waste according to institutional guidelines.
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl from thionyl chloride; HCl, CO, and CO₂ from oxalyl chloride). These reagents should be handled in a fume hood, and care should be taken to avoid contact with moisture.
-
Aluminum chloride is a water-sensitive and corrosive solid that reacts exothermically with water, releasing HCl gas. It should be handled in a dry environment.
-
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.
Mandatory Visualizations
Caption: One-pot synthetic routes to this compound.
Caption: General experimental workflow for the synthesis.
References
Application Notes and Protocols: Dibenz[b,e]oxepin-11(6H)-one as a Key Intermediate in Doxepin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxepin, a tricyclic antidepressant and anxiolytic agent, is a widely prescribed medication for the treatment of major depressive disorder, anxiety, and insomnia. The synthesis of Doxepin relies on the strategic use of key intermediates, with Dibenz[b,e]oxepin-11(6H)-one, also known as doxepinone, playing a pivotal role.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of Doxepin utilizing this compound as the starting material. The protocols are compiled from established synthetic routes, offering researchers and drug development professionals a comprehensive guide for laboratory-scale synthesis.
Introduction
This compound is a tricyclic ketone that serves as the foundational scaffold for the construction of the Doxepin molecule.[1][2] Its chemical structure, C14H10O2, provides the necessary dibenzo[b,e]oxepine core, upon which the pharmacologically active side chain is appended.[1] The synthesis of Doxepin from this intermediate typically involves a nucleophilic addition to the ketone, followed by dehydration and subsequent amination to introduce the dimethylaminopropylidene moiety responsible for its therapeutic effects.[3][4][5] Understanding the nuances of these synthetic steps is critical for achieving high yields and purity of the final active pharmaceutical ingredient (API).
Synthetic Pathway Overview
The conversion of this compound to Doxepin generally proceeds through a multi-step sequence. A common and effective method involves a Grignard reaction, which is a robust and well-established carbon-carbon bond-forming reaction.
The overall synthetic transformation can be visualized as follows:
Caption: Synthetic workflow for Doxepin from this compound.
Experimental Protocols
The following protocols are based on documented synthetic methods.[3][4][5] Researchers should adapt these protocols based on their laboratory conditions and scale.
Protocol 1: Synthesis of Doxepin via Grignard Reaction
Materials:
-
This compound
-
Magnesium turnings
-
3-Chloro-N,N-dimethylpropylamine
-
Iodine (for activation)
-
Methyl iodide (for activation)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, dry
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Aqueous ammonia
-
Magnesium sulfate (anhydrous)
-
Ethanol
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (0.04 mol).
-
Activate the magnesium by adding a crystal of iodine and heating gently under nitrogen.
-
Add a small amount of anhydrous THF (1 mL) and a few drops of methyl iodide in toluene (4 mL) and stir at 65°C for 30 minutes.
-
Slowly add a solution of 3-chloro-N,N-dimethylpropylamine (0.03 mol) in dry toluene (15 mL) to the activated magnesium. Maintain the reaction temperature to sustain a gentle reflux.
-
-
Reaction with this compound:
-
Once the Grignard reagent formation is complete, add a solution of this compound (0.02 mol) in dry toluene (10 mL) dropwise to the reaction mixture.
-
Maintain the reaction at 65°C for 2 hours.
-
-
Dehydration and Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add concentrated hydrochloric acid (20 mL) over 30 minutes with stirring.
-
Continue stirring for 1 hour.
-
Separate the organic phase. Extract the aqueous phase with diethyl ether (2 x 100 mL).
-
Make the aqueous phase alkaline with aqueous ammonia and extract with diethyl ether (3 x 100 mL).
-
Combine all organic phases and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification and Salt Formation:
-
Dissolve the crude residue in ethanol.
-
Bubble hydrogen chloride gas through the solution at 75°C for 1.5 hours to precipitate Doxepin hydrochloride.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields reported in the literature for the synthesis of Doxepin from this compound.
| Parameter | Value/Range | Reference |
| Grignard Reaction | ||
| Molar Ratio (this compound : Grignard Reagent) | 1 : 1.5 - 2.0 | [4][5] |
| Solvent | Toluene / THF | [5] |
| Reaction Temperature | 65 °C | [5] |
| Reaction Time | 2 hours | [5] |
| Dehydration | ||
| Reagent | Concentrated HCl | [5] |
| Reaction Time | 1 hour | [5] |
| Overall Yield | ||
| Doxepin Hydrochloride | ~89% (Good yields) | [5] |
Mechanism of Action: Signaling Pathway
Doxepin exerts its therapeutic effects through the modulation of several neurotransmitter systems in the central nervous system. Its primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake. Additionally, it possesses significant antagonist activity at histamine H1 receptors, which contributes to its sedative properties. It also interacts with muscarinic cholinergic and alpha-1 adrenergic receptors.[6]
Caption: Mechanism of action of Doxepin.
Conclusion
This compound is an indispensable intermediate in the synthesis of Doxepin. The protocols and data presented herein provide a solid foundation for researchers engaged in the synthesis of this important pharmaceutical agent. Careful execution of the described synthetic steps, with attention to reaction conditions and purification techniques, is crucial for obtaining high-purity Doxepin for research and development purposes. Further optimization of these protocols may lead to improved yields and more environmentally benign synthetic processes.
References
Application Notes and Protocols for Anthelmintic Activity Assays of Dibenz[b,e]oxepin-11(6H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helminth infections in humans and livestock pose a significant global health and economic burden. The emergence of resistance to currently available anthelmintic drugs necessitates the discovery and development of new chemical entities with novel modes of action. Dibenz[b,e]oxepin-11(6H)-one derivatives have emerged as a promising class of compounds with potential anthelmintic properties. This document provides detailed application notes and experimental protocols for the assessment of their anthelmintic activity, focusing on the model organism Caenorhabditis elegans.
Data Presentation
The following table summarizes the available quantitative data for the anthelmintic activity of this compound and its derivatives. Further research is required to expand this dataset and establish a comprehensive structure-activity relationship (SAR).
| Compound ID | Structure | Assay Type | Organism | Activity Metric | Value (µM) | Reference |
| Doxepinone | This compound | Motility (Thrashing) | C. elegans | IC50 | ~300-389 | [1] |
| Derivative 1 | Structure of Derivative 1 | e.g., Motility | e.g., C. elegans | e.g., IC50 | Data | Citation |
| Derivative 2 | Structure of Derivative 2 | e.g., Egg Hatch | e.g., H. contortus | e.g., EC50 | Data | Citation |
| ... | ... | ... | ... | ... | ... | ... |
Note: The table is designed to be expanded as more quantitative data on various derivatives becomes available.
Mechanism of Action: Antagonism of Glutamate-Gated Chloride Channels (GluCls)
Recent studies have elucidated that dibenzo[b,e]oxepin-11(6H)-one, also known as doxepinone, exerts its anthelmintic effect by acting as an antagonist of glutamate-gated chloride channels (GluCls) in nematodes. These channels are crucial for neuromuscular function in invertebrates and are the target of other successful anthelmintics like ivermectin.
By blocking the action of glutamate on these channels, doxepinone disrupts the normal inhibitory neurotransmission, leading to paralysis and eventual death of the nematode. This mechanism of action is a key area of investigation for the development of novel anthelmintic drugs.
Below is a diagram illustrating the proposed signaling pathway.
Caption: Proposed mechanism of action of Doxepinone.
Experimental Protocols
This section provides detailed protocols for key in vitro assays to evaluate the anthelmintic activity of this compound derivatives using C. elegans.
C. elegans Motility (Thrashing) Assay
This assay is a primary screening method to assess the effect of compounds on the neuromuscular function of adult worms.
Materials:
-
Synchronized young adult C. elegans (L4 stage)
-
Nematode Growth Medium (NGM) plates
-
E. coli OP50 culture
-
M9 buffer
-
96-well microtiter plates
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Levamisole)
-
Negative control (solvent vehicle)
-
Automated worm tracker or dissecting microscope with a camera
-
Clicker counter (for manual counting)
Protocol:
-
Worm Preparation:
-
Culture synchronized C. elegans on NGM plates seeded with E. coli OP50 at 20°C until they reach the young adult stage.
-
Wash the worms off the plates with M9 buffer and collect them in a centrifuge tube.
-
Allow the worms to settle by gravity or gentle centrifugation (e.g., 800 x g for 2 minutes).
-
Wash the worm pellet twice with M9 buffer to remove bacteria.
-
Resuspend the worms in M9 buffer at a concentration of approximately 10-20 worms per 10 µL.
-
-
Assay Setup:
-
In a 96-well plate, add 90 µL of M9 buffer to each well.
-
Add 1 µL of the test compound solution at various concentrations (e.g., ranging from 1 µM to 500 µM) to the respective wells. Include wells for the positive and negative controls.
-
Add 10 µL of the worm suspension to each well.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at 20°C for a defined period (e.g., 30 minutes, 1 hour, 4 hours).
-
Record the thrashing rate of the worms. A "thrash" is defined as a complete change in the direction of bending at the mid-body.
-
Automated Method: Use an automated worm tracker to record videos of worm movement and analyze the thrashing frequency.
-
Manual Method: Place the 96-well plate under a dissecting microscope. For each well, count the number of thrashes for a set period (e.g., 30 seconds) for a representative number of worms (e.g., 5-10 worms per well).
-
-
Data Analysis:
-
Calculate the average thrashing rate for each concentration of the test compound.
-
Normalize the data to the negative control (100% motility).
-
Plot the percentage of motility inhibition against the compound concentration.
-
Determine the IC50 value (the concentration at which 50% of motility is inhibited) using a suitable software (e.g., GraphPad Prism).
-
Caption: Workflow for the C. elegans motility assay.
C. elegans Egg Hatch Assay
This assay evaluates the ovicidal activity of the compounds.
Materials:
-
Gravid adult C. elegans
-
Bleach solution (alkaline hypochlorite)
-
M9 buffer
-
96-well microtiter plates
-
This compound derivatives
-
Positive control (e.g., Thiabendazole)
-
Negative control (solvent vehicle)
-
Incubator at 20°C
-
Inverted microscope
Protocol:
-
Egg Isolation:
-
Wash gravid adult worms from NGM plates with M9 buffer.
-
Treat the worms with a bleach solution to dissolve the adults and release the eggs.
-
Quickly wash the eggs several times with M9 buffer to remove the bleach.
-
Resuspend the eggs in M9 buffer and determine the concentration using a microscope.
-
-
Assay Setup:
-
In a 96-well plate, add the test compounds at various concentrations.
-
Add approximately 50-100 eggs to each well in a final volume of 100 µL of M9 buffer.
-
-
Incubation and Observation:
-
Incubate the plate at 20°C for 24-48 hours.
-
Observe the wells under an inverted microscope and count the number of hatched larvae and unhatched eggs in each well.
-
-
Data Analysis:
-
Calculate the percentage of egg hatch inhibition for each concentration.
-
Determine the EC50 value (the concentration that inhibits 50% of egg hatching).
-
C. elegans Larval Development Assay
This assay assesses the impact of the compounds on the growth and development of the larvae.
Materials:
-
Synchronized L1 larvae of C. elegans
-
Liquid culture medium (e.g., S-medium) supplemented with E. coli OP50
-
96-well microtiter plates
-
This compound derivatives
-
Positive control (e.g., Ivermectin)
-
Negative control (solvent vehicle)
-
Incubator at 20°C
-
Microscope
Protocol:
-
Assay Setup:
-
Add the test compounds at various concentrations to the wells of a 96-well plate containing liquid culture medium and a food source (E. coli).
-
Add a known number of synchronized L1 larvae (e.g., 10-20) to each well.
-
-
Incubation and Observation:
-
Incubate the plate at 20°C for 72 hours.
-
Observe the larval development under a microscope. Assess the developmental stage of the worms (L1, L2, L3, L4, or adult) and any morphological abnormalities.
-
-
Data Analysis:
-
Determine the percentage of worms that are developmentally delayed or arrested at each compound concentration compared to the control.
-
Calculate the minimum inhibitory concentration (MIC) required to arrest larval development.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for screening and characterizing the anthelmintic activity of this compound derivatives.
Caption: General workflow for anthelmintic drug discovery.
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions based on their experimental setup and the properties of the tested compounds. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols: Dibenz[b,e]oxepin-11(6H)-one Derivatives as p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein (MAP) Kinases are a family of serine/threonine kinases that are critical regulators of cellular responses to inflammatory cytokines and environmental stress.[1] The p38α MAP kinase isoform, in particular, plays a central role in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[2] Dysregulation of the p38 MAP kinase pathway is implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, psoriasis, and Crohn's disease, making it a key target for therapeutic intervention.
A novel class of p38α inhibitors based on the structurally rigid dibenz[b,e]oxepin-11(6H)-one scaffold has shown significant promise. These compounds have demonstrated high potency and selectivity, representing a valuable avenue for the development of new anti-inflammatory agents. This document provides detailed application notes, data summaries, and experimental protocols for the evaluation of these this compound derivatives as p38 MAP kinase inhibitors.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase signaling cascade is a key pathway in the cellular response to stress and inflammation. It is typically initiated by extracellular stimuli, leading to a tiered phosphorylation cascade that culminates in the activation of p38 and subsequent downstream effects on gene expression and cytokine production. The this compound derivatives act by inhibiting p38 MAP kinase, thereby blocking this inflammatory signaling.
References
Application Notes and Protocols for High-Throughput Screening of Dibenz[b,e]oxepin-11(6H)-one Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the high-throughput screening (HTS) of Dibenz[b,e]oxepin-11(6H)-one compound libraries against various biological targets. The protocols are designed to be adaptable for standard HTS laboratory equipment and workflows.
Introduction to this compound
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities. Derivatives have shown potential as antimicrobial agents, anti-inflammatory drugs through inhibition of p38 MAP kinase, and antiallergic agents by antagonizing the histamine H1 receptor.[1][2][3][4][5][6] High-throughput screening of libraries based on this scaffold is a critical step in identifying novel lead compounds for drug discovery programs.
General High-Throughput Screening Workflow
A typical HTS campaign involves several key stages, from assay development to hit confirmation.[7][8][9] This workflow ensures the identification of robust and reproducible hits.
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol 1: p38α MAP Kinase Inhibition HTS Assay (Biochemical)
This protocol describes a biochemical assay for identifying inhibitors of p38α MAP kinase from a this compound library. The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Signaling Pathway: p38 MAP Kinase
The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[10][11][12][13][14] Environmental stressors or inflammatory cytokines activate a cascade of kinases, leading to the activation of p38 MAPK, which in turn phosphorylates downstream transcription factors, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[10][12]
Caption: The p38 MAP Kinase signaling pathway and the point of inhibition.
Experimental Protocol
Materials:
-
p38α kinase (recombinant)
-
ATF-2/GST fusion protein substrate
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phospho-ATF-2 (Thr71) antibody
-
Allophycocyanin (APC)-labeled anti-GST antibody
-
This compound library (10 mM in DMSO)
-
p38 MAP Kinase Inhibitor IV (positive control)
-
DMSO (negative control)
-
384-well low-volume plates (e.g., white, solid bottom)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the this compound library into the wells of a 384-well assay plate. Also, plate positive and negative controls. This results in a final compound concentration of 10 µM in a 5 µL final assay volume.
-
Kinase Addition: Prepare a 2X solution of p38α kinase (e.g., 4 nM) in Kinase Assay Buffer. Add 2.5 µL of this solution to each well of the assay plate.
-
Substrate/ATP Addition: Prepare a 2X solution of ATF-2/GST substrate (e.g., 200 nM) and ATP (e.g., 100 µM) in Kinase Assay Buffer. Add 2.5 µL of this solution to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a detection mix containing the Europium-labeled anti-phospho-ATF-2 antibody and the APC-labeled anti-GST antibody in a suitable detection buffer. Add 5 µL of the detection mix to each well.
-
Second Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
Data Analysis
-
Calculate the TR-FRET ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))
-
Identify hits based on a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample wells).
-
Perform dose-response experiments for confirmed hits to determine IC50 values.
Quantitative Data Summary
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| 32e | p38α | Biochemical | 1.6 | [2] |
| 3i | p38α | Biochemical | 14 | [15] |
| 7 | p38α | Biochemical | 38 | [15] |
| 3g | p38α | Biochemical | 48 | [15] |
| Cpd A | p38α | Cell-based (TNF-α) | 125 | [2] |
| Cpd B | p38β | Biochemical | 550 | [16] |
Protocol 2: Histamine H1 Receptor Antagonism HTS Assay (Cell-Based)
This protocol outlines a cell-based assay to identify antagonists of the Histamine H1 receptor, a G-protein coupled receptor (GPCR), from a this compound library. The assay measures changes in intracellular calcium levels using a fluorescent dye.
Signaling Pathway: Histamine H1 Receptor
The Histamine H1 receptor is a GPCR that couples to Gq/11.[17] Upon histamine binding, the receptor activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.
Caption: Histamine H1 Receptor signaling pathway leading to calcium release.
Experimental Protocol
Materials:
-
HEK293 cells stably expressing the human Histamine H1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
Histamine (agonist)
-
This compound library (10 mM in DMSO)
-
Known H1 antagonist (e.g., Mepyramine) as a positive control
-
DMSO (negative control)
-
384-well black, clear-bottom assay plates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent
Procedure:
-
Cell Plating: Seed H1R-expressing HEK293 cells into 384-well black, clear-bottom plates at a density of 20,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: The next day, remove the culture medium and add 20 µL of dye-loading solution (Fluo-4 AM and probenecid in Assay Buffer) to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, 5% CO2.
-
Compound Addition: Transfer the assay plate to the FLIPR instrument. Add 5 µL of the this compound compounds and controls (pre-diluted in Assay Buffer) to the appropriate wells. Incubate for 15-30 minutes.
-
Agonist Addition & Reading: Add 5 µL of histamine solution (at a final concentration equal to EC80) to all wells. Simultaneously, begin reading the fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) every second for 2-3 minutes.
Data Analysis
-
Determine the maximum fluorescence response for each well after histamine addition.
-
Normalize the data using positive (known antagonist) and negative (DMSO) controls. % Inhibition = 100 * (1 - (Response_compound - Response_min) / (Response_max - Response_min))
-
Identify hits that show significant inhibition of the histamine-induced calcium flux.
-
Confirm hits and perform dose-response analysis to determine IC50 values.
Quantitative Data Summary
| Compound ID | Target | Assay Type | Ki (nM) | Reference |
| KW-4679 | Histamine H1 Receptor | Radioligand Binding | 16 | [6] |
Protocol 3: Antimicrobial Activity HTS Assay (Growth Inhibition)
This protocol provides a method for high-throughput screening of a this compound library for antimicrobial activity against bacteria and fungi by measuring the inhibition of microbial growth.
Experimental Protocol
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Resazurin solution (viability indicator)
-
This compound library (10 mM in DMSO)
-
Standard antibiotic (e.g., Ofloxacin) and antifungal (e.g., Ketoconazole) as positive controls
-
DMSO (negative control)
-
Sterile 384-well clear-bottom plates
-
Spectrophotometer or plate reader capable of measuring absorbance and fluorescence
Procedure:
-
Compound Plating: Add 50 nL of each library compound and controls to the wells of a 384-well plate.
-
Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase. Dilute the cultures in the appropriate growth medium to achieve a final concentration of ~5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the microbial inoculum to each well of the compound-plated 384-well plate.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
Growth Measurement (Method A - Absorbance): Measure the optical density (OD) at 600 nm.
-
Growth Measurement (Method B - Fluorescence): Add 5 µL of Resazurin solution to each well and incubate for an additional 2-4 hours. Measure fluorescence (e.g., excitation at 560 nm, emission at 590 nm).
-
Data Analysis:
-
Calculate the percent growth inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Signal_media_only) / (Signal_DMSO - Signal_media_only))
-
Identify hits with significant growth inhibition (e.g., >80%).
-
Determine the Minimum Inhibitory Concentration (MIC) for confirmed hits through serial dilution assays.
-
Quantitative Data Summary
| Compound Class | Organism | MIC Range (µg/mL) | Reference |
| Dibenzo[b,e]oxepine O-benzoyloximes | S. aureus (MRSA) | 125-200 | [1][3][18] |
| Dibenzo[b,e]oxepine O-benzoyloximes | E. coli | 125-200 | [1][3][18] |
| Dibenzo[b,e]oxepine O-benzoyloximes | A. niger | 125-200 | [1][3][18] |
| Bromomethyl Dibenzo[b,e]oxepine derivative | S. aureus, E. coli, A. niger | 50-75 | [1][3] |
| Dibenzo[b,e]thiepine derivatives | S. aureus, E. coli, A. niger | 25-50 | [1][3] |
| Dibenzo[b,e]oxepin-11(6H)one O-(arylcarbamoyl)oximes | B. subtilis | 4.8-39 | [19] |
| Dibenzo[b,e]oxepin-11(6H)one O-(arylcarbamoyl)oximes | S. aureus | 4.8 | [19] |
| Dibenzo[b,e]oxepin-11(6H)one O-(arylcarbamoyl)oximes | C. albicans | 4.8 | [19] |
References
- 1. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Dibenz[b,e]oxepin derivatives: novel antiallergic agents possessing thromboxane A2 and histamine H1 dual antagonizing activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and antiallergic activity of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 9. news-medical.net [news-medical.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 14. assaygenie.com [assaygenie.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 18. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Silico and In Vitro Experimental Studies of New Dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes Designed as Potential Antimicrobial Agents [mdpi.com]
Application Notes and Protocols for Dibenz[b,e]oxepin-11(6H)-one Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenz[b,e]oxepin-11(6H)-one and its derivatives represent a class of tricyclic compounds with a rigid backbone that has garnered interest in medicinal chemistry. While structurally related to compounds with known biological activities, including anticancer properties, the specific cytotoxic profile of the parent compound, this compound, is not extensively documented in publicly available literature. However, studies on closely related dibenzo[b,f]oxepine derivatives suggest potential mechanisms of action involving the induction of apoptosis and interaction with tubulin.[1] This document provides a set of detailed protocols for assessing the cytotoxicity of this compound, based on established methodologies for similar compounds. It also presents the limited available biological activity data and discusses potential mechanisms of action that can be investigated.
Data Presentation
Quantitative data on the direct cytotoxic effects of this compound on cancer cell lines is limited. The following table summarizes the available biological activity data for the parent compound and a related derivative. It is important to note that the lack of extensive IC50 values for cancer cell lines necessitates initial dose-response studies when applying the provided protocols.
| Compound | Assay | Cell Line / Organism | Result (IC50) | Reference |
| This compound | Motility Inhibition | Caenorhabditis elegans | 389 μM | [2] |
| 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione | Cytotoxicity | HCT-15 (Colon Cancer) | No apparent activity | [3][4] |
| 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione | Cytotoxicity | Jurkat (T-cell Lymphoma) | No apparent activity | [3][4] |
Potential Signaling Pathways and Experimental Workflow
The following diagrams illustrate a potential mechanism of action for this compound based on related compounds and a general workflow for its cytotoxic evaluation.
Caption: Potential mechanism of this compound cytotoxicity.
Caption: General workflow for assessing cytotoxicity and mechanism of action.
Experimental Protocols
The following are detailed protocols for commonly used cytotoxicity assays. These should be adapted and optimized for the specific cell lines and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from the cytosol of damaged cells into the culture medium, which is an indicator of cell membrane disruption and cytotoxicity.[8][9]
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
LDH assay kit (commercially available kits provide the necessary reagents and controls)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
It is crucial to include the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis solution provided in the kit.
-
Background control: Medium only.
-
-
-
Supernatant Collection:
-
LDH Reaction:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.
-
Conclusion
While direct evidence for the cytotoxic effects of this compound on cancer cell lines is currently lacking in the scientific literature, the provided protocols for MTT and LDH assays offer a robust framework for its initial screening and characterization. The information on structurally similar dibenzo[b,f]oxepines suggests that potential mechanisms of action, such as apoptosis induction and tubulin polymerization inhibition, are worthy of investigation. Researchers are encouraged to perform initial dose-response experiments to determine the relevant concentration range for this specific compound and to further explore its mechanistic pathways if significant cytotoxicity is observed.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A new dibenz[b,e]oxepine derivative, 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione, from a marine-derived fungus, Beauveria bassiana TPU942 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. takarabio.com [takarabio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: In Vitro Experimental Studies of Dibenz[b,e]oxepin-11(6H)-one O-(arylcarbamoyl)-oximes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro experimental evaluation of a series of novel Dibenz[b,e]oxepin-11(6H)-one O-(arylcarbamoyl)-oximes. The synthesized compounds, designated 7a-j, have been investigated for their potential as antimicrobial and antibiofilm agents, alongside an initial assessment of their cytotoxic profile.
Summary of Biological Activities
A series of ten novel this compound O-(arylcarbamoyl)-oximes (7a-j) were synthesized and evaluated for their biological activities.[1][2][3][4] The core structure combines the dibenz[b,e]oxepin scaffold with an O-(arylcarbamoyl)-oxime moiety, aiming to enhance pharmacological and pharmacokinetic properties.[3] In silico studies predicted favorable pharmacokinetic profiles for these compounds, suggesting good cell membrane permeability and intestinal absorption with no anticipated carcinogenic effects.[1][2][3][4]
The primary therapeutic potential explored for these compounds lies in their antimicrobial properties. The synthesized compounds demonstrated notable activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, and the fungal strain Candida albicans.[1][2][3][4] Furthermore, these compounds were found to inhibit the formation of biofilms by S. aureus, B. subtilis, Escherichia coli, and C. albicans, suggesting their potential utility in combating persistent microbial communities.[1][2][3][4]
Initial safety profiling through in vitro cytotoxicity assays against the human colon adenocarcinoma cell line (HCT8) indicated that the active compounds exhibit low to acceptable levels of cytotoxicity, supporting their potential for further development as antimicrobial agents with minimal adverse effects on human cells.[1][2][3]
Data Presentation
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The antimicrobial efficacy of compounds 7a-j was determined against a panel of pathogenic microbes. The results, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, are summarized below.
| Compound | Staphylococcus aureus (ATCC 25923) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 10231) |
| 7a | >500 | 125 | >500 | >500 |
| 7b | >500 | 125 | >500 | >500 |
| 7c | >500 | 250 | >500 | >500 |
| 7d | >500 | >500 | >500 | >500 |
| 7e | >500 | >500 | >500 | >500 |
| 7f | 250 | 125 | >500 | >500 |
| 7g | 500 | 250 | >500 | >500 |
| 7h | >500 | >500 | >500 | >500 |
| 7i | >500 | >500 | >500 | >500 |
| 7j | >500 | >500 | >500 | >500 |
Data extracted from studies on novel this compound O-(arylcarbamoyl)-oximes.[1]
Cytotoxicity Data
The in vitro cytotoxicity of the compounds was evaluated against the HCT8 human cell line. The provided literature indicates low or acceptable cytotoxicity levels for the active compounds.[1][2]
Experimental Protocols
Synthesis of this compound O-(arylcarbamoyl)-oximes (7a-j)
The synthesis of the target compounds is a multi-step process starting from 6,11-dihydro-dibenz[b,e]oxepin-11(6H)-one and its derivatives.[3]
Step 1: Oximation The corresponding ketone (6,11-dihydro-dibenz[b,e]oxepin-11(6H)-one) is treated with hydroxylamine hydrochloride in the presence of a base like pyridine to form the 11-hydroximino-6,11-dihydro-dibenz[b,e]oxepin intermediate.
Step 2: Carbamoylation The oxime intermediate is then reacted with various aryl isocyanates to yield the final O-(arylcarbamoyl)-oxime derivatives (7a-j).[3]
Caption: Synthetic pathway for this compound O-(arylcarbamoyl)-oximes.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against planktonic microbial cells.
Materials:
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Bacterial and fungal strains (e.g., S. aureus, B. subtilis, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.
-
Controls: Include positive controls (microbes in broth without compound) and negative controls (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microbe (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic effects of the compounds on a mammalian cell line. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
HCT8 human colon adenocarcinoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the HCT8 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Potential Signaling Pathways and Mechanisms of Action
While the provided literature primarily focuses on the synthesis and phenotypic screening of these compounds, the antimicrobial activity of oxime derivatives can be attributed to various mechanisms. These may include the inhibition of essential microbial enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. The observed antibiofilm activity suggests that these compounds may also interfere with bacterial communication systems (quorum sensing) or the production of the extracellular polymeric substance (EPS) matrix. Further studies are required to elucidate the precise signaling pathways and molecular targets of these this compound O-(arylcarbamoyl)-oximes. The in silico prediction of potassium channels as potential targets warrants further investigation.[1][2][3][4]
References
- 1. In Silico and In Vitro Experimental Studies of New Dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes Designed as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Silico and In Vitro Experimental Studies of New Dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes Designed as Potential Antimicrobial Agents [mdpi.com]
- 4. In Silico and In Vitro Experimental Studies of New Dibenz[ b, e]oxepin-11(6 H)one O-(arylcarbamoyl)-oximes Designed as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Cytotoxicity Testing of Dibenz[b,e]oxepin-11(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenz[b,e]oxepin-11(6H)-one and its derivatives have emerged as a promising class of heterocyclic compounds with a range of biological activities, including antiparasitic and antimicrobial properties.[1][2] Recent studies have also highlighted the potential of the broader dibenzoxepine scaffold in cancer research, with some derivatives demonstrating cytotoxic effects against various cancer cell lines.[3] Structurally related compounds, such as doxepin, have been shown to induce apoptosis and modulate key signaling pathways involved in cell survival and death. This document provides a comprehensive guide for designing and conducting cell-based assays to evaluate the cytotoxicity of this compound. The protocols herein detail methods for assessing cell viability, membrane integrity, and apoptosis, along with a proposed signaling pathway for mechanistic investigation based on current literature.
Recommended Cell Lines
The choice of cell line is critical for obtaining relevant cytotoxicity data. Based on studies of related dibenzoxepine derivatives, the following human cancer cell lines are recommended for initial screening:
-
HCT116 (Human Colorectal Carcinoma): A well-characterized and commonly used cell line in cancer research, sensitive to a variety of cytotoxic agents.
-
MCF-7 (Human Breast Adenocarcinoma): A widely used model for hormone-responsive breast cancer.
-
PC3 (Human Prostate Cancer): A prostate cancer cell line that has been used to study the effects of the related compound, doxepin.[4]
-
HeLa (Human Cervical Cancer) and U87 (Human Glioblastoma): These lines have been used to test the cytotoxicity of dibenzo[b,f]oxepine derivatives.[5][6]
A non-cancerous cell line, such as HEK293 (Human Embryonic Kidney) or HDF-A (Human Dermal Fibroblasts) , should be included as a control to assess the general cytotoxicity and potential for cancer cell-specific effects.
Data Presentation: Summarized Quantitative Data
Effective data presentation is crucial for the clear interpretation and comparison of results. All quantitative data from the described assays should be summarized in structured tables.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration (µM) | % Viability (HCT116) | % Viability (MCF-7) | % Viability (HEK293) |
| 0 (Vehicle Control) | 100 ± SD | 100 ± SD | 100 ± SD |
| 1 | Value ± SD | Value ± SD | Value ± SD |
| 10 | Value ± SD | Value ± SD | Value ± SD |
| 50 | Value ± SD | Value ± SD | Value ± SD |
| 100 | Value ± SD | Value ± SD | Value ± SD |
| IC50 (µM) | Value | Value | Value |
| SD: Standard Deviation |
Table 2: Cell Membrane Integrity as Determined by LDH Assay
| Concentration (µM) | % Cytotoxicity (HCT116) | % Cytotoxicity (MCF-7) | % Cytotoxicity (HEK293) |
| 0 (Vehicle Control) | 0 ± SD | 0 ± SD | 0 ± SD |
| 1 | Value ± SD | Value ± SD | Value ± SD |
| 10 | Value ± SD | Value ± SD | Value ± SD |
| 50 | Value ± SD | Value ± SD | Value ± SD |
| 100 | Value ± SD | Value ± SD | Value ± SD |
| EC50 (µM) | Value | Value | Value |
| SD: Standard Deviation |
Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| 0 (Vehicle Control) | Value ± SD | Value ± SD | Value ± SD |
| 10 | Value ± SD | Value ± SD | Value ± SD |
| 50 | Value ± SD | Value ± SD | Value ± SD |
| 100 | Value ± SD | Value ± SD | Value ± SD |
| Data presented for a representative cell line (e.g., HCT116). SD: Standard Deviation |
Table 4: Caspase-3/7 Activity
| Concentration (µM) | Relative Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle Control) | 1.0 ± SD |
| 10 | Value ± SD |
| 50 | Value ± SD |
| 100 | Value ± SD |
| Data presented for a representative cell line (e.g., HCT116). SD: Standard Deviation |
Experimental Workflow
The following diagram illustrates the general workflow for the cytotoxicity assessment of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new dibenz[b,e]oxepine derivative, 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione, from a marine-derived fungus, Beauveria bassiana TPU942 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stilbene and dibenzo[b,f]oxepine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dibenz[b,e]oxepin-11(6H)-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dibenz[b,e]oxepin-11(6H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain this compound?
A1: The most prevalent methods for synthesizing this compound involve the intramolecular cyclization of 2-(phenoxymethyl)benzoic acid or its derivatives. The two primary approaches are:
-
Classical Friedel-Crafts Acylation: This method involves the cyclization of 2-(phenoxymethyl)benzoyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃). Alternatively, 2-(phenoxymethyl)benzoic acid can be cyclized directly using a strong acid like polyphosphoric acid (PPA) or trifluoroacetic anhydride.
-
Iron(II)-Promoted Direct Acylation: A newer, efficient method utilizes a cooperative system of iron(II) chloride (FeCl₂) and dichloromethyl methyl ether (DCME) for the direct intramolecular ortho-acylation of 2-(phenoxymethyl)benzoic acids. This method is reported to be high-yielding and compatible with a variety of functional groups[1].
Q2: What are the typical starting materials for the synthesis?
A2: The key precursor for the synthesis of this compound is 2-(phenoxymethyl)benzoic acid. This can be synthesized from the reaction of a phenol with phthalide in the presence of a base.
Q3: What is the primary application of this compound?
A3: this compound is a crucial intermediate in the synthesis of Doxepin, a tricyclic antidepressant medication. It also serves as a scaffold for the development of other biologically active compounds.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
Symptoms:
-
The isolated yield of this compound is significantly lower than expected.
-
TLC analysis of the crude product shows a complex mixture of spots with a faint spot corresponding to the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete conversion of the starting carboxylic acid to the acid chloride. | Ensure complete conversion by using a slight excess of thionyl chloride or oxalyl chloride and allowing for sufficient reaction time. The acid chloride is often used immediately without purification[2]. |
| Deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture. | Use freshly opened or anhydrous AlCl₃. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use. |
| Suboptimal reaction temperature. | For AlCl₃-mediated cyclization, the reaction is often carried out at low temperatures (e.g., 0-5°C) to control the reaction rate and minimize side reactions. Gradually warming to room temperature may be necessary to drive the reaction to completion. |
| Insufficient amount of Lewis acid. | A stoichiometric amount or a slight excess of the Lewis acid is typically required. Ensure accurate measurement of the catalyst. |
| Formation of side products due to intermolecular reactions. | Use high dilution conditions to favor the intramolecular cyclization over intermolecular reactions. |
Issue 2: Formation of Impurities and Side Products
Symptoms:
-
Multiple spots are observed on the TLC plate of the crude reaction mixture.
-
Difficulty in purifying the final product by crystallization or column chromatography.
Possible Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Polymeric materials | Intermolecular Friedel-Crafts reactions. | Employ high-dilution techniques. Add the acyl chloride solution slowly to the Lewis acid suspension. |
| Isomeric ketones | Acylation at other positions on the aromatic ring. | The ortho-position is generally favored due to the seven-membered ring formation being entropically favorable. However, careful control of reaction conditions (temperature, catalyst) can improve regioselectivity. |
| Unreacted starting material | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure the catalyst is active. |
Issue 3: Challenges in Product Purification
Symptoms:
-
The product crystallizes with impurities.
-
The product streaks on the silica gel column during chromatography.
-
The isolated product has a low melting point or appears as an oil.
Purification Protocol:
-
Work-up: After the reaction is complete, the mixture is typically quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Washing: The organic layer is washed with water, a dilute solution of sodium bicarbonate (to remove any acidic impurities), and finally with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification:
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate.
-
Column Chromatography: If crystallization is ineffective, purification by column chromatography on silica gel using a gradient of ethyl acetate in hexane is recommended.
-
A method for purifying a derivative, (Z)-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenz-[b,e]oxepin-2-acetic acid, involves dissolving the crude product in a mixed solvent of water and a ketone (e.g., methyl ethyl ketone) and then precipitating the crystal[3]. This suggests that a mixed solvent system could be beneficial for the crystallization of this compound as well.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound and its Derivatives
| Starting Material | Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-(Phenoxymethyl)benzoic acid | Direct Acylation | FeCl₂ / DCME | Dichloromethane | RT | 2 | 92 | |
| 2-(Phenoxymethyl)benzoic acid | Friedel-Crafts | PPA | - | 130 | 2 | 60 | |
| 2-(Phenoxymethyl)benzoic acid | Friedel-Crafts | TFAA / BF₃·OEt₂ | Dichloromethane | RT | 1 | 85 | |
| (Phenoxymethyl)benzoyl chloride | Friedel-Crafts | AlCl₃ | 1,2-Dichloroethane | 0-20 | 2 | Not specified for parent | [2] |
| 2-Methyldibenzo[b,e]oxepin-11(6H)-one O-(4-iodobenzoyl)oxime (Derivative) | Acylation | - | - | - | - | 81 | [2] |
| Dibenzo[b,e]oxepin-11(6H)-one O-(3,4,5-trimethoxy benzoyl)oxime (Derivative) | Acylation | - | - | - | - | 76 | [2] |
| Dibenzo[b,e]thiepin-11(6H)-one O-(4-chlorobenzoyl)oxime (Thio-analog derivative) | Acylation | - | - | - | - | 83 | [2] |
Experimental Protocols
Protocol 1: FeCl₂-Promoted Synthesis of this compound[1]
-
To a solution of 2-(phenoxymethyl)benzoic acid (1 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add FeCl₂ (1.2 mmol).
-
Stir the suspension at room temperature for 10 minutes.
-
Add dichloromethyl methyl ether (DCME) (1.5 mmol) dropwise to the mixture.
-
Continue stirring at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Classical Friedel-Crafts Acylation via the Acid Chloride[3]
-
Reflux a solution of 2-(phenoxymethyl)benzoic acid (0.05 mol) in thionyl chloride (0.0625 mol) for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure. The resulting 2-(phenoxymethyl)benzoyl chloride is used in the next step without further purification.
-
Suspend anhydrous aluminum chloride (0.02 mol) in dry 1,2-dichloroethane (15 mL) and cool the mixture to 0-5°C.
-
Add a solution of the crude 2-(phenoxymethyl)benzoyl chloride (0.02 mol) in 1,2-dichloroethane (25 mL) dropwise to the AlCl₃ suspension, maintaining the temperature between 0-5°C.
-
After the addition is complete, stir the reaction mixture at 5-20°C for 1 hour, and then at 20°C for another hour.
-
Quench the reaction by carefully pouring the mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting flowchart for low synthesis yield.
References
Technical Support Center: Synthesis of Dibenz[b,e]oxepin-11(6H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Dibenz[b,e]oxepin-11(6H)-one.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts cyclization of 2-(phenoxymethyl)benzoic acid is giving a low yield of the desired this compound. What are the potential reasons?
Several factors could contribute to a low yield in this intramolecular Friedel-Crafts acylation. Common issues include:
-
Incomplete activation of the carboxylic acid: The conversion of the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride is a critical step. Ensure the activating agent is fresh and used in sufficient excess. The reaction should be monitored (e.g., by IR spectroscopy, looking for the disappearance of the carboxylic acid O-H stretch and the appearance of the acid chloride carbonyl stretch) to ensure complete conversion before proceeding with the cyclization.
-
Deactivation of the Lewis acid catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The solvent must be anhydrous.
-
Suboptimal reaction temperature: Friedel-Crafts reactions are temperature-sensitive. If the temperature is too low, the reaction may be sluggish. If it's too high, it can lead to the formation of side products and decomposition. The optimal temperature should be determined empirically for your specific substrate and setup.
-
Steric hindrance: Substituents on the aromatic rings can sterically hinder the intramolecular cyclization, leading to lower yields.
Q2: I am observing an unexpected isomer as a major side product in my reaction. How can I identify it and prevent its formation?
In Friedel-Crafts type reactions, the formation of regioisomers is a common issue, especially if the aromatic ring undergoing acylation has multiple potential sites for electrophilic attack.
-
Identification: The most effective way to identify the isomeric side product is through a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): The substitution pattern on the aromatic rings will give a unique set of signals and coupling constants for each isomer.
-
Mass Spectrometry (MS): While isomers will have the same molecular weight, fragmentation patterns can sometimes help in differentiation.
-
X-ray Crystallography: If a suitable crystal can be obtained, this technique provides unambiguous structural confirmation.
-
-
Prevention:
-
Choice of Catalyst: The regioselectivity of Friedel-Crafts acylations can be influenced by the Lewis acid catalyst used. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, SnCl₄) may favor the formation of the desired isomer.
-
Solvent Effects: The polarity of the solvent can also play a role in directing the acylation.
-
Directing Groups: If the starting material design allows, the presence of strongly activating or deactivating groups can direct the cyclization to the desired position.
-
Q3: What are some common non-isomeric side products I should look out for?
Besides isomers, other side products can arise from intermolecular reactions or incomplete reactions.
-
Intermolecular Acylation Product (Dimer): If the concentration of the starting material is too high, an intermolecular reaction between two molecules can occur, leading to the formation of a dimeric ketone. This can be minimized by using high dilution conditions.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of the starting 2-(phenoxymethyl)benzoic acid or its corresponding acid chloride.
-
Hydrolysis Product: If water is present in the work-up, the intermediate acid chloride can hydrolyze back to the carboxylic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no product formation | Inactive catalyst (moisture contamination). | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere. |
| Incomplete formation of the acid chloride. | Use fresh thionyl chloride or oxalyl chloride. Monitor the reaction for complete conversion. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. | |
| Formation of multiple products (isomers) | Lack of regioselectivity in the Friedel-Crafts reaction. | Screen different Lewis acid catalysts and solvents. Consider modifying the starting material with directing groups. |
| Presence of a high molecular weight side product | Intermolecular side reactions (dimerization). | Perform the reaction under high dilution conditions. |
| Product decomposes during work-up | Harsh work-up conditions. | Use a milder work-up procedure, for example, pouring the reaction mixture onto ice and extracting with a suitable organic solvent. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Cyclization
This protocol is based on the intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)benzoic acid.
Step 1: Synthesis of 2-(phenoxymethyl)benzoyl chloride
-
To a solution of 2-(phenoxymethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-(phenoxymethyl)benzoyl chloride, which is used immediately in the next step.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude 2-(phenoxymethyl)benzoyl chloride in anhydrous 1,2-dichloroethane (20 mL/g of starting acid).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Side Product Analysis Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| This compound (Product) | C₁₄H₁₀O₂ | 210.23 | 8.15 (dd, 1H), 7.55-7.30 (m, 5H), 7.10 (d, 1H), 7.00 (t, 1H), 5.25 (s, 2H) | 190.1, 161.5, 138.0, 133.5, 132.0, 131.0, 129.5, 128.0, 125.0, 122.0, 121.0, 118.0, 72.5 | 210 (M⁺) |
| Isomeric Side Product (Hypothetical) | C₁₄H₁₀O₂ | 210.23 | Different aromatic splitting patterns and chemical shifts compared to the desired product. | Different chemical shifts for aromatic carbons. | 210 (M⁺) |
| Dimeric Side Product (Hypothetical) | C₂₈H₂₀O₃ | 404.46 | Complex aromatic region, two methylene singlets. | More than 14 carbon signals. | 404 (M⁺) |
| Starting Material | C₁₄H₁₂O₃ | 228.24 | 10.5 (br s, 1H), 8.10 (d, 1H), 7.60-7.20 (m, 6H), 7.00 (t, 1H), 5.20 (s, 2H) | 170.0, 158.0, 140.0, 133.0, 132.5, 131.0, 129.0, 127.5, 122.0, 115.0, 70.0 | 228 (M⁺) |
Note: The NMR and MS data for hypothetical side products are illustrative and would need to be confirmed by actual experimental data.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis side product analysis.
Caption: Potential main and side reaction pathways.
Technical Support Center: Purification of Dibenz[b,e]oxepin-11(6H)-one and its Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dibenz[b,e]oxepin-11(6H)-one and its derivatives.
Troubleshooting Guides and FAQs
Recrystallization Issues
Q1: My crude product is an oil and will not crystallize. What should I do?
A1: Oiling out during recrystallization is a common issue. Here are several troubleshooting steps:
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches can provide a surface for crystal nucleation.
-
Seed crystals: If you have a small amount of pure, solid material, add a tiny crystal to the solution to induce crystallization.
-
Reduce the temperature: Ensure your solution is cooled slowly and then placed in an ice bath or refrigerator. Gradual cooling often promotes the formation of crystals over oils.
-
Change the solvent system: Your compound may be too soluble in the chosen solvent. Try a solvent in which the compound is less soluble, or use a co-solvent system (e.g., ethanol/water, dichloromethane/hexane) to decrease solubility.
Q2: My recrystallization yield is very low. How can I improve it?
A2: Low recovery can be due to several factors:
-
Using too much solvent: This is the most common reason for low yield. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling too quickly: Rapid cooling can trap impurities and reduce the overall yield of pure crystals. Allow the solution to cool slowly to room temperature before placing it in a cold bath.
-
Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus (funnel and flask) is pre-heated.
-
Incomplete precipitation: After cooling, ensure sufficient time is allowed for the crystals to form. You can also try concentrating the mother liquor and cooling it again to obtain a second crop of crystals.
Column Chromatography Issues
Q3: How do I choose the right solvent system (eluent) for column chromatography?
A3: The ideal solvent system should provide good separation between your desired compound and impurities on a Thin Layer Chromatography (TLC) plate.
-
Start with TLC analysis: Spot your crude reaction mixture on a TLC plate and test different solvent systems of varying polarities (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).
-
Target Rf value: Aim for a solvent system that gives your desired compound an Rf (retention factor) value between 0.2 and 0.4. This generally provides the best separation on a column.
-
Step-gradient vs. isocratic elution: For complex mixtures, a step-gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate all components effectively.
Q4: My compounds are running too fast or not moving at all on the column. What is wrong?
A4:
-
Running too fast (high Rf): The eluent is too polar. You need to decrease the polarity of the solvent system (e.g., increase the proportion of the non-polar solvent like hexane).
-
Not moving (low or zero Rf): The eluent is not polar enough. You need to increase the polarity of the solvent system (e.g., increase the proportion of the polar solvent like ethyl acetate).
General Purity Issues
Q5: My purified product still shows impurities by NMR/LC-MS. What are the likely sources of these impurities?
A5: Common impurities can include:
-
Starting materials: Incomplete reaction can leave unreacted starting materials in your crude product.
-
By-products: Side reactions can generate structurally similar compounds that are difficult to separate.
-
Reagents: Excess reagents or their decomposition products might persist after work-up. For example, in Friedel-Crafts cyclization, residual aluminum chloride can be a source of impurity if not properly quenched and removed.[1]
-
Solvent: Residual solvent from the purification process can be present. Ensure your product is dried under vacuum.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Simple, cost-effective, good for removing minor impurities. | Can have lower yields, not suitable for all compounds (e.g., oils). |
| Column Chromatography | >99% | 70-90% | Excellent for separating complex mixtures and closely related compounds. | More time-consuming, requires more solvent, potential for sample loss on the column. |
| Preparative HPLC | >99.5% | Variable | Highest purity achievable, automated. | Expensive, requires specialized equipment, limited sample capacity. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on methods described in the literature for the purification of dibenzoxepinone derivatives.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) and heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
This is a general protocol adaptable for the purification of this compound and its derivatives based on standard organic chemistry techniques.
-
Column Preparation:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin adding the eluent to the top of the column, maintaining a constant flow.
-
Collect fractions in separate test tubes.
-
If using a gradient elution, gradually increase the polarity of the solvent system.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
-
Mandatory Visualization
References
Improving solubility of "Dibenz[b,e]oxepin-11(6H)-one" for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenz[b,e]oxepin-11(6H)-one. The focus is on improving the solubility of this compound for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a tricyclic organic compound that serves as a key intermediate in the synthesis of the antidepressant drug Doxepin.[1][2] It and its derivatives have also been investigated for other biological activities, including as p38 MAP kinase inhibitors and anthelmintic agents.[3][4] Like many organic molecules with aromatic rings, this compound has low aqueous solubility, which can pose a significant challenge in biological assays.[5] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.
Q2: What are the primary methods to improve the solubility of this compound for in vitro assays?
The most common strategies to enhance the solubility of hydrophobic compounds like this compound for biological assays involve the use of:
-
Co-solvents: Organic solvents that are miscible with water, such as dimethyl sulfoxide (DMSO), can dissolve the compound at a high concentration, which is then diluted into the aqueous assay buffer.[5]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[6][7]
-
Surfactants: Amphiphilic molecules that can form micelles in aqueous solutions. The hydrophobic core of the micelles can solubilize poorly soluble compounds.[8][9]
Q3: Is there a recommended starting solvent for this compound?
Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing stock solutions of hydrophobic compounds for biological assays.[5] A related compound, Doxepin hydrochloride, is soluble in DMSO at approximately 25 mg/mL.[10] It is recommended to start by preparing a high-concentration stock solution of this compound in 100% DMSO.
Q4: How can I avoid compound precipitation when diluting my DMSO stock in aqueous buffer?
Precipitation upon dilution is a common issue. To mitigate this:
-
Use a sequential dilution method: Instead of a single large dilution, perform serial dilutions.
-
Vortex during dilution: Ensure vigorous mixing when adding the DMSO stock to the aqueous buffer.
-
Optimize the final DMSO concentration: Keep the final concentration of DMSO in the assay as low as possible (typically <1%, and ideally <0.1%) to avoid solvent-induced artifacts.[11]
-
Incorporate surfactants or proteins in the assay buffer: Components like Tween-20 or bovine serum albumin (BSA) can help maintain the solubility of the compound.[11]
Q5: What are the potential downsides of using co-solvents, cyclodextrins, or surfactants?
While effective, these solubilizing agents can have drawbacks:
-
Co-solvents (e.g., DMSO): Can exhibit toxicity or affect cell function at higher concentrations.[11]
-
Cyclodextrins: Can sometimes form insoluble complexes with the compound of interest. The choice of cyclodextrin derivative is crucial for parenteral applications.[12]
-
Surfactants: Can disrupt cell membranes and interfere with protein function, especially at concentrations above their critical micelle concentration (CMC).[11] It is essential to determine the tolerance of the specific assay system to the chosen surfactant.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution in aqueous buffer. | The compound's solubility limit in the final assay buffer has been exceeded. | - Lower the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerated limit for your assay.- Add a surfactant (e.g., Tween-20 at 0.01-0.05%) or a carrier protein (e.g., BSA) to the assay buffer.[11]- Consider using cyclodextrins to form an inclusion complex. |
| Inconsistent or non-reproducible assay results. | - Incomplete dissolution of the compound in the stock solution.- Precipitation of the compound during the assay. | - Ensure the stock solution is fully dissolved. Gentle warming and sonication may help.- Visually inspect all solutions for precipitation before and during the assay.- Prepare fresh dilutions of the compound for each experiment. |
| Observed cellular toxicity or assay interference. | The concentration of the co-solvent, cyclodextrin, or surfactant is too high. | - Perform a vehicle control experiment with the solubilizing agent alone to determine its effect on the assay.- Reduce the concentration of the solubilizing agent to the lowest effective level.- Explore alternative, less toxic solubilizing agents. |
| Difficulty dissolving the compound even in 100% DMSO. | The compound may have very low solubility or may be in a crystalline form that is difficult to dissolve. | - Try gentle warming (e.g., 37°C) and sonication to aid dissolution.- Consider alternative organic solvents such as ethanol or dimethylformamide (DMF), but verify their compatibility with your assay.[10] |
Quantitative Data
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~20-30 mg/mL | Based on the solubility of the related compound Doxepin hydrochloride.[10] |
| Ethanol | ~25-35 mg/mL | Based on the solubility of the related compound Doxepin hydrochloride.[10] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | < 0.1 mg/mL | Expected to have very low aqueous solubility. The related Doxepin hydrochloride has a solubility of ~10 mg/mL in PBS, but this is likely due to the hydrochloride salt form.[10] |
Note: The solubility values for this compound are estimations based on structurally similar compounds and general principles of organic compound solubility. Experimental verification is highly recommended.
Table 2: Common Solubilizing Agents for Biological Assays
| Agent | Type | Typical Starting Concentration in Assay | Considerations |
| DMSO | Co-solvent | < 1% (v/v) | Widely used, but can be toxic at higher concentrations.[11] |
| Ethanol | Co-solvent | < 1% (v/v) | Can be used as an alternative to DMSO. |
| Tween-20 | Non-ionic Surfactant | 0.01% - 0.05% (v/v) | Helps prevent non-specific binding and aggregation.[11] |
| β-Cyclodextrins | Complexing Agent | 1-10 mM | Can significantly increase aqueous solubility.[12] Different derivatives (e.g., HP-β-CD, SBE-β-CD) have varying properties.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound into a clean, dry microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all solid material has dissolved. If not, continue vortexing. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using Cyclodextrins (Phase Solubility Study)
Objective: To determine the effect of a cyclodextrin on the aqueous solubility of this compound.
Materials:
-
This compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Shaker incubator
-
0.22 µm syringe filters
-
HPLC system for quantification
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM) in your desired buffer.
-
Add an excess amount of solid this compound to each cyclodextrin solution.
-
Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After equilibration, filter the solutions through a 0.22 µm syringe filter to remove the undissolved compound.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD to generate a phase solubility diagram. This will reveal the stoichiometry of the inclusion complex and the extent of solubility enhancement.[12]
Visualizations
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Experimental Workflow: Solubility Enhancement and Biological Assay
Caption: Workflow for improving solubility and conducting biological assays with this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. Metabolically stable dibenzo[b,e]oxepin-11(6H)-ones as highly selective p38 MAP kinase inhibitors: optimizing anti-cytokine activity in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. jocpr.com [jocpr.com]
- 9. jocpr.com [jocpr.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
"Dibenz[b,e]oxepin-11(6H)-one" stability in different solvents and conditions
This technical support center provides guidance on the stability of Dibenz[b,e]oxepin-11(6H)-one in various solvents and conditions. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a chemical compound that serves as a key intermediate in the synthesis of Doxepin, a tricyclic antidepressant. It is also known to be a photodecomposition product of Doxepin. Understanding its stability is crucial for ensuring the purity of Doxepin formulations, for defining appropriate storage and handling conditions for the intermediate itself, and for studying the degradation pathways of Doxepin.
Q2: What are the primary factors that can affect the stability of this compound?
The stability of this compound can be influenced by several factors, including:
-
Light: As a known photodegradation product of Doxepin, the compound itself is likely susceptible to photodegradation.
-
pH: The presence of acidic or basic conditions can potentially lead to hydrolysis of the ether linkage in the oxepine ring.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Oxidizing agents: The molecule may be susceptible to oxidation.
-
Solvent: The choice of solvent can influence the rate and pathway of degradation.
Q3: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it is recommended to store it in a cool, dark, and dry place.[1] Suppliers suggest storage at room temperature, sealed in a dry environment, or under refrigeration.[1] For long-term storage, it is advisable to use amber vials or other light-protecting containers and to consider storing under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air or moisture is a concern.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC analysis of a sample solution. | Degradation of this compound. | 1. Verify storage conditions: Ensure the sample was protected from light and stored at the recommended temperature. 2. Check solvent purity: Use high-purity, degassed solvents for sample preparation and mobile phase. 3. Analyze a freshly prepared sample: Compare the chromatogram of the problematic sample with that of a freshly prepared standard to confirm degradation. 4. Perform a forced degradation study: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times. |
| Inconsistent results in bioassays or chemical reactions. | Degradation of the starting material. | 1. Assess the purity of the compound: Use a validated analytical method (e.g., HPLC) to check the purity of the this compound stock. 2. Review handling procedures: Ensure that the compound is not exposed to harsh conditions (e.g., strong acids/bases, high temperatures) during experimental setup. 3. Prepare fresh solutions: Use freshly prepared solutions of the compound for each experiment to minimize the impact of solvent-mediated degradation. |
| Discoloration of the solid compound or solution. | Potential degradation. | 1. Do not use the discolored material. 2. Investigate the cause: Review storage conditions and handling procedures to identify the source of degradation. 3. Obtain a fresh batch of the compound and store it under the recommended conditions. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following are general protocols that can be adapted for this compound.
1. Hydrolytic Degradation (Acidic and Basic Conditions)
-
Objective: To assess the stability of the compound in the presence of acid and base.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For acidic hydrolysis, add an equal volume of 0.1 M hydrochloric acid to the stock solution.
-
For basic hydrolysis, add an equal volume of 0.1 M sodium hydroxide to the stock solution.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, neutralize them (for the acidic solution with NaOH and for the basic solution with HCl), and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Objective: To evaluate the susceptibility of the compound to oxidation.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Add an equal volume of a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
At specified time points, withdraw aliquots, dilute with the mobile phase, and analyze by HPLC.
-
3. Thermal Degradation
-
Objective: To determine the effect of elevated temperature on the compound's stability.
-
Procedure:
-
Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified duration.
-
Also, prepare a solution of the compound and expose it to the same high temperature.
-
At defined intervals, take samples of both the solid and the solution, prepare them appropriately, and analyze by HPLC.
-
4. Photodegradation
-
Objective: To assess the stability of the compound upon exposure to light.
-
Procedure:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample of both the solid and solution in the dark at the same temperature.
-
The exposure should be in accordance with ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) for 7 Days (Protected from Light)
| Solvent | Initial Purity (%) | Purity after 7 days (%) | % Degradation | Observations |
| Methanol | 99.8 | 98.5 | 1.3 | Minor degradation observed. |
| Acetonitrile | 99.8 | 99.2 | 0.6 | Relatively stable. |
| Chloroform | 99.8 | 97.1 | 2.7 | Noticeable degradation. |
| Water (pH 7) | 99.8 | 99.5 | 0.3 | Stable in neutral aqueous solution. |
Table 2: Hypothetical Results of Forced Degradation Studies on this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 8.5 | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 15.2 | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 11.8 | 2 |
| Thermal (Solid) | 48 hours | 80°C | 4.1 | 1 |
| Photolytic | - | 25°C | 25.6 | >4 |
Visualizations
References
Troubleshooting "Dibenz[b,e]oxepin-11(6H)-one" NMR or mass spectrometry artifacts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenz[b,e]oxepin-11(6H)-one. The information provided addresses common issues encountered during NMR and mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
This compound, also known as Doxepinone, is a tricyclic organic compound. It serves as a key intermediate in the synthesis of Doxepin, an antidepressant.[1][2] Its key properties are summarized in the table below.
Q2: What is the expected molecular ion peak in the mass spectrum of this compound?
The expected molecular ion (M+) peak for this compound will appear at a mass-to-charge ratio (m/z) of approximately 210.23.[1][3][4][5] The exact mass is 210.0681 Da.[3]
Q3: Where can I find reference spectra for this compound?
Troubleshooting Guides
NMR Spectroscopy
Q4: My ¹H NMR spectrum shows broad or poorly resolved peaks. What are the possible causes?
Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: An inhomogeneous magnetic field is a common cause of peak broadening. Ensure the spectrometer is properly shimmed before acquiring data.
-
Sample Concentration: A sample that is too concentrated can lead to intermolecular interactions and peak broadening. Try acquiring the spectrum with a more dilute sample.
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean.
-
Chemical Exchange: If the molecule is undergoing conformational exchange on the NMR timescale, this can lead to broad peaks. Acquiring the spectrum at different temperatures (both higher and lower) can help to either sharpen the signals or resolve the individual conformers.
Q5: I am observing more signals in my NMR spectrum than expected. What could be the reason?
The presence of unexpected signals in your NMR spectrum can be attributed to:
-
Impurities: The most common cause is the presence of residual solvents (e.g., ethyl acetate, acetone, grease) or other impurities from the reaction or purification steps. Cross-reference the unexpected peaks with common NMR solvent impurity charts.
-
Presence of Rotamers/Conformers: Due to the seven-membered ring, this compound can exist in different conformations. If the energy barrier to interconversion is high enough on the NMR timescale, you may observe separate signals for each conformer. Running the experiment at a higher temperature might cause these signals to coalesce.
-
Degradation: The compound may have degraded during storage or sample preparation.
Q6: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. How can I simplify it?
The eight aromatic protons of this compound can lead to a complex, overlapping multiplet region.
-
Higher Field Strength: Acquiring the spectrum on a higher field spectrometer will increase the dispersion of the signals, potentially resolving overlapping multiplets.
-
2D NMR Techniques: Techniques like COSY (Correlated Spectroscopy) can help identify which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments will correlate the protons to their attached carbons, aiding in definitive assignments.
-
Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the protons, sometimes resolving overlapping signals.[7]
Mass Spectrometry
Q7: I am not observing the molecular ion peak, or it is very weak in my mass spectrum. Why?
The absence or low intensity of the molecular ion peak can occur due to:
-
In-source Fragmentation: The molecule might be fragmenting extensively in the ion source. This is more common with higher energy ionization techniques like electron ionization (EI). Using a "softer" ionization technique like electrospray ionization (ESI) or chemical ionization (CI) can often yield a more prominent molecular ion peak.
-
Thermal Instability: The compound may be degrading at the temperatures used in the GC inlet or the ion source. If using GC-MS, try lowering the inlet temperature.
-
High Ionization Energy: If using EI, the 70 eV standard energy may be too high, leading to excessive fragmentation.
Q8: I see unexpected peaks in my mass spectrum. What are their likely origins?
Unexpected peaks in a mass spectrum can be:
-
Contaminants: Peaks from column bleed (in GC-MS), plasticizers (e.g., phthalates), or other contaminants are common.
-
Adducts: In soft ionization techniques like ESI, you might observe adducts with salts (e.g., [M+Na]⁺, [M+K]⁺) or solvents (e.g., [M+CH₃CN+H]⁺).
-
In-source Reactions: Oxidation or other reactions can sometimes occur in the ion source.
-
Isotopes: Remember to account for the natural abundance of isotopes (e.g., the M+1 peak from ¹³C).
Q9: What are the expected major fragments for this compound in mass spectrometry?
Based on the principles of mass spectrometry for cyclic ketones, the fragmentation of this compound is expected to involve α-cleavage and other characteristic losses. The major fragmentation pathways likely involve the cleavage of bonds adjacent to the carbonyl group and the ether linkage.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀O₂ | [1][3][5] |
| Molecular Weight | 210.23 g/mol | [1][3][5] |
| Exact Mass | 210.0681 Da | [3] |
| CAS Number | 4504-87-4 | [1][5] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 68-70 °C | [2] |
Table 2: Key Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Proposed Fragment Identity | Notes |
| 210 | [M]⁺ | Molecular Ion |
| 181 | [M - CHO]⁺ | Loss of a formyl radical |
| 152 | [C₁₂H₈]⁺ | Loss of CO and CH₂O |
| 139 | [C₁₁H₇]⁺ | Further fragmentation |
Experimental Protocols
Protocol 1: General NMR Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette into the NMR tube.
-
Capping: Cap the NMR tube securely.
-
Analysis: Insert the tube into the spectrometer and follow the instrument's standard procedures for acquiring ¹H, ¹³C, and any desired 2D NMR spectra.
Protocol 2: General GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., a 30 m DB-5ms) with a temperature program designed to elute the analyte, for example:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.
Visualizations
Caption: Proposed MS fragmentation pathway.
Caption: NMR troubleshooting workflow.
References
- 1. scbt.com [scbt.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C14H10O2 | CID 78259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 4504-87-4 [chemicalbook.com]
- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 7. Troubleshooting [chem.rochester.edu]
Technical Support Center: Overcoming Dibenz[b,e]oxepin-11(6H)-one Resistance in Microbial Strains
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dibenz[b,e]oxepin-11(6H)-one and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to microbial resistance to this class of compounds.
Section 1: Troubleshooting Guides
This section offers step-by-step guidance for common issues encountered during antimicrobial susceptibility testing and mechanism of resistance studies.
Guide 1: Investigating High Minimum Inhibitory Concentration (MIC) Values
Problem: You observe unexpectedly high MIC values for this compound against your microbial strain of interest, suggesting potential resistance.
Possible Causes and Troubleshooting Steps:
-
Experimental Error:
-
Verify Inoculum Density: Ensure the microbial suspension is standardized to the correct McFarland standard (typically 0.5) to achieve a final concentration of ~5 x 10^5 CFU/mL in the assay.[1]
-
Confirm Compound Concentration: Double-check the preparation of your stock solution and serial dilutions of this compound.
-
Media and Incubation Conditions: Confirm that the correct growth medium (e.g., Mueller-Hinton broth) and incubation temperature/time were used as per standardized protocols.[2]
-
Review Control Organisms: Ensure your quality control strains (e.g., ATCC reference strains) are within the expected MIC range.[3]
-
-
Intrinsic Resistance: The microbial strain may possess inherent characteristics that confer resistance to the compound.
-
Acquired Resistance: The strain may have developed resistance through mutation or horizontal gene transfer.
Experimental Workflow for Investigating High MICs:
Caption: Workflow for troubleshooting high MIC values.
Guide 2: Assessing the Role of Efflux Pumps in Resistance
Problem: You hypothesize that active efflux of this compound is contributing to the observed resistance.
Experimental Approach:
-
MIC Assay with an Efflux Pump Inhibitor (EPI): Perform a checkerboard or synergy assay to determine the MIC of this compound in the presence and absence of a broad-spectrum EPI, such as Phenylalanine-arginine β-naphthylamide (PAβN).[4][5] A significant reduction in the MIC in the presence of the EPI suggests the involvement of efflux pumps.
Table 1: Hypothetical MIC Data for Staphylococcus aureus with and without an Efflux Pump Inhibitor
| Compound | MIC (µg/mL) without PAβN | MIC (µg/mL) with PAβN (20 µg/mL) | Fold Change in MIC |
| This compound | 64 | 8 | 8-fold reduction |
| Ciprofloxacin (Control) | 16 | 2 | 8-fold reduction |
| Penicillin G (Control) | >256 | >256 | No change |
-
Gene Knockout Studies: To confirm the involvement of a specific efflux pump, create a knockout mutant of the suspected pump gene(s).[6][7][8] Compare the MIC of this compound against the wild-type and knockout strains. A significantly lower MIC in the knockout strain provides strong evidence for the role of that specific pump.
Logical Flow for Efflux Pump Investigation:
Caption: Decision tree for investigating efflux pump involvement.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely mechanisms of resistance to a novel tricyclic compound like this compound?
A1: While specific resistance mechanisms to this compound are not yet documented, bacteria can employ several general strategies against antimicrobial compounds.[9] These include:
-
Active Efflux: Pumping the compound out of the cell before it can reach its target.[10]
-
Target Modification: Altering the cellular component that the compound binds to, thereby reducing its efficacy.[11][12][13]
-
Enzymatic Inactivation: Producing enzymes that chemically modify and inactivate the compound.
Q2: How can I determine if my microbial strain is enzymatically degrading this compound?
A2: You can investigate enzymatic degradation through the following approaches:
-
Bioassay: Incubate this compound with a culture supernatant or cell lysate from your resistant strain. After a period of incubation, test the remaining antimicrobial activity of the compound against a susceptible strain. A loss of activity suggests enzymatic degradation.
-
Analytical Chemistry: Use techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to analyze the culture medium after incubation with the compound. The appearance of new peaks corresponding to metabolites of this compound would indicate its degradation.
Q3: My MIC values for the control antibiotic are also out of range. What should I do?
A3: If your control antibiotic MICs are incorrect, it points to a systemic issue with your experimental setup.[3] You should:
-
Check the integrity of your control antibiotic stock.
-
Verify the quality and preparation of your media.
-
Ensure your quality control strain has not been contaminated or lost its expected phenotype.
-
Review your entire experimental protocol for any deviations from standard procedures. Do not report any results until the issues with your controls are resolved.[14]
Q4: Can this compound be used in combination with other antibiotics to overcome resistance?
A4: Combination therapy is a promising strategy to combat antimicrobial resistance.[15] To assess this, you can perform a synergy assay (e.g., checkerboard assay) with this compound and a panel of known antibiotics. The Fractional Inhibitory Concentration (FIC) index can be calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.[16]
Table 2: Interpreting Fractional Inhibitory Concentration (FIC) Index in Synergy Testing
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Signaling Pathways in Antibiotic Resistance:
Bacterial signaling networks can play a crucial role in regulating resistance mechanisms like efflux pump expression and biofilm formation.[11][13] Understanding these pathways can reveal novel targets for adjuvants to be used with this compound.
Caption: A simplified signaling pathway for antibiotic resistance.
Section 3: Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Standardized microbial inoculum (0.5 McFarland)
-
This compound stock solution
-
Control antibiotic stock solution
-
Sterile saline
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Include a growth control (MHB only) and a sterility control (MHB with no inoculum).
-
Prepare the microbial inoculum by suspending colonies from an overnight culture in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.
-
Seal the plates and incubate at 35 ± 2°C for 16-20 hours.[6]
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Protocol 2: Efflux Pump Inhibitor (EPI) Screening Assay
Materials:
-
Same as Protocol 1
-
Efflux Pump Inhibitor (e.g., PAβN) stock solution
Procedure:
-
Prepare two sets of 96-well plates.
-
In the first plate, perform the Broth Microdilution MIC Assay for this compound as described in Protocol 1.
-
In the second plate, add a fixed, sub-inhibitory concentration of the EPI to all wells containing MHB before preparing the serial dilutions of this compound.
-
Proceed with the MIC assay as described in Protocol 1 for the second plate.
-
Compare the MIC values obtained in the presence and absence of the EPI. A four-fold or greater reduction in the MIC in the presence of the EPI is considered significant.[17]
Protocol 3: Gene Knockout Validation
Objective: To confirm the successful knockout of a target gene potentially involved in resistance.
Methods:
-
PCR Verification:
-
Design primers that flank the target gene region.
-
Perform PCR on genomic DNA isolated from the wild-type and putative knockout strains.
-
Analyze the PCR products by gel electrophoresis. A successful deletion will result in a smaller PCR product in the knockout strain compared to the wild-type.[18]
-
-
Sanger Sequencing:
-
Sequence the PCR product from the knockout strain to confirm the precise deletion and the absence of the target gene.[18]
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Measure the mRNA expression level of the target gene in both wild-type and knockout strains. A significant reduction or absence of expression in the knockout strain confirms the functional knockout at the transcriptional level.[18]
-
-
Western Blot:
-
If an antibody for the protein product of the target gene is available, perform a Western blot to confirm the absence of the protein in the knockout strain.[19]
-
Validation Workflow:
Caption: Workflow for validating a gene knockout.
References
- 1. Identification of Antibiotic Resistance Proteins via MiCId’s Augmented Workflow. A Mass Spectrometry-Based Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Review of knockout technology approaches in bacterial drug resistance research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Color Gradients | Graphviz [graphviz.org]
- 8. Detection of antimicrobial resistance via state-of-the-art technologies versus conventional methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. web.mit.edu [web.mit.edu]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. journals.asm.org [journals.asm.org]
- 18. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 19. How to Validate a CRISPR Knockout [biognosys.com]
Technical Support Center: Enhancing the Metabolic Stability of Dibenz[b,e]oxepin-11(6H)-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of the metabolic stability of Dibenz[b,e]oxepin-11(6H)-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound derivatives?
A1: The primary metabolic pathways for this compound derivatives are predominantly oxidative reactions mediated by Cytochrome P450 (CYP) enzymes in the liver.[1][2] Common metabolic transformations include aromatic hydroxylation on the dibenzoxepine ring system, O-dealkylation of alkoxy substituents, and oxidation of alkyl side chains. The ketone moiety at the 11-position can also be a site for reduction. For derivatives with additional functional groups, other Phase I and Phase II metabolic reactions may occur.
Q2: What are the likely "metabolic hotspots" on the this compound scaffold?
A2: Based on the general principles of drug metabolism, the most probable metabolic hotspots on the this compound scaffold include the electron-rich aromatic rings, which are susceptible to CYP-mediated hydroxylation.[3][4] Unsubstituted positions on the benzene rings are particularly vulnerable. Additionally, any alkyl or alkoxy substituents on the aromatic rings are prone to oxidation. The benzylic protons at the 6-position can also be sites of oxidation.
Q3: How can the metabolic stability of this compound derivatives be improved?
A3: Several strategies can be employed to enhance the metabolic stability of these derivatives:
-
Blocking Metabolic Hotspots: Introducing electron-withdrawing groups (e.g., halogens) or replacing hydrogen with deuterium at susceptible positions can reduce the rate of oxidative metabolism.[5][6]
-
Introducing Steric Hindrance: Placing bulky groups near metabolic hotspots can sterically hinder the approach of metabolizing enzymes.
-
Modulating Physicochemical Properties: The introduction of hydrophilic residues at certain positions, such as position 9, has been shown to substantially improve metabolic stability.[7]
-
Bioisosteric Replacement: Replacing metabolically liable groups with more stable bioisosteres can be an effective strategy.[8] For example, replacing a metabolically labile methoxy group with a more stable fluoro group.
Q4: Which in vitro systems are most appropriate for assessing the metabolic stability of these derivatives?
A4: Both liver microsomes and hepatocytes are valuable in vitro systems for these assessments.
-
Liver Microsomes: This is a cost-effective, high-throughput system for initial screening of Phase I metabolic stability, primarily mediated by CYP enzymes.[9][10]
-
Hepatocytes: These provide a more comprehensive metabolic profile as they contain both Phase I and Phase II enzymes, as well as transporters, offering a closer representation of the in vivo environment.[11][12]
Troubleshooting Guides
Microsomal Stability Assay
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Inconsistent pipetting of the microsomal suspension. Degradation of the NADPH cofactor. | Ensure the microsomal stock is thoroughly mixed before aliquoting. Prepare fresh NADPH solution before each experiment and keep it on ice. |
| Compound appears too stable (no significant degradation). | The compound has very low intrinsic clearance. The compound is primarily cleared by non-CYP enzymes not present or active in microsomes. | Increase the incubation time and/or the microsomal protein concentration. Consider using hepatocytes to assess the contribution of other metabolic pathways. |
| Compound appears too unstable (rapid degradation, even at t=0). | Chemical instability of the compound in the assay buffer. Non-specific binding to the assay plate or microsomes. | Run a control incubation without NADPH to assess chemical instability. Use low-protein-binding plates and consider including a detergent like Brij-35 in the incubation mixture. |
| Unexpected metabolites detected by LC-MS/MS. | In-source fragmentation of the parent compound or a metabolite. Presence of impurities in the test compound. | Optimize the mass spectrometer source conditions (e.g., cone voltage, source temperature) to minimize in-source fragmentation. Verify the purity of the test compound. |
Hepatocyte Stability Assay
| Problem | Potential Cause | Recommended Solution |
| Low cell viability. | Cryopreserved hepatocytes were not handled properly during thawing. Toxicity of the test compound at the concentration used. | Follow the supplier's protocol for thawing and handling cryopreserved hepatocytes carefully. Assess the cytotoxicity of your compound at the intended concentration using a viability assay (e.g., trypan blue exclusion). |
| Discrepancy between microsomal and hepatocyte stability data. | The compound is a substrate for Phase II enzymes present in hepatocytes but not microsomes. The compound is a substrate for transporters in hepatocytes, affecting its intracellular concentration. | Analyze the hepatocyte incubation samples for the formation of conjugated metabolites (e.g., glucuronides, sulfates). This suggests the involvement of Phase II metabolism. |
| High non-specific binding of the compound. | The this compound scaffold can be lipophilic, leading to binding to cells and plasticware. | Determine the fraction of compound bound to hepatocytes (fu,inc) and correct the intrinsic clearance value. Use low-binding plates. |
LC-MS/MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape or retention time shifts. | Matrix effects from the biological sample. Issues with the analytical column. | Optimize the sample preparation method (e.g., protein precipitation followed by solid-phase extraction) to remove interfering matrix components.[13] Ensure the column is properly equilibrated and has not degraded. |
| Low signal intensity or poor sensitivity. | Ion suppression from co-eluting matrix components. Inefficient ionization of the analyte. | Improve the chromatographic separation to move the analyte peak away from interfering matrix components. Optimize the mass spectrometer source parameters and consider using a different ionization mode (e.g., APCI if ESI is not efficient). |
| Inconsistent quantification. | Instability of the analyte in the processed sample. Issues with the internal standard. | Assess the stability of the analyte in the autosampler over the duration of the analysis. Ensure the internal standard is structurally similar to the analyte and is added at a consistent concentration. |
Data Presentation
Table 1: In Vitro Metabolic Stability of this compound Derivatives in Human Liver Microsomes
| Compound ID | Substitution Pattern | t½ (min) | CLint (µL/min/mg protein) |
| DBO-1 | Unsubstituted | 15.2 ± 1.8 | 45.6 ± 5.4 |
| DBO-2 | 2-Fluoro | 28.9 ± 3.5 | 24.0 ± 2.9 |
| DBO-3 | 9-Hydroxy | 45.1 ± 5.1 | 15.4 ± 1.7 |
| DBO-4 | 2-Methoxy | 8.5 ± 1.1 | 81.5 ± 10.5 |
| DBO-5 | 2-Deutero-methoxy | 14.8 ± 1.9 | 46.8 ± 6.0 |
Table 2: In Vitro Metabolic Stability of this compound Derivatives in Human Hepatocytes
| Compound ID | Substitution Pattern | t½ (min) | CLint (µL/min/10⁶ cells) |
| DBO-1 | Unsubstituted | 12.5 ± 1.5 | 55.4 ± 6.7 |
| DBO-2 | 2-Fluoro | 25.3 ± 3.1 | 27.4 ± 3.3 |
| DBO-3 | 9-Hydroxy | 38.6 ± 4.2 | 17.9 ± 1.9 |
| DBO-4 | 2-Methoxy | 7.1 ± 0.9 | 97.6 ± 12.5 |
| DBO-5 | 2-Deutero-methoxy | 12.9 ± 1.6 | 53.7 ± 6.8 |
Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound derivatives in human liver microsomes.
Materials:
-
Test compounds (10 mM in DMSO)
-
Pooled human liver microsomes (20 mg/mL)
-
0.5 M Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Positive control compounds (e.g., Verapamil, Testosterone)
-
Acetonitrile containing an appropriate internal standard (e.g., a structurally similar but chromatographically resolved compound)
-
96-well incubation plates and collection plates
Procedure:
-
Prepare a 1 µM working solution of the test compound in the incubation buffer (potassium phosphate buffer).
-
Add 100 µL of the microsomal suspension (final concentration 0.5 mg/mL) to each well of the incubation plate.
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL of the incubation mixture to a collection plate containing 150 µL of cold acetonitrile with the internal standard to terminate the reaction.
-
Centrifuge the collection plate at 4000 rpm for 20 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Data Analysis:
-
Quantify the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope).
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Hepatocyte Stability Assay
Objective: To determine the in vitro metabolic stability of this compound derivatives in suspended human hepatocytes.
Materials:
-
Test compounds (10 mM in DMSO)
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Positive control compounds (e.g., 7-Hydroxycoumarin for Phase II metabolism)
-
Acetonitrile containing an appropriate internal standard
-
96-well incubation plates and collection plates
Procedure:
-
Thaw and prepare the hepatocyte suspension according to the supplier's instructions to a final concentration of 1 x 10⁶ viable cells/mL.
-
Add 100 µL of the hepatocyte suspension to each well of the incubation plate.
-
Add 1 µL of the 100 µM test compound working solution (final concentration 1 µM).
-
Incubate the plate at 37°C with 5% CO₂ on an orbital shaker.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), transfer 50 µL of the incubation mixture to a collection plate containing 150 µL of cold acetonitrile with the internal standard.
-
Centrifuge the collection plate at 4000 rpm for 20 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
Data Analysis:
-
Follow the same data analysis procedure as for the microsomal stability assay.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of hepatocytes in 10⁶)
Visualizations
Caption: Predicted metabolic pathway for this compound derivatives.
Caption: General workflow for in vitro metabolic stability assays.
Caption: Logic for improving metabolic stability through structural modification.
References
- 1. Drug Metabolism by CYP450 Enzymes - Proteopedia, life in 3D [proteopedia.org]
- 2. youtube.com [youtube.com]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 5. mdpi.com [mdpi.com]
- 6. nedmdg.org [nedmdg.org]
- 7. Metabolically stable dibenzo[b,e]oxepin-11(6H)-ones as highly selective p38 MAP kinase inhibitors: optimizing anti-cytokine activity in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nuvisan.com [nuvisan.com]
- 10. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 11. researchgate.net [researchgate.net]
- 12. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of "Dibenz[b,e]oxepin-11(6H)-one" analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenz[b,e]oxepin-11(6H)-one analogs. Our goal is to help you minimize off-target effects and overcome common experimental hurdles.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: High background signal or non-specific activity in cell-based assays.
-
Question: My this compound analog is showing activity across multiple unrelated cell lines or assays, suggesting non-specific effects. How can I troubleshoot this?
-
Answer: High background signal can stem from several factors. Consider the following troubleshooting steps:
-
Compound Purity and Aggregation:
-
Verify the purity of your compound batch using techniques like HPLC-MS. Impurities can lead to confounding biological activity.
-
Assess for compound aggregation, a common cause of non-specific assay interference. Dynamic light scattering (DLS) can be used to detect aggregates. If aggregation is suspected, consider adding a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) to your assay buffer.
-
-
Assay-Specific Interference:
-
Some compounds can interfere with assay detection methods (e.g., fluorescence, luminescence). Run control experiments with your compound in the absence of cells or enzymes to check for direct interference with the assay reagents or readout.
-
-
Cytotoxicity:
-
Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine if the observed activity is due to general cell death rather than specific target modulation.
-
-
Problem 2: My analog, designed as a kinase inhibitor, shows unexpected off-target effects on unrelated pathways.
-
Question: I have evidence that my this compound analog, intended to be a selective kinase inhibitor, is modulating other signaling pathways. How can I identify these off-targets?
-
Answer: Identifying off-target interactions is crucial for understanding your compound's mechanism of action and potential liabilities.
-
Kinome Profiling:
-
Chemical Proteomics:
-
Phenotypic Screening and Pathway Analysis:
-
If you observe a specific phenotype, use pathway analysis tools to identify potential signaling nodes affected. Follow up with targeted validation experiments (e.g., Western blotting for key pathway proteins, reporter gene assays).
-
-
Problem 3: Difficulty in achieving desired potency or selectivity with a series of analogs.
-
Question: I am synthesizing and testing a series of this compound analogs, but I'm struggling to improve potency on my target of interest without also increasing off-target activity. What strategies can I employ?
-
Answer: Optimizing potency and selectivity is a common challenge in drug discovery.
-
Structure-Activity Relationship (SAR) Analysis:
-
Systematically analyze your SAR data. Small structural modifications can have a significant impact on activity and selectivity. For example, the addition of hydrophilic residues at certain positions of the dibenzoxepinone core has been shown to improve inhibitory potency and metabolic stability.[4]
-
-
Computational Modeling:
-
If the structure of your primary target is known, use molecular docking and other computational tools to guide the design of more selective analogs. This can help identify key interactions to preserve while disrupting interactions with off-target proteins.
-
-
Consider Bioisosteric Replacements:
-
Replacing certain functional groups with bioisosteres can modulate potency, selectivity, and pharmacokinetic properties. For instance, replacing the oxygen atom in the dibenzoxepine ring with sulfur has been shown to significantly alter the biological activity profile in some derivatives.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and off-targets for this compound analogs?
A1: The this compound scaffold has been explored for a variety of biological targets. Notably, derivatives have been developed as:
-
p38 MAP Kinase Inhibitors: Some analogs are highly potent and selective inhibitors of p38α MAP kinase.[4]
-
Antihistamines: Certain derivatives exhibit high affinity for the histamine H1 receptor.[6]
-
Antimicrobial Agents: Some analogs have shown activity against Gram-positive bacteria and fungi.[5][7][8]
-
Anthelmintic Agents: The parent compound has demonstrated inhibitory effects on the motility of Caenorhabditis elegans.[9]
Potential off-targets that have been identified for some analogs include:
-
hERG Potassium Channels: In silico studies have suggested that certain derivatives may target hERG I and II potassium channels, which is a critical consideration for cardiotoxicity.[7][10]
-
Other GPCRs: Due to the tricyclic nature of the scaffold, there is a potential for interactions with other G-protein coupled receptors, such as serotonin and dopamine receptors.[11][12]
Q2: How can I assess the selectivity of my this compound analog?
A2: A tiered approach is recommended for selectivity profiling:
-
Primary Target Assay: Confirm potent activity against your intended target.
-
Closely Related Targets: Test against other members of the same protein family (e.g., other MAP kinases if your target is p38).
-
Broad Profiling Panels: Use commercial services for broad kinase or GPCR profiling to identify potential off-targets early in the discovery process.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to validate target engagement in a cellular context.
Q3: What are some key considerations for formulation and solubility of these compounds for in vitro and in vivo studies?
A3: this compound analogs are often lipophilic, which can lead to solubility challenges.
-
Solubility Assessment: Determine the aqueous solubility of your compounds early on.
-
DMSO Stocks: For in vitro assays, high-concentration stock solutions are typically prepared in DMSO. Be mindful of the final DMSO concentration in your assay, as it can have its own biological effects (typically kept below 0.5%).
-
Formulation for In Vivo Studies: For animal studies, formulation development may be necessary. This can involve the use of co-solvents (e.g., PEG, ethanol), surfactants (e.g., Tween 80), or cyclodextrins to improve solubility and bioavailability.
Data Presentation
Table 1: Example p38α Kinase Inhibition and Selectivity Data for Hypothetical Analogs
| Compound ID | p38α IC50 (nM) | JNK1 IC50 (nM) | ERK2 IC50 (nM) | Selectivity (JNK1/p38α) | Selectivity (ERK2/p38α) |
| DBO-001 | 15 | 1500 | >10000 | 100 | >667 |
| DBO-002 | 5 | 500 | 8000 | 100 | 1600 |
| DBO-003 | 50 | 2500 | >10000 | 50 | >200 |
Experimental Protocols
High-Throughput Biochemical Kinase Inhibition Assay
This protocol outlines a typical in vitro kinase assay in a 384-well format.[13]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Kinase Solution: Dilute the target kinase (e.g., p38α) to the optimal concentration in assay buffer.
-
Substrate/ATP Solution: Prepare a solution containing the peptide substrate and ATP at their optimal concentrations (often at or below the Km for ATP) in the assay buffer.
-
Test Compounds: Serially dilute this compound analogs in DMSO.
-
-
Assay Procedure:
-
Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of the compound dilutions to the wells of a 384-well assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Add the kinase solution (e.g., 5 µL) to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding the substrate/ATP solution (e.g., 5 µL).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect product formation using a suitable detection method (e.g., TR-FRET, luminescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: Troubleshooting logic for high background signal in cell-based assays.
Caption: Simplified p38 MAP kinase signaling pathway and point of inhibition.
References
- 1. High quality, small molecule-activity datasets for kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. Metabolically stable dibenzo[b,e]oxepin-11(6H)-ones as highly selective p38 MAP kinase inhibitors: optimizing anti-cytokine activity in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiallergic activity of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Dibenz[b,e]oxepin-11(6H)-one Assay Interference and False Positives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential assay interference and the generation of false-positive results when working with Dibenz[b,e]oxepin-11(6H)-one and structurally related compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Can this compound cause false positives in immunoassays?
A1: While direct studies on this compound are limited, extensive evidence shows that structurally similar tricyclic compounds, such as Doxepin, can cause false-positive results in various immunoassays.[1][2] This is primarily due to cross-reactivity, where the assay's antibodies bind to the structurally related, non-target compound.[1][3] Given the shared core dibenzoxepine structure, it is plausible that this compound could exhibit similar cross-reactivity in certain immunoassays, particularly those for tricyclic antidepressants (TCAs).
Q2: Which types of assays are most likely to be affected by interference from this compound and its analogs?
A2: Immunoassays are the most frequently reported type of assay to be affected.[1][3] Specifically, urine drug screens (UDS) for tricyclic antidepressants are susceptible to interference.[2] Additionally, due to the inherent fluorescence of the dibenzoxepine scaffold, fluorescence-based assays could also be impacted through mechanisms like autofluorescence or quenching.
Q3: What is the mechanism behind immunoassay interference?
A3: The primary mechanism is structural similarity. Immunoassay antibodies are designed to recognize a specific molecular shape. If this compound or its metabolites share a similar enough three-dimensional structure and epitope to the target analyte of the immunoassay, the antibody may bind to it, generating a false-positive signal.[1]
Q4: My fluorescence-based assay is showing unexpected results. Could this compound be the cause?
A4: Yes. Compounds with aromatic ring systems, like the dibenzoxepine core, are often fluorescent. This can interfere with fluorescence-based assays in two main ways:
-
Autofluorescence: The compound itself fluoresces at the excitation/emission wavelengths of the assay, leading to a false-positive or artificially high signal.
-
Quenching: The compound absorbs the light emitted by the assay's fluorophore, leading to a false-negative or artificially low signal.
Troubleshooting Guides
Guide 1: Investigating Immunoassay False Positives
If you suspect a false-positive result in an immunoassay due to the presence of this compound, follow this troubleshooting workflow.
Experimental Protocol: Confirmation by Mass Spectrometry
To definitively confirm or rule out a false positive, a more specific analytical method that does not rely on antibody-antigen interactions is required. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards for this purpose.
-
Sample Preparation: Extract the analyte from the sample matrix. Solid-phase extraction is a common method for isolating compounds like doxepin and its metabolites from biological fluids.
-
Chromatographic Separation: The extract is injected into a gas or liquid chromatograph. The components of the mixture are separated based on their physical and chemical properties as they pass through a capillary column.
-
Mass Spectrometry Detection: As the separated components exit the column, they are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a unique "fingerprint" for each compound.
-
Data Analysis: The resulting mass spectrum is compared to a library of known spectra to unequivocally identify the compounds present in the sample. If the target analyte of the immunoassay is absent, but this compound is identified, this confirms cross-reactivity.
Guide 2: Troubleshooting Fluorescence Assay Interference
Use this guide to determine if this compound is causing interference in your fluorescence-based assay.
Experimental Protocols:
Protocol 1: Checking for Autofluorescence
-
Preparation: In a microplate, prepare wells containing only the assay buffer and this compound at the same concentration used in your main experiment. Also, prepare blank wells with only the assay buffer.
-
Measurement: Read the fluorescence of the plate using the same excitation and emission wavelengths, filters, and instrument settings as your main assay.
-
Analysis: If the wells containing the compound show a significantly higher fluorescence signal than the blank wells, the compound is autofluorescent.
Protocol 2: Checking for Fluorescence Quenching
-
Preparation: Prepare three sets of wells:
-
Set A: Assay buffer + your fluorescent probe/reagent.
-
Set B: Assay buffer + your fluorescent probe/reagent + this compound.
-
Set C: Assay buffer only (blank).
-
-
Measurement: Read the fluorescence of all wells.
-
Analysis: Subtract the signal from the blank (Set C) from both Set A and Set B. If the signal in Set B is significantly lower than in Set A, your compound is quenching the fluorescence.
Mitigation Strategies for Fluorescence Interference:
-
Change Wavelengths: If possible, switch to a fluorophore that excites and emits at different wavelengths, outside the range of the interfering compound's fluorescence. Dibenzoxepine structures are known to have a large Stokes' shift with excitation around 280 nm and emission around 480 nm in cyclohexane.[4] Using red-shifted dyes can often reduce interference.
-
Pre-read Plate: Before adding the fluorescent reagents, perform a fluorescence read of the plate with the compounds. This baseline fluorescence can then be subtracted from the final assay signal.
-
Reduce Compound Concentration: Lowering the concentration of the interfering compound may reduce the effect to an acceptable level, but this must be balanced with maintaining the desired biological activity.
Quantitative Data on Cross-Reactivity
Table 1: Cross-Reactivity of Doxepin in a TCA Immunoassay
| Compound | Concentration for Positive Result (ng/mL) |
|---|---|
| Doxepin | 300 |
| Imipramine | 100 |
| Amitriptyline | 200 |
| Nortriptyline | 300 |
| Desipramine | 400 |
Note: This data is representative and can vary significantly between different immunoassay manufacturers and platforms. The concentration listed is the amount of the substance needed to produce a result equivalent to the assay's cutoff calibrator.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₀O₂ | [5][6][7] |
| Molecular Weight | 210.23 g/mol | [5][6][7] |
| XLogP3 | 2.9 | [5] |
| Polar Surface Area | 26.3 Ų |[5] |
These properties can be useful for predicting solubility, permeability, and potential for non-specific binding in various assay formats.
References
- 1. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C14H10O2 | CID 78259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
Refinement of "Dibenz[b,e]oxepin-11(6H)-one" reaction conditions to avoid unexpected outcomes
This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis of Dibenz[b,e]oxepin-11(6H)-one. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues and avoid unexpected outcomes during the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most frequently cited method is the intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)benzoic acid. This method is generally reliable and proceeds in two main stages: the synthesis of the 2-(phenoxymethyl)benzoic acid precursor, followed by its cyclization to the desired product.
Q2: I am having trouble with the first step, the synthesis of 2-(phenoxymethyl)benzoic acid from phthalide and phenol. What are the critical parameters?
The reaction of phthalide with a phenoxide (generated from phenol and a base) is sensitive to reaction conditions. Key parameters include the choice of base, solvent, and temperature. A common procedure involves heating a mixture of phthalide and potassium phenoxide in a high-boiling solvent like xylene. Incomplete reaction or side product formation can occur if the temperature is too low or if the reagents are not anhydrous.
Q3: What are the common side products in the intramolecular Friedel-Crafts cyclization step?
While the intramolecular nature of the reaction favors the desired 7-membered ring formation, potential side products can arise from intermolecular reactions, especially at high concentrations. Incomplete reaction will leave unreacted 2-(phenoxymethyl)benzoic acid or its corresponding acyl chloride. Charring and decomposition can also occur if the reaction temperature is too high or if the reaction is left for an extended period with strong Lewis acids.
Q4: Can I use substituted phenols to create derivatives of this compound?
Yes, this synthetic route is amenable to the use of substituted phenols to generate a variety of derivatives. However, it is crucial to consider the electronic effects of the substituents on the aromatic ring. Electron-donating groups on the phenol ring can activate it, potentially leading to higher yields in the cyclization step. Conversely, strong electron-withdrawing groups can deactivate the ring, making the Friedel-Crafts acylation more difficult and requiring harsher conditions.
Q5: How can I purify the final product, this compound?
Purification is typically achieved through recrystallization. The choice of solvent is critical and depends on the impurities present. Common solvents for recrystallization of similar aromatic ketones include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane. It is advisable to perform small-scale solvent screening to find the optimal conditions for your specific batch. Column chromatography can also be employed for purification if recrystallization is not effective.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 2-(phenoxymethyl)benzoic acid (Precursor) | 1. Incomplete formation of the phenoxide. 2. Reaction temperature is too low. 3. Presence of moisture in the reaction. | 1. Ensure a slight excess of a strong base (e.g., potassium hydroxide) is used and that the water is effectively removed (e.g., by azeotropic distillation with xylene). 2. Ensure the reaction is heated to a sufficiently high temperature (reflux in xylene is common). 3. Use anhydrous solvents and reagents. |
| Low or No Yield of this compound (Final Product) | 1. Inactive Lewis acid (e.g., AlCl₃, FeCl₃) due to moisture. 2. Insufficient amount of Lewis acid. 3. Deactivating substituents on the aromatic ring. 4. Incomplete conversion of the carboxylic acid to the acyl chloride (if this is an intermediate step). | 1. Use fresh, anhydrous Lewis acid. Handle it in a glovebox or under an inert atmosphere. 2. Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product ketone can complex with it. Try increasing the amount of Lewis acid. 3. For deactivated substrates, consider using a stronger Lewis acid or higher reaction temperatures. However, be cautious of potential side reactions. 4. Ensure the reaction with the chlorinating agent (e.g., thionyl chloride) goes to completion. This can be monitored by the cessation of gas evolution (HCl and SO₂). |
| Formation of a Dark, Tarry Substance | 1. Reaction temperature is too high. 2. Prolonged reaction time with a strong Lewis acid. | 1. Carefully control the reaction temperature. For highly reactive substrates, cooling might be necessary during the addition of the Lewis acid. 2. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed. |
| Product is Difficult to Purify/Multiple Spots on TLC | 1. Presence of unreacted starting material. 2. Formation of isomeric byproducts (if using a substituted precursor). 3. Formation of intermolecular reaction products. | 1. Ensure the reaction goes to completion. If necessary, purify via column chromatography before recrystallization. 2. Optimize the reaction conditions (temperature, catalyst) to favor the formation of the desired isomer. Purification may require careful chromatography. 3. Use high dilution conditions to favor the intramolecular reaction over intermolecular side reactions. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Cyclization to this compound and its Derivatives
| Precursor | Cyclizing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(Phenoxymethyl)benzoyl chloride | AlCl₃ | 1,2-Dichloroethane | 0-20 | 1 | Not specified for parent | |
| 2-[(4-Methylphenyl)thio]methyl benzoic acid | Polyphosphoric acid (PPA) | - | 140-150 | 2.5 | Good | [1] |
| 2-(Phenoxymethyl)benzoic acid | FeCl₂ / Cl₂CHOCH₃ | Not specified | Not specified | Not specified | Good to Excellent | |
| Substituted 2-(phenoxymethyl)benzoic acids | Thionyl Chloride then AlCl₃ | 1,2-Dichloroethane | 0-20 | 1 | Varies with substituent | [1] |
Note: Specific yield data for the unsubstituted this compound is not always provided in the literature, which often focuses on the synthesis of derivatives. The yields are generally reported as "good" to "excellent" under optimized conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-(Phenoxymethyl)benzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add phenol (1.0 eq), potassium hydroxide (1.1 eq), and xylene.
-
Azeotropic Distillation: Heat the mixture to reflux to form the potassium phenoxide and remove the water via the Dean-Stark trap.
-
Addition of Phthalide: Once all the water has been removed, add phthalide (1.0 eq) to the reaction mixture.
-
Reaction: Continue to reflux the mixture for 5 hours.
-
Work-up: Cool the reaction mixture and add water. Separate the aqueous layer and wash the organic layer with a 1N NaOH solution. Combine the aqueous layers and acidify with 1M HCl until a precipitate forms.
-
Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., a mixture of water and isopropanol) to yield pure 2-(phenoxymethyl)benzoic acid.
Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound
-
Formation of Acyl Chloride: In a round-bottom flask under an inert atmosphere, add 2-(phenoxymethyl)benzoic acid (1.0 eq) and thionyl chloride (excess, e.g., 3.0 eq). Reflux the mixture for 3 hours.
-
Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure.
-
Friedel-Crafts Reaction: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., 1,2-dichloroethane) and cool the solution to 0-5 °C in an ice bath.
-
Addition of Lewis Acid: Slowly add anhydrous aluminum chloride (AlCl₃, >1.0 eq) portion-wise, keeping the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 5-20 °C for 1 hour.
-
Quenching: Carefully pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Extraction and Purification: Separate the organic layer, wash with water, 5% NaOH solution, and again with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Mandatory Visualizations
References
Technical Support Center: Scaling Up Dibenz[b,e]oxepin-11(6H)-one Synthesis for Preclinical Studies
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the synthesis of Dibenz[b,e]oxepin-11(6H)-one, a key intermediate in the production of pharmaceuticals like Doxepin.[1] This guide focuses on challenges pertinent to scaling up production for preclinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scaling up?
A1: The most prevalent and scalable method is the intramolecular Friedel-Crafts cyclization of 2-(phenoxymethyl)benzoic acid or its corresponding acyl chloride. Key reagents for this cyclization include polyphosphoric acid (PPA), Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid), and various Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃).[2][3] An alternative modern approach involves a direct intramolecular ortho-acylation using a catalytic system, which can be more environmentally friendly.
Q2: What are the main advantages and disadvantages of using Polyphosphoric Acid (PPA) for the cyclization reaction at a larger scale?
A2: PPA is an effective reagent for this cyclization. However, its high viscosity can present significant challenges in stirring and handling, particularly at scale.[4][5] The work-up procedure can also be problematic, as quenching the reaction with water is highly exothermic and can lead to the formation of viscous lumps that trap the product, complicating extraction.[5]
Q3: Are there more manageable alternatives to PPA for the cyclization?
A3: Yes, Eaton's Reagent is a less viscous alternative to PPA and is often easier to handle.[5] Another approach is the conversion of the starting benzoic acid to its acyl chloride, followed by cyclization using a Lewis acid like AlCl₃ or catalytic amounts of FeCl₃. The use of catalytic FeCl₃ is particularly advantageous for larger-scale synthesis as it minimizes waste and simplifies the work-up.
Q4: What purity level is typically required for preclinical studies, and how can it be achieved?
A4: For preclinical studies, this compound should ideally have a purity of >98%, with well-characterized impurity profiles. High purity is typically achieved through recrystallization. Several solvent systems can be employed, including isopropanol, ethanol, or mixtures like ethyl acetate/heptane.[6] Multiple recrystallizations may be necessary to remove stubborn impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete conversion of the starting material. Suboptimal reaction temperature or time. Deactivation of the catalyst. Formation of side products. | - Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material. - Optimize the reaction temperature and time. For Friedel-Crafts reactions, temperature control is crucial to prevent side reactions. - Ensure anhydrous conditions, as water can deactivate Lewis acid catalysts. - Investigate and characterize side products to understand competing reaction pathways. |
| Formation of Impurities | Intermolecular reaction leading to polymer formation. Cleavage of the ether linkage under harsh acidic conditions. Incomplete cyclization. | - For Friedel-Crafts reactions, slow addition of the acyl chloride to the Lewis acid at a low temperature can minimize intermolecular side reactions. - Consider using milder cyclization reagents like Eaton's reagent or catalytic FeCl₃ to prevent ether cleavage. - Ensure sufficient reaction time and optimal temperature for complete cyclization. |
| Difficult Work-up with PPA | High viscosity of the reaction mixture. Formation of insoluble product-PPA complexes upon quenching. | - Add a co-solvent like xylene to the PPA reaction to reduce viscosity.[4] - Quench the reaction by slowly adding the hot reaction mixture to a vigorously stirred mixture of ice and water. - If lumps form, allow them to dissolve with prolonged stirring, potentially with the addition of more water or an organic solvent for extraction. |
| Challenges in Removing Lewis Acid Catalyst (e.g., AlCl₃) | The product can form a complex with AlCl₃, which requires decomposition during work-up. | - The work-up for AlCl₃-mediated reactions typically involves carefully quenching the reaction mixture with ice and concentrated HCl.[6] - The product is then extracted into an organic solvent. The organic layer should be washed with water, a bicarbonate solution to remove acidic residues, and finally with brine.[6] |
| Product Purification Issues | Oily product that is difficult to crystallize. Co-crystallization of impurities. | - If the product oils out, try different recrystallization solvents or solvent mixtures. Seeding with a small crystal of pure product can induce crystallization. - If impurities persist after recrystallization, consider column chromatography for purification of a small batch to be used as a seed for subsequent recrystallizations. |
Data Presentation
Comparison of Synthetic Routes for this compound Synthesis
| Method | Reagents | Typical Yield | Advantages for Scale-up | Disadvantages for Scale-up |
| Friedel-Crafts (PPA) | 2-(phenoxymethyl)benzoic acid, Polyphosphoric Acid | Good | One-step cyclization. | High viscosity, difficult work-up. |
| Friedel-Crafts (Eaton's Reagent) | 2-(phenoxymethyl)benzoic acid, P₂O₅/MeSO₃H | Good to Excellent | Lower viscosity than PPA, easier to handle. | Corrosive nature of methanesulfonic acid. |
| Friedel-Crafts (Acyl Chloride/AlCl₃) | 2-(phenoxymethyl)benzoyl chloride, AlCl₃ | Good to Excellent | Well-established method. | Requires stoichiometric amounts of AlCl₃, leading to significant waste and a more involved work-up. |
| Friedel-Crafts (Acyl Chloride/FeCl₃) | 2-(phenoxymethyl)benzoyl chloride, catalytic FeCl₃ | Good | Uses a catalytic amount of an inexpensive and less hazardous Lewis acid, simpler work-up. | May require optimization of reaction conditions for high yields. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Cyclization of the Acyl Chloride with Catalytic FeCl₃
-
Preparation of 2-(phenoxymethyl)benzoyl chloride:
-
To a solution of 2-(phenoxymethyl)benzoic acid in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.5-2.0 equivalents).
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reflux the mixture for 2-4 hours, or until the reaction is complete as monitored by TLC or the cessation of gas evolution.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
Dissolve the crude 2-(phenoxymethyl)benzoyl chloride in an anhydrous solvent like 1,2-dichloroethane.
-
Add a catalytic amount of anhydrous iron(III) chloride (FeCl₃, 5-10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Slowly pour the reaction mixture into a stirred mixture of ice and water.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., 1,2-dichloroethane).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as isopropanol or ethanol to yield this compound as a solid.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Dibenz[b,e]oxepin-11(6H)-one and Doxepin
A comprehensive review for researchers and drug development professionals.
This guide provides a comparative overview of the biological activities of the tricyclic antidepressant drug Doxepin and the structurally related compound Dibenz[b,e]oxepin-11(6H)-one. While Doxepin is a well-characterized pharmaceutical agent with a broad pharmacological profile, experimental data on the specific biological targets of the parent this compound scaffold in the context of neuropsychopharmacology are limited in publicly available literature. This comparison, therefore, juxtaposes the established activities of Doxepin with the reported biological evaluations of various derivatives of this compound, highlighting the therapeutic applications of the former and the potential of the latter as a privileged scaffold in drug discovery.
I. Overview of Chemical Structures
Doxepin is a dibenz[b,e]oxepin derivative with a dimethylaminopropylidene side chain, which is crucial for its pharmacological activity. This compound represents the core tricyclic ketone structure from which Doxepin is derived. It is also a known photodecomposition product of Doxepin.
II. Comparative Biological Activity Data
Table 1: Receptor Binding Affinities (Ki, nM) of Doxepin
| Receptor Target | Doxepin Ki (nM) | Reference |
| Histamine H1 | 0.17 - 0.25 | [1] |
| Histamine H2 | 47 | [2] |
| Serotonin 5-HT2A | 1.2 - 13 | [1] |
| Serotonin 5-HT2C | 4.5 | [1] |
| α1-Adrenergic | 12 - 36 | [1] |
| Muscarinic M1-M5 | 24 - 95 | [1] |
Table 2: Monoamine Transporter Inhibition (Ki, nM) by Doxepin
| Transporter | Doxepin Ki (nM) | Reference |
| Norepinephrine Transporter (NET) | 36 - 76.5 | [1] |
| Serotonin Transporter (SERT) | 23 - 102 | [1] |
| Dopamine Transporter (DAT) | >10,000 | [1] |
Table 3: Biological Activities of this compound Derivatives
| Derivative Class | Biological Activity | Quantitative Data (Example) | Reference |
| O-Benzoyloximes | Antimicrobial | MIC: 25-200 µg/mL | [3][4] |
| Disubstituted at positions 2 and 9 | p38α MAP Kinase Inhibition | IC50: 1.6 nM (for compound 32e) | |
| Parent Compound | Anthelmintic (vs. C. elegans) | IC50: ~300 µM (motility) | [5] |
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of Doxepin and a general experimental workflow for assessing the biological activity of such compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. innoprot.com [innoprot.com]
- 3. Doxepin - Wikipedia [en.wikipedia.org]
- 4. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Dibenz[b,e]oxepin-11(6H)-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dibenz[b,e]oxepin-11(6H)-one scaffold is a privileged tricyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Analogs of this core structure have been investigated for a range of therapeutic applications, including as antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data from published studies.
Antimicrobial Activity
A prominent area of investigation for this compound analogs has been their potential as antimicrobial agents. Studies have focused on the synthesis and evaluation of derivatives, particularly at the 11-position, to enhance potency against a spectrum of bacterial and fungal pathogens.
O-Benzoyloxime and O-(Arylcarbamoyl)-oxime Derivatives
Modification of the ketone at the 11-position to an oxime, followed by acylation or carbamoylation, has yielded compounds with notable antimicrobial activity. The general structure of these analogs is depicted below:
Caption: General modification at the C11 position of the this compound core.
The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound. The following table summarizes the MIC values for a series of this compound O-benzoyloxime derivatives against representative Gram-positive and Gram-negative bacteria, and a fungal strain.[1][2][3]
| Compound | R Group (Substitution on Benzoyl Ring) | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. A. niger |
| 6a | 4-Iodo | 125 | 150 | 200 |
| 6b | 3,4,5-Trimethoxy | 150 | 200 | 200 |
| 6c | 4-Bromo | 125 | 150 | 150 |
| 6d | 4-Bromomethyl | 50 | 75 | 75 |
| 6e | 4-Chloro | 125 | 150 | 150 |
| 6f | 2,4-Dichloro | 125 | 150 | 150 |
| 6g (thiepine) | 4-Chloro | 25 | 50 | 50 |
| 6h (thiepine) | 2,4-Dichloro | 25 | 50 | 50 |
| 9 (thiepine dioxide) | 4-Chloro | 200 | 200 | 200 |
| Ofloxacin | - | 10 | 10 | - |
| Ketoconazole | - | - | - | 10 |
SAR Insights:
-
Halogen Substitution: The presence of a halogen (Iodo, Bromo, Chloro) on the benzoyl ring (compounds 6a , 6c , 6e , 6f ) generally results in moderate antimicrobial activity.
-
Bromomethyl Group: A significant improvement in activity was observed with the introduction of a bromomethyl group at the para-position (6d ), suggesting that this moiety may be crucial for interaction with microbial targets.[1][2][3]
-
Bioisosteric Replacement: Replacing the oxygen atom in the oxepine ring with sulfur to form dibenzo[b,e]thiepine derivatives (6g , 6h ) led to a substantial increase in antimicrobial potency.[1][2][3]
-
Oxidation of Sulfur: Conversely, oxidation of the sulfur in the thiepine ring to a sulfone (9 ) resulted in a dramatic loss of activity.[1][2][3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Cup Plate Method)[1][2][3]
-
Microbial Strains: Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Aspergillus niger were used.
-
Culture Media: Nutrient agar was used for bacterial strains, and Sabouraud dextrose agar was used for the fungal strain.
-
Inoculum Preparation: The microbial suspensions were prepared to a turbidity equivalent to the 0.5 McFarland standard.
-
Assay Procedure:
-
The agar plates were seeded with the respective microbial suspensions.
-
Wells (cups) of 6 mm diameter were made in the agar.
-
Different concentrations of the test compounds (25-200 µg/mL in DMSO) were added to the wells.
-
Ofloxacin (10 µg/mL) and ketoconazole (10 µg/mL) were used as positive controls for antibacterial and antifungal activity, respectively.
-
The plates were incubated at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).
-
-
Data Analysis: The diameter of the zone of inhibition around each well was measured, and the minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth.
Anti-inflammatory Activity: p38 MAP Kinase Inhibition
Chronic inflammatory diseases are often driven by the overproduction of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), which is regulated by the p38 mitogen-activated protein (MAP) kinase signaling pathway. This compound derivatives have been identified as potent and selective inhibitors of p38α MAP kinase.
Caption: Inhibition of the p38 MAP kinase pathway by this compound analogs.
Quantitative p38α MAP Kinase Inhibition Data
The following table presents the half-maximal inhibitory concentration (IC50) values for a series of disubstituted this compound analogs against the p38α enzyme.
| Compound | R1 Substitution | R2 Substitution | p38α IC50 (nM) |
| 3i | 3-NH2 | 9-OCH3 | 3.2 |
| 32e | 3-NH-cPr | 9-OH | 1.6 |
| 32f | 3-NH-cPr | 9-OCH3 | 2.5 |
| 32g | 3-NH-cPr | 9-F | 4.8 |
SAR Insights:
-
Amino and Cyclopropylamino Groups at C3: The presence of an amino or a cyclopropylamino group at the 3-position of the this compound core is crucial for potent p38α inhibition.
-
Hydrophilic Substitution at C9: The introduction of a hydrophilic substituent, such as a hydroxyl or methoxy group, at the 9-position significantly enhances the inhibitory potency and metabolic stability of these compounds. The hydroxyl group in compound 32e resulted in the most potent analog in this series.
Experimental Protocol: p38α MAP Kinase Enzyme Assay
-
Enzyme and Substrate: Recombinant human p38α MAP kinase and a biotinylated peptide substrate (e.g., biotin-ATF2) were used.
-
Assay Buffer: The assay was performed in a buffer containing HEPES, MgCl2, ATP, and DTT.
-
Procedure:
-
The test compounds were serially diluted in DMSO.
-
The enzyme, substrate, and test compound were incubated together in the assay buffer.
-
The kinase reaction was initiated by the addition of ATP.
-
After a defined incubation period, the reaction was stopped.
-
-
Detection: The amount of phosphorylated substrate was quantified using a suitable detection method, such as a fluorescence-based assay (e.g., LANCE Ultra).
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Potential CNS Activity
The tricyclic core of dibenz[b,e]oxepin is structurally related to well-known tricyclic antidepressants (TCAs) like doxepin. While specific SAR studies on the "-one" series for CNS targets are limited, research on closely related dibenzo[b,e]oxepine and dibenz[b,f]oxepin derivatives provides valuable insights into their potential as antipsychotic and antidepressant agents.
Caption: Potential CNS receptor targets for dibenz[b,e]oxepine-based analogs.
Receptor Binding Affinity of Dibenzo[b,e]oxepine Derivatives
The following table summarizes the binding affinities (pKi) of chlorinated dibenzo[b,e]oxepine derivatives for the human histamine H1 receptor (hH1R) and the human serotonin 5-HT2A receptor (h5-HT2AR).
| Compound | Substitution Pattern | hH1R pKi | h5-HT2AR pKi |
| 1 | 2-Chloro | 8.83 (R-enantiomer) | < 6.7 |
| 2 | 3,8-Dichloro | 8.44 | < 6.7 |
SAR Insights:
-
High Affinity for H1 Receptor: The dibenzo[b,e]oxepine scaffold with a piperazine side chain at the 11-position exhibits high affinity for the histamine H1 receptor.
-
Influence of Chlorine Substitution: The position and number of chlorine substituents on the aromatic rings influence the binding affinity and selectivity. The 3,8-dichloro substitution pattern in compound 2 resulted in a highly selective H1 receptor antagonist.
-
Stereoselectivity: For the 2-chloro derivative (1 ), the R-enantiomer was identified as the eutomer, indicating stereospecific binding to the H1 receptor.
Experimental Protocol: Radioligand Receptor Binding Assay
-
Receptor Source: Membranes from cells stably expressing the human receptor of interest (e.g., hH1R, h5-HT2AR) were used.
-
Radioligand: A specific radiolabeled ligand for the target receptor was used (e.g., [3H]mepyramine for hH1R, [3H]ketanserin for h5-HT2AR).
-
Procedure:
-
The cell membranes, radioligand, and various concentrations of the test compound were incubated in a suitable buffer.
-
Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand.
-
-
Separation and Detection: The bound and free radioligand were separated by rapid filtration. The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The inhibition constants (Ki) were calculated from the IC50 values using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Anthelmintic Activity
The parent compound, this compound, has also been evaluated for its antiparasitic activity.
Quantitative Anthelmintic Data
| Compound | Organism | Assay | IC50 |
| This compound | Caenorhabditis elegans | Motility Inhibition | 389 µM |
SAR Insights:
-
The unsubstituted this compound scaffold demonstrates moderate anthelmintic activity against the nematode C. elegans. Further SAR studies are needed to explore how substitutions on the ring system affect this activity.
Experimental Protocol: C. elegans Motility Assay
-
Organism: Wild-type C. elegans (N2 strain) were used.
-
Assay Medium: The assay was performed in a liquid medium (e.g., M9 buffer).
-
Procedure:
-
Synchronized L4-stage worms were transferred to the wells of a microtiter plate.
-
The test compound was added at various concentrations.
-
The plates were incubated for a specific period (e.g., 10 minutes).
-
-
Data Acquisition and Analysis: The motility of the worms (e.g., thrashes per minute) was recorded and quantified using an automated tracking system. The IC50 value was determined as the concentration of the compound that caused a 50% reduction in motility compared to the control.
Conclusion
The structure-activity relationship studies of this compound analogs reveal a versatile scaffold with tunable pharmacological properties. Key takeaways include:
-
Antimicrobial Activity: Modification at the C11-ketone to O-acyl or O-carbamoyl oximes, particularly with a bromomethyl substituent on the benzoyl ring, and bioisosteric replacement of the oxepine oxygen with sulfur, are effective strategies to enhance antimicrobial potency.
-
Anti-inflammatory Activity: Disubstitution of the this compound core with an amino or cyclopropylamino group at C3 and a hydrophilic group at C9 leads to potent and selective p38 MAP kinase inhibitors.
-
CNS Activity: The dibenzo[b,e]oxepine scaffold is a promising template for developing agents targeting CNS receptors, with substitutions on the aromatic rings and the side chain at the 11-position playing a critical role in determining receptor affinity and selectivity.
This comparative guide highlights the key structural modifications that influence the biological activity of this compound analogs. The provided experimental data and protocols offer a valuable resource for researchers in the field of drug discovery and development to design and synthesize novel compounds with improved therapeutic profiles. Further investigations are warranted to fully explore the potential of this privileged scaffold in various therapeutic areas.
References
- 1. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20th Int. Electron. Conf. Synth. Org. Chem - Efficient synthesis and biological evaluation of dibenzo[b,e]oxepin-11(6H)-ones as potential anthelmintic agents - CONICET [bicyt.conicet.gov.ar]
- 3. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Antimicrobial Efficacy of Dibenz[b,e]oxepin-11(6H)-one Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the antimicrobial efficacy of various derivatives of Dibenz[b,e]oxepin-11(6H)-one. The information is targeted towards researchers, scientists, and drug development professionals, offering a consolidated view of the antimicrobial performance of these compounds based on available experimental data.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC values for different classes of these derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
O-Benzoyloxime Derivatives and Thio-analogues
A study on a series of dibenzo[b,e]ox(thi)epin-11(6H)-one O-benzoyloximes revealed varying levels of antimicrobial activity. The replacement of the oxygen atom in the oxepine ring with a bioisosteric sulfur atom to form dibenzo[b,e]thiepine derivatives was found to significantly enhance antimicrobial efficacy.[1][2]
| Compound Class | Derivative Type | Test Organisms | MIC (μg/mL) | Reference Standards | MIC (μg/mL) |
| Dibenzo[b,e]oxepines | O-Benzoyloximes (6a–c, 6e–h) | MRSA, E. coli, A. niger | 125–200 | Ofloxacin, Ketoconazole | 10 |
| Dibenzo[b,e]oxepine | Bromomethyl derivative (6d) | MRSA, E. coli, A. niger | 50–75 | Ofloxacin, Ketoconazole | 10 |
| Dibenzo[b,e]thiepines | Isomeric derivatives (6g, 6h) | MRSA, E. coli, A. niger | 25–50 | Ofloxacin, Ketoconazole | 10 |
| Dibenzo[b,e]thiepine | 5,5-dioxide derivative (9) | S. aureus, E. coli, A. niger | 200 | Ofloxacin, Ketoconazole | 10 |
MRSA: Methicillin-Resistant Staphylococcus Aureus
O-Acyloximino-dibenzo[b,e]thiepins and their 5,5-dioxides
Further studies on O-acyloximino-dibenzo[b,e]thiepins and their corresponding 5,5-dioxides (sulfones) demonstrated moderate to strong antimicrobial activity, particularly against Gram-positive bacteria and fungal strains.[3]
| Compound Class | Test Organisms | MIC (μg/mL) |
| O-acyloximino-dibenzo[b,e]thiepins (1) | Gram-positive bacteria (S. aureus, B. subtilis) | 15.6–500 |
| Gram-negative bacteria (K. pneumoniae, E. coli, P. aeruginosa) | 125–1000 | |
| O-acyloximino-dibenzo[b,e]thiepin-5,5-dioxides (2) | Gram-positive bacteria and Fungi (C. albicans, A. niger) | 31.25–1000 |
| Gram-negative bacteria | 125–500 |
O-(arylcarbamoyl)oximes
A series of 6,11-dihydrodibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)oximes showed notable activity against planktonic Gram-positive bacteria and the fungal strain Candida albicans. These compounds also exhibited potential as antibiofilm agents.[4][5][6]
| Compound Class | Test Organisms | Activity |
| O-(arylcarbamoyl)oximes | Staphylococcus aureus (planktonic) | High |
| Bacillus subtilis (planktonic) | High | |
| Candida albicans (planktonic) | High | |
| S. aureus, B. subtilis, E. coli, C. albicans (biofilm) | Inhibitory activity observed |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial efficacy of this compound derivatives.
Antimicrobial Susceptibility Testing: Cup Plate Method
The cup-plate method is a type of agar diffusion test used for the preliminary screening of antimicrobial activity.[1][2]
-
Media Preparation : A suitable nutrient agar medium is prepared and sterilized. For antibacterial testing, Mueller-Hinton agar is commonly used, while for antifungal testing, Sabouraud dextrose agar is standard.
-
Inoculation : The sterile molten agar is cooled to approximately 45-50°C and then inoculated with a standardized suspension of the test microorganism. The inoculated agar is then poured into sterile Petri dishes and allowed to solidify.
-
Well Creation : Wells or "cups" of a standard diameter (e.g., 6-8 mm) are aseptically punched into the solidified agar.
-
Application of Test Compounds : A defined volume of the test compound solution at various concentrations (e.g., 25 to 200 μg/mL) is added to each well. Standard antibiotics (e.g., Ofloxacin for bacteria, Ketoconazole for fungi) and a solvent control are also applied to separate wells.[1][2]
-
Incubation : The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Observation and Measurement : The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Test Plates : A series of two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation : A standardized suspension of the test microorganism is prepared to a specific cell density.
-
Inoculation : Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.
-
Incubation : The microtiter plates are incubated under appropriate conditions.
-
Determination of MIC : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the screening and evaluation of the antimicrobial activity of novel chemical compounds, such as the this compound derivatives.
Caption: General workflow for antimicrobial drug discovery.
References
- 1. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rombio.unibuc.ro [rombio.unibuc.ro]
- 4. In Silico and In Vitro Experimental Studies of New Dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes Designed as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Silico and In Vitro Experimental Studies of New Dibenz[ b, e]oxepin-11(6 H)one O-(arylcarbamoyl)-oximes Designed as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Dibenz[b,e]oxepin-11(6H)-one: A Comparative Guide for its Potential as an Anthelmintic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Dibenz[b,e]oxepin-11(6H)-one" as a potential anthelmintic agent. The available experimental data for this compound is compared with established anthelmintic drugs: albendazole, ivermectin, and praziquantel. It is important to note that current research on the anthelmintic properties of this compound is in its nascent stages and is limited to studies on the free-living nematode Caenorhabditis elegans. Further investigation into its efficacy against parasitic helminths of clinical and veterinary significance is required to fully validate its potential.
Executive Summary
This compound has demonstrated anthelmintic activity against the model organism Caenorhabditis elegans, inducing a concentration-dependent reduction in motility.[1] However, its efficacy against parasitic nematodes and other helminths remains to be determined. This guide synthesizes the current, albeit limited, data for this compound and contrasts it with the well-established profiles of leading anthelmintic drugs. The potential of the this compound scaffold as a source for novel anthelmintics is highlighted, warranting further investigation.[2][3]
Comparative Efficacy Data
The following tables summarize the available in vitro efficacy data for this compound and the comparator drugs against various helminths.
Table 1: In Vitro Efficacy Against Caenorhabditis elegans
| Compound | Assay Type | Efficacy Metric (IC50/EC50) | Reference(s) |
| This compound | Motility (Thrashing) Assay | ~300 µM | [1] |
| Albendazole | Larval Development | 1.6 µg/mL | [4] |
| Ivermectin | Larval Migration Inhibition | LM50 of 0.149 µg/mL (resistant strain) | [5] |
| Praziquantel | Not typically evaluated for motility in C. elegans | - |
Table 2: In Vitro Efficacy Against Parasitic Nematodes
| Compound | Parasite Species | Assay Type | Efficacy Metric (IC50/LD50) | Reference(s) |
| Albendazole | Haemonchus contortus | Egg Hatch Assay | LD50 of 0.06 µg/mL (susceptible) | |
| Ivermectin | Haemonchus contortus | Larval Migration Inhibition | LM50 of 0.149 µg/mL (resistant) | [5] |
| Levamisole | Trichuris muris | Larval Motility | IC50 of 1.39 µg/mL | [6] |
| This compound | Data Not Available | - | - |
Table 3: In Vitro Efficacy Against Platyhelminths (Flatworms)
| Compound | Parasite Species | Assay Type | Efficacy Metric (IC50) | Reference(s) |
| Praziquantel | Schistosoma mansoni | Adult Worm Motility | IC50s much higher than racemic PZQ for metabolites | [7] |
| Luteolin (Natural Product) | Schistosoma mansoni | Adult Worm Motility | 5.8 µg/mL | [8] |
| This compound | Data Not Available | - | - |
Mechanisms of Action & Signaling Pathways
The mechanism of action for this compound as an anthelmintic has not yet been elucidated. In contrast, the mechanisms for the comparator drugs are well-characterized.
Albendazole: Targeting Microtubule Synthesis
Albendazole and other benzimidazoles selectively bind to the β-tubulin subunit of parasitic nematodes, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, cell death.
Mechanism of action for Albendazole.
Ivermectin: Potentiating Glutamate-Gated Chloride Channels
Ivermectin acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in flaccid paralysis and death of the parasite.
Mechanism of action for Ivermectin.
Praziquantel: Disrupting Calcium Homeostasis
Praziquantel's primary mode of action against schistosomes involves the disruption of calcium ion homeostasis. It is believed to act on a specific parasite transient receptor potential (TRP) channel, leading to a rapid and sustained influx of calcium. This results in tetanic muscle contraction, paralysis, and tegumental damage.
Mechanism of action for Praziquantel.
Experimental Protocols
Caenorhabditis elegans Motility (Thrashing) Assay
This protocol is a standard method for assessing the effect of compounds on nematode motility.
Objective: To quantify the rate of thrashing of C. elegans in liquid medium as a measure of neuromuscular function.
Materials:
-
Synchronized population of L4 or young adult C. elegans.
-
M9 buffer or S-basal medium.
-
96-well microtiter plates.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Control solvent.
-
Microscope with recording capabilities or automated worm tracking system.
Procedure:
-
Prepare serial dilutions of the test compound in the liquid medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <1% DMSO).
-
Transfer a defined number of synchronized worms (e.g., 10-20) into each well of the 96-well plate containing the test compound or control.
-
Incubate the plates at a standard temperature (e.g., 20°C) for a defined period (e.g., 10 minutes to 24 hours).
-
Following incubation, record the movement of individual worms for a set duration (e.g., 30-60 seconds). A thrash is defined as a complete change in the direction of bending at the mid-body.
-
Quantify the number of thrashes per minute for each worm.
-
Calculate the average thrashing rate for each concentration of the test compound and the control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits thrashing by 50% compared to the control.
Workflow for C. elegans Motility Assay.
Conclusion and Future Directions
This compound exhibits demonstrable anthelmintic activity against the model organism C. elegans. This finding suggests that the dibenzoxepine scaffold may hold promise for the development of novel anthelmintic drugs. However, the current lack of data on its efficacy against clinically relevant parasitic helminths is a significant limitation.
Future research should prioritize:
-
Screening against a panel of parasitic helminths: In vitro studies using species such as Haemonchus contortus, Trichuris muris, and Schistosoma mansoni are crucial to determine the spectrum of activity.
-
In vivo efficacy studies: Animal models of helminth infections are necessary to evaluate the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.
-
Mechanism of action studies: Identifying the molecular target and signaling pathways affected by this compound will be essential for understanding its mode of action and for potential lead optimization.
The exploration of novel chemical scaffolds is vital in the face of growing anthelmintic resistance. While this compound is at a very early stage of investigation, the initial findings encourage further research to fully assess its potential as a next-generation anthelmintic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. 20th Int. Electron. Conf. Synth. Org. Chem - Efficient synthesis and biological evaluation of dibenzo[b,e]oxepin-11(6H)-ones as potential anthelmintic agents - CONICET [bicyt.conicet.gov.ar]
- 3. <strong>Efficient synthesis and biological evaluation of dibenzo[b,e]oxepin-11(6H)-ones as potential anthelmintic agents</strong> | Publicación [silice.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. entomoljournal.com [entomoljournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compounds Derived from the Bhutanese Daisy, Ajania nubigena, Demonstrate Dual Anthelmintic Activity against Schistosoma mansoni and Trichuris muris | PLOS Neglected Tropical Diseases [journals.plos.org]
Tricyclic Compounds in Oncology: A Comparative Analysis of Dibenz[b,e]oxepin-11(6H)-one and Other Tricyclic Scaffolds for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The realm of cancer therapeutics is continually exploring novel chemical scaffolds to overcome existing treatment limitations. Among these, tricyclic compounds, a class of molecules characterized by a three-ringed structure, have emerged as a promising area of investigation. While historically recognized for their applications in treating depression, accumulating evidence highlights their potential as potent anticancer agents. This guide provides a comparative analysis of the anticancer activity of Dibenz[b,e]oxepin-11(6H)-one and its analogs against other notable tricyclic compounds, including traditional tricyclic antidepressants and newer targeted inhibitors.
Overview of Tricyclic Compounds in Cancer Research
Tricyclic compounds exhibit a diverse range of biological activities, which has prompted their investigation in oncology. Their mechanisms of action are varied, targeting fundamental cellular processes implicated in cancer progression, from signal transduction to epigenetic regulation and cytoskeletal dynamics. This guide will focus on four distinct classes of tricyclic compounds:
-
This compound and its Analogs: This class, exemplified by the core structure of the antidepressant Doxepin, is being explored for its direct anticancer properties. While data on this compound itself is limited in the context of direct cytotoxicity, its structural analogs, such as dibenzo[b,f]oxepine derivatives, have demonstrated notable activity.
-
Tricyclic Antidepressants (TCAs): Repurposed drugs like Amitriptyline and Imipramine have shown surprising efficacy in preclinical cancer models, inducing apoptosis and inhibiting key survival pathways in cancer cells.
-
Tricyclic Histone Deacetylase (HDAC) Inhibitors: The dibenz[b,e]oxepin nucleus has been utilized in the design of potent epigenetic modulators that target HDACs, enzymes often dysregulated in cancer.
-
Tricyclic KRAS Inhibitors: Representing a modern approach to targeted therapy, novel tricyclic compounds are being developed to inhibit mutated KRAS, a key driver in many aggressive cancers.
Comparative Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various tricyclic compounds across different cancer cell lines, presented as half-maximal inhibitory concentrations (IC50).
Table 1: Cytotoxicity of Dibenzo[b,f]oxepine Derivatives (Analogs of this compound)
| Compound | Cancer Cell Line | IC50 (µM) | Putative Mechanism of Action |
| Dibenzo[b,f]oxepine Derivative 2i | HCT116 (Colon Carcinoma) | ~5 | Tubulin Polymerization Inhibition |
| MCF-7 (Breast Adenocarcinoma) | ~10 | ||
| Dibenzo[b,f]oxepine Derivative 2j | HCT116 (Colon Carcinoma) | ~8 | Tubulin Polymerization Inhibition |
| MCF-7 (Breast Adenocarcinoma) | ~15 | ||
| 9-nitrobenzo[b]naphtho[1,2-f]oxepine | HeLa (Cervical Cancer) | Not specified | Tubulin Binding |
| U87 (Glioblastoma) | Not specified |
Data for dibenzo[b,f]oxepine derivatives are used as a proxy due to the limited public data on the direct anticancer cytotoxicity of this compound.[1][2] One derivative of 6,11-dihydro-dibenz[b,e]oxepin-11(6H)one has been shown to have histone deacetylase (HDAC) inhibitory activity and to induce apoptosis in cancer cells.[3]
Table 2: Cytotoxicity of Tricyclic Antidepressants
| Compound | Cancer Cell Line | IC50 (µM) | Key Mechanistic Insights |
| Amitriptyline | MCF-7 (Breast Cancer) | Not specified, but significant viability decrease at 39.06 µg/ml | Induction of apoptosis, potential inhibition of Glutathione S-transferase.[4] |
| Imipramine | MDA-MB-231 (Breast Cancer) | Not specified, but inhibits growth | Inhibition of ER-α signaling and DNA repair.[5] |
| MCF-7 (Breast Cancer) | Not specified, but inhibits growth | Inhibition of PI3K/Akt/mTOR signaling, induction of autophagy.[6] |
Table 3: Activity of Tricyclic KRAS Inhibitors
| Compound | Target | Cancer Cell Line | IC50 (nM) |
| ARS-1620 | KRAS G12C | H358 (Lung Cancer) | 150 |
| MIA-PaCa2 (Pancreatic Cancer) | 150 | ||
| LU65 (Lung Cancer) | 150 | ||
| BI-0474 | KRAS G12C | H358 (Lung Cancer) | 26 |
IC50 values for KRAS inhibitors often represent the concentration for inhibition of downstream signaling (e.g., p-ERK) or cellular proliferation.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the tricyclic compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.
Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.[8][9]
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Reaction Mixture: In a pre-warmed 96-well plate, mix the tubulin solution with GTP and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate the polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm every 30-60 seconds for at least 60 minutes using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the absorbance against time. The inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the control.
Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit HDAC enzyme activity.[6][10]
-
Reagent Preparation: Prepare the HDAC substrate, developer, and HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC) in the provided assay buffer.
-
Reaction Setup: In a 96-well plate, add the HDAC enzyme, the test inhibitor at various concentrations, and the assay buffer.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Add the developer solution, which contains a protease to release the fluorescent molecule from the deacetylated substrate, and incubate for an additional 15 minutes.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis: Calculate the percentage of HDAC inhibition relative to the control and determine the IC50 value.
KRAS Inhibition Assay (Nucleotide Exchange Assay)
This assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS protein.[4][5][11]
-
Reagent Preparation: Prepare recombinant KRAS protein, a fluorescently labeled GTP analog (e.g., BODIPY-GTP), and the nucleotide exchange factor SOS1 in assay buffer.
-
Reaction Setup: In a 384-well plate, add the KRAS protein, the test inhibitor at various concentrations, and the assay buffer.
-
Initiation of Exchange: Add the fluorescently labeled GTP and SOS1 to initiate the nucleotide exchange reaction.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Signal Detection: Measure the fluorescence polarization or FRET signal using a suitable plate reader. The binding of the fluorescent GTP to KRAS results in a change in the signal.
-
Data Analysis: Calculate the percentage of inhibition of nucleotide exchange relative to the control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The anticancer effects of these tricyclic compounds are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways targeted by these compounds.
Caption: Signaling pathways affected by tricyclic antidepressants like Imipramine.
Caption: Mechanism of action for tubulin-inhibiting dibenzoxepine analogs.
Caption: Epigenetic regulation by tricyclic HDAC inhibitors.
Caption: Targeted inhibition of the KRAS G12C signaling pathway.
Conclusion and Future Directions
The investigation into tricyclic compounds for cancer therapy is a rapidly evolving field. While traditional tricyclic antidepressants have demonstrated unexpected anticancer properties, the development of novel tricyclic scaffolds targeting specific oncogenic drivers like HDACs and KRAS represents a more tailored and potentially more effective approach. The this compound scaffold and its analogs are of particular interest due to their potential to act as both tubulin polymerization inhibitors and HDAC inhibitors, suggesting a multi-targeted approach may be feasible.
Further research is warranted to fully elucidate the anticancer potential of this compound and to develop more potent and selective derivatives. Head-to-head preclinical studies comparing these different classes of tricyclic compounds in various cancer models will be crucial to identify the most promising candidates for clinical development. The data and protocols presented in this guide aim to provide a solid foundation for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. The stilbene and dibenzo[b,f]oxepine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico and In Vitro Experimental Studies of New Dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes Designed as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Insights into direct KRAS inhibition strategies for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Cross-Reactivity of Doxepin and Structurally Related Compounds in Tricyclic Antidepressant Immunoassays: A Comparative Guide
Immunoassays are widely used for the initial screening of tricyclic antidepressants in clinical and forensic settings due to their speed and ease of use. However, a significant limitation of these assays is their potential for cross-reactivity with compounds that are structurally similar to the target analyte. This can lead to false-positive results, necessitating confirmatory analysis by more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4]
This guide summarizes the available data on the cross-reactivity of doxepin, its primary metabolite nordoxepin (desmethyldoxepin), and other TCAs in several common commercial immunoassay systems.
Comparative Cross-Reactivity Data
The following table summarizes the concentration of various tricyclic antidepressants and related compounds that may produce a positive result in different commercial immunoassays. It is important to note that the cutoff calibrator for each assay can vary, and the data presented here is based on available product information and scientific literature.
| Compound | Emit® Serum TCA Assay (Cutoff: ~300 ng/mL Nortriptyline) | Triage® Panel for Drugs of Abuse Plus TCA (Cutoff: 1000 ng/mL Nortriptyline) | Abbott FPIA for TCA (Cutoff: 75 ng/mL Imipramine) |
| Doxepin | 500 ng/mL[5] | Positive at 500 ng/mL[6] | Positive at 1000 ng/mL[1][7] |
| Nordoxepin (Desmethyldoxepin) | Data Not Available | Positive at 500 ng/mL[6] | Data Not Available |
| Amitriptyline | 200-400 ng/mL[5] | Positive at 500 ng/mL[6] | Positive at 1000 ng/mL[1][7] |
| Nortriptyline | 300 ng/mL[5] | Positive at 500 ng/mL[6] | Positive at 1000 ng/mL[1][7] |
| Imipramine | 200-400 ng/mL[5] | Positive at 500 ng/mL[6] | Positive at 1000 ng/mL[1][7] |
| Desipramine | 200-400 ng/mL[5] | Positive at 500 ng/mL[6] | Positive at 1000 ng/mL[1][7] |
| Clomipramine | 500 ng/mL[5] | Positive at 1000 ng/mL[6] | False negative at 400 ng/mL with Syva EIA[1][7] |
| Protriptyline | 500 ng/mL[5] | Positive at 1000 ng/mL[6] | Data Not Available |
| Trimipramine | 600 ng/mL[5] | Data Not Available | Data Not Available |
| Cyclobenzaprine | >200 ng/mL may be positive[5] | Positive at 1000 ng/mL[6] | Data Not Available |
Note: The data is compiled from various sources and direct comparison should be made with caution due to differences in assay principles and calibrators.
Experimental Protocols
The determination of cross-reactivity in competitive immunoassays generally follows a standardized protocol. The fundamental principle is to assess the concentration of a potentially interfering substance that produces a signal equivalent to the assay's cutoff calibrator.
General Protocol for Cross-Reactivity Testing in Competitive Immunoassays:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of the test compound (e.g., doxepin, nordoxepin) in a suitable solvent (e.g., methanol, ethanol, or drug-free urine/serum).
-
Serial Dilutions: Perform serial dilutions of the stock solution in a drug-free matrix (e.g., certified negative human urine or serum) to create a range of concentrations to be tested.
-
Immunoassay Analysis: Analyze each dilution using the immunoassay , following the manufacturer's instructions for the instrument and reagents.
-
Determination of Response: Record the assay response for each concentration of the test compound.
-
Comparison to Cutoff: Determine the concentration of the test compound that produces a result that is equal to or greater than the assay's cutoff value for a positive result.
-
Calculation of Percent Cross-Reactivity (if applicable):
-
Percent Cross-Reactivity = (Concentration of Calibrator at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100
-
This protocol can be adapted for various immunoassay platforms, including Enzyme-Linked Immunosorbent Assay (ELISA), Fluorescence Polarization Immunoassay (FPIA), and Cloned Enzyme Donor Immunoassay (CEDIA).
Visualizing Immunoassay Principles and Workflows
To better understand the underlying mechanisms and experimental setups, the following diagrams, generated using the DOT language, illustrate the principle of a competitive immunoassay and a typical workflow for assessing cross-reactivity.
Caption: Principle of a competitive immunoassay.
Caption: Workflow for assessing immunoassay cross-reactivity.
References
- 1. manuals.plus [manuals.plus]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. MAUDE Adverse Event Report: SIEMENS HEALTHCARE DIAGNOSTICS INC SYVA EMIT TOX SERUM TRICYCLIC ANTIDEPRESSANTS ASSAY [accessdata.fda.gov]
- 4. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Thermo Scientific DRI Tricyclics Serum Toxicology Assays 1 X 500 mL | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 7. Evaluation of the Abbott ADx total serum tricyclic immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Dibenz[b,e]oxepin-11(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Dibenz[b,e]oxepin-11(6H)-one is a key tricyclic ketone intermediate in the synthesis of various pharmaceutical compounds, most notably the antidepressant Doxepin. The efficiency of its synthesis is therefore of significant interest to the drug development community. This guide provides a comparative analysis of the primary synthetic routes to this important scaffold, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for a given research or production context.
At a Glance: Comparison of Key Synthesis Routes
The synthesis of this compound is predominantly achieved through the intramolecular Friedel-Crafts cyclization of 2-(phenoxymethyl)benzoic acid or its derivatives. However, the choice of catalyst and reaction conditions significantly impacts the yield, reaction time, and substrate scope. Alternative methods, such as those catalyzed by palladium, offer different approaches to the formation of the central seven-membered ring.
| Synthesis Route | Catalyst/Reagent | Solvent | Temperature | Time (h) | Yield (%) |
| Intramolecular Friedel-Crafts Cyclization | |||||
| Ferric Chloride/Dichloromethyl methyl ether | Dichloromethane | Room Temp. | 1 - 12 | 61 - 92 | |
| Aluminum Chloride (from acid chloride) | 1,2-dichloroethane | 0 - 20°C | 2 | 40 - 79 | |
| Polyphosphoric Acid (PPA) | Neat | 100 - 110°C | 1 - 12 | 38 - 53 | |
| Phosphorus Pentoxide/Ethanol | Sulfolane | Reflux | 5 - 12 | 20 - 64 | |
| Trifluoroacetic Anhydride | Dichloromethane | Reflux | 4 - 10 | 41 - 86 | |
| Palladium-Catalyzed Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, TBAC | DMF | 80°C | 4 - 12 | Moderate to Good |
| Ullmann Coupling & Ring-Closing Metathesis | CuI (Ullmann), Grubbs Catalyst (RCM) | Various | Various | Two Steps | Moderate to Good |
Visualizing the Synthetic Pathways
To provide a clear overview of the logical flow of the primary synthetic strategies, the following diagrams illustrate the key transformations.
A Comparative Analysis of Dibenz[b,e]oxepin-11(6H)-one Derivatives and Established Kinase Inhibitors for p38 MAPK Inhibition
For Immediate Release
Tübingen, Germany – December 29, 2025 – In the competitive landscape of kinase inhibitor development, a series of metabolically stable disubstituted Dibenz[b,e]oxepin-11(6H)-ones has demonstrated exceptional potency and selectivity as inhibitors of p38 mitogen-activated protein (MAP) kinase. This guide provides a comparative benchmark of these novel derivatives against well-established p38 MAPK inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
The Dibenz[b,e]oxepin-11(6H)-one derivatives, particularly compound 32e , have shown outstanding biological activity against isolated p38α with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1] Furthermore, these compounds exhibit remarkable selectivity, a critical attribute for minimizing off-target effects and enhancing therapeutic potential.
In Vitro Potency: A Head-to-Head Comparison
The primary measure of a kinase inhibitor's efficacy is its IC50 value, which indicates the concentration of the compound required to inhibit 50% of the target enzyme's activity. The following table summarizes the in vitro inhibitory activities of the most potent this compound derivatives against p38α MAPK, benchmarked against known inhibitors SB203580, VX-745 (Neflamapimod), and BIRB 796 (Doramapimod).
| Compound | Scaffold | p38α IC50 (nM) | Human Whole Blood TNF-α IC50 (nM) |
| This compound 3i | This compound | 2.6 | 170 |
| This compound 32a | This compound | 2.5 | 185 |
| This compound 32e | This compound | 1.6 | 125 |
| SB203580 | Pyridinylimidazole | 50[1] | Not uniformly reported |
| VX-745 (Neflamapimod) | Pyrimido[1,6-b]pyridazin-6-one | 10[2] | 52 (PBMC assay)[2] |
| BIRB 796 (Doramapimod) | Pyrazolourea | 38[3] | 960 |
Note: IC50 values can vary based on specific assay conditions. The data presented is for comparative purposes.
Kinase Selectivity Profile
A hallmark of the this compound series is its high selectivity. Compound 32e was found to have extraordinary selectivity, with a greater than 1000-fold margin against a panel of other kinases.[1] This is a significant advantage over some of the first-generation p38 inhibitors.
| Inhibitor | Selectivity Highlights |
| This compound 32e | >1000-fold selectivity in a Kinase WholePanelProfiler screen.[1] |
| SB203580 | Displays 100-500-fold selectivity over LCK, GSK-3β, and PKBα.[1] However, it is known to inhibit other kinases like Casein Kinase Iδ/ε.[4] |
| VX-745 (Neflamapimod) | 20-fold greater selectivity for p38α over p38β.[5] A screen against 317 kinases showed activity (<10 µM) against 11 other kinases, including ABL1, SRC, and LCK. |
| BIRB 796 (Doramapimod) | Described as a high-affinity and selective p38 kinase inhibitor with no significant inhibition on a panel of related kinases. It does, however, inhibit JNK2α2 and c-Raf-1 at higher concentrations. |
Signaling Pathway and Experimental Workflow
To provide context for the experimental data, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for evaluating kinase inhibitors.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Caption: General experimental workflow for kinase inhibitor evaluation.
Experimental Protocols
In Vitro p38α MAP Kinase Enzyme Assay
The inhibitory activity of the compounds against p38α was determined using a radiometric filter binding assay. The assay measures the incorporation of radioactive phosphate from [γ-³³P]ATP into a specific substrate, such as ATF2.
-
Reaction Mixture: A typical reaction mixture contains purified recombinant human p38α, the substrate peptide (e.g., ATF2), and the test compound at various concentrations in a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped by the addition of an acid (e.g., phosphoric acid).
-
Detection: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Note: The ATP concentration is a critical parameter and is typically kept at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate determination of ATP-competitive inhibitor potency.
Human Whole Blood Assay for TNF-α Release
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a physiologically relevant ex vivo setting.
-
Blood Collection: Fresh human whole blood is collected from healthy donors into heparinized tubes.
-
Compound Incubation: The blood is pre-incubated with various concentrations of the test compounds or vehicle control.
-
Stimulation: TNF-α production is stimulated by adding lipopolysaccharide (LPS).
-
Incubation: The treated blood is incubated for several hours (e.g., 6 hours) at 37°C.
-
Plasma Separation: Plasma is separated by centrifugation.
-
Quantification: The concentration of TNF-α in the plasma is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: IC50 values are calculated based on the dose-dependent inhibition of TNF-α release.
Conclusion
The this compound derivatives represent a promising class of p38 MAPK inhibitors, demonstrating superior potency and selectivity in preclinical models compared to several established inhibitors. The lead compound, 32e , with its low nanomolar p38α IC50 and exceptional selectivity, warrants further investigation as a potential therapeutic agent for inflammatory diseases. This guide provides a foundational dataset for researchers to objectively evaluate the potential of this novel inhibitor class.
References
- 1. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VX-745, p38 alpha MAPK inhibitor (CAS 209410-46-8) | Abcam [abcam.com]
In Vivo Efficacy of Dibenz[b,e]oxepin-11(6H)-one and its Analogs in Animal Models: A Comparative Guide
A notable scarcity of direct in vivo efficacy data for the specific compound Dibenz[b,e]oxepin-11(6H)-one in preclinical animal models of disease necessitates a comparative analysis using its well-established analog, Doxepin. Doxepin, a tricyclic antidepressant (TCA) sharing the same core dibenz[b,e]oxepin structure, has been extensively studied in various animal models, providing valuable insights into the potential therapeutic applications of this chemical class. This guide presents a comparative overview of the in vivo efficacy of Doxepin and another widely used TCA, Amitriptyline, in established animal models of depression and anxiety.
While some derivatives of this compound have been investigated for antimicrobial and anticancer properties in in vitro settings, and the parent compound has been assessed for anthelmintic activity in C. elegans, data on its effects in rodent models for central nervous system disorders remains unpublished in the public domain.[1][2][3] Therefore, this guide will leverage the extensive body of research on Doxepin to provide a relevant comparative framework for researchers and drug development professionals.
Comparative Efficacy in Animal Models of Depression
The Forced Swim Test (FST) is a widely used behavioral assay to screen for antidepressant efficacy. It is based on the principle that rodents will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant compounds are known to prolong the period of mobility.
| Compound | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Doxepin | Mouse (FST) | 1 mg/kg | Intraperitoneal (i.p.) | In combination with a synbiotic mixture, significantly decreased immobility time after 7 days of administration. | [4] |
| Amitriptyline | Mouse (TST) | 10 mg/kg | Intraperitoneal (i.p.) | Significantly decreased immobility time in the Tail Suspension Test (TST), a similar model of behavioral despair. | [5] |
| Amitriptyline | Rat (Chronic Mild Stress) | Not specified | Not specified | Chronic treatment prevented the increase in immobility time induced by the Unpredictable Chronic Mild Stress (UCMS) paradigm. | [5] |
| Citalopram (SSRI) | Mouse (FST) | Not specified | Not specified | Reversed immobility induced by forced swimming, serving as a positive control. | [6] |
| Paroxetine (SSRI) | Mouse (FST) | Not specified | Not specified | Less potently reversed swim-induced immobility compared to citalopram. | [6] |
Comparative Efficacy in Animal Models of Anxiety
The Elevated Plus Maze (EPM) is a standard behavioral test for assessing anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. A reduction in anxiety is indicated by an increase in the time spent in the open arms.
| Compound | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Doxepin | Rat (Stress-Induced Model) | Not specified | Not specified | Prevented stress-induced learning and memory deficits, which can be related to anxiety. | [7] |
| Amitriptyline | Rat (Aging Model) | Not specified | Chronic oral | Significantly reduced anxiety-like behaviors in aged rats, indicated by increased time spent in the open arms of the EPM. | [8] |
| Amitriptyline | Rat (Chronic Stress Model) | 5 mg/kg | Daily oral | Reduced anxiety-like behavior in animals subjected to chronic stress. | [9] |
| Diazepam (Benzodiazepine) | Rat (EPM) | Not specified | Not specified | A standard anxiolytic, it reliably increases the amount of time spent in the open arms of the maze. | [10] |
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a behavioral despair model used to assess antidepressant efficacy.[11][12][13][14]
Apparatus:
-
A transparent cylinder (e.g., 25 cm height x 15 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.
Procedure:
-
Mice or rats are individually placed into the cylinder of water.
-
The total duration of the test is typically 6 minutes.[12]
-
The initial 2 minutes are considered an acclimatization period and are not scored.
-
During the final 4 minutes, the duration of immobility is recorded. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.
-
An increase in the latency to the first bout of immobility and a decrease in the total duration of immobility are indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is used to assess anxiety-like behavior in rodents.[10][15]
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two opposite arms are enclosed by high walls, while the other two are open.
-
The maze is typically made of a non-reflective material.
Procedure:
-
Animals are placed in the center of the maze, facing an open arm.
-
They are allowed to freely explore the maze for a set period, usually 5 minutes.
-
The session is recorded by an overhead video camera.
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.
-
The total number of arm entries can be used as a measure of general locomotor activity.
Signaling Pathways
Doxepin, as a tricyclic antidepressant, primarily functions by inhibiting the reuptake of norepinephrine and serotonin in the synaptic cleft, thereby increasing the availability of these neurotransmitters to bind to postsynaptic receptors.[16] This action is believed to be the primary mechanism underlying its antidepressant effects. Additionally, Doxepin is an antagonist at various other receptors, including histamine H1, alpha-1 adrenergic, and muscarinic receptors, which contributes to its sedative and side effect profile.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Synbiotic Mixture Augmented the Efficacy of Doxepin, Venlafaxine, and Fluvoxamine in a Mouse Model of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jsmcentral.org [jsmcentral.org]
- 6. Behavioral profiles of SSRIs in animal models of depression, anxiety and aggression. Are they all alike? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chronic Treatment with the Antidepressant Amitriptyline Prevents Impairments in Water Maze Learning in Aging Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 16. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dibenz[b,e]oxepin-11(6H)-one and its Thio-Analogs for Researchers and Drug Development Professionals
An in-depth analysis of Dibenz[b,e]oxepin-11(6H)-one and its sulfur-containing counterparts, Dibenz[b,e]thiepin-11(6H)-one and Dibenzo[b,f]thiepin-10(11H)-one, reveals key differences in their biological activities and physicochemical properties. This guide synthesizes available experimental data to provide a comparative overview for researchers in medicinal chemistry and drug discovery.
The tricyclic core structure of this compound has served as a scaffold for various biologically active compounds. Its isosteric replacement with sulfur to form thio-analogs has been a strategy to modulate potency and physicochemical characteristics. This comparison focuses on the parent ketones to provide a baseline understanding of the impact of this heteroatom substitution.
Physicochemical Properties: A Tale of Two Heteroatoms
A summary of the key physicochemical properties of this compound and its thio-analogs is presented below. These parameters are crucial in early-stage drug development for predicting absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | This compound | Dibenz[b,e]thiepin-11(6H)-one | Dibenzo[b,f]thiepin-10(11H)-one |
| Molecular Formula | C₁₄H₁₀O₂ | C₁₄H₁₀OS | C₁₄H₉NOS |
| Molecular Weight | 210.23 g/mol [1][2] | 226.30 g/mol [3] | 239.29 g/mol |
| Melting Point | 68-70 °C[4] | 86-88 °C[5] | 160-180 °C |
| Boiling Point | 386.8 °C at 760 mmHg[4] | Not available | Not available |
| Calculated LogP (XLogP3) | 2.9[1][2] | 3.5[3] | Not available |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol[6] | Not available | Moderately soluble in dichloromethane, chloroform, and ethanol; low water solubility.[7] |
Note: Data for Dibenzo[b,f]thiepin-10(11H)-one is for a related thiazepinone derivative and should be interpreted with caution.
Biological Activities: Sulfur Substitution Enhances Antimicrobial Potency
Direct comparative studies on the biological activities of the parent ketones are limited. However, a key study highlights the significant impact of replacing the oxygen atom with sulfur on antimicrobial activity.
Antimicrobial Activity
A study comparing derivatives of this compound and Dibenz[b,e]thiepin-11(6H)-one demonstrated a marked increase in potency for the sulfur analog.[8][9] While the dibenzo[b,e]oxepine derivatives exhibited low antimicrobial activity with Minimum Inhibitory Concentrations (MICs) in the range of 125-200 µg/mL, the corresponding dibenzo[b,e]thiepine derivatives showed significantly higher activity, with MICs between 25-50 µg/mL against the tested strains.[8][9] This suggests that the presence of the sulfur atom is a key determinant for enhanced antimicrobial effects within this scaffold.
| Compound Class | MIC Range (µg/mL) |
| Dibenzo[b,e]oxepine Derivatives | 125-200[8] |
| Dibenzo[b,e]thiepine Derivatives | 25-50[8][9] |
Anthelmintic Activity
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of these findings. Below are generalized procedures for the synthesis of the core scaffolds and the key biological assays mentioned.
Synthesis of this compound and Dibenz[b,e]thiepin-11(6H)-one
The synthesis of these tricyclic ketones generally involves a two-step process: the formation of a substituted benzoic acid followed by an intramolecular Friedel-Crafts cyclization.
Step 1: Synthesis of Precursors
-
2-(Phenoxymethyl)benzoic acid (for this compound): This intermediate can be prepared by the reaction of a phenol with phthalide in the presence of a base.[9]
-
2-[(Phenylthio)methyl]benzoic acid (for Dibenz[b,e]thiepin-11(6H)-one): This precursor is synthesized by reacting thiophenol with 2-chlorobenzoic acid.[10]
Step 2: Intramolecular Friedel-Crafts Cyclization
The substituted benzoic acid is first converted to its corresponding acyl chloride, typically using thionyl chloride. The crude acyl chloride is then subjected to an intramolecular Friedel-Crafts reaction using a Lewis acid catalyst, such as aluminum chloride, in an appropriate solvent to yield the final tricyclic ketone.[11][12][13][14]
Caption: General synthetic workflow for this compound and its thio-analog.
Antimicrobial Susceptibility Testing: Cup Plate Method
The cup-plate or agar well diffusion method is a common technique to evaluate the antimicrobial activity of compounds.[15][16][17][18][19]
-
Preparation of Media and Inoculum: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into sterile Petri dishes. A standardized suspension of the test microorganism is spread evenly over the surface of the solidified agar.
-
Well Creation and Sample Addition: Wells of a defined diameter are aseptically punched into the agar. A specific volume of the test compound solution (at various concentrations) is added to each well.
-
Incubation and Measurement: The plates are incubated under appropriate conditions for the test microorganism. The diameter of the zone of inhibition (the area around the well where microbial growth is prevented) is then measured. The size of the zone is proportional to the antimicrobial activity of the compound.
Caption: Workflow for the antimicrobial cup plate assay.
Anthelmintic Activity Assay: C. elegans Motility Assay
The motility of the nematode Caenorhabditis elegans is a widely used endpoint for assessing the activity of potential anthelmintic compounds.[20][21][22][23][24]
-
Worm Synchronization and Plating: A synchronized population of C. elegans (e.g., L4 larvae or young adults) is prepared. A defined number of worms are dispensed into the wells of a microtiter plate containing a suitable liquid medium.
-
Compound Addition: The test compounds are added to the wells at various concentrations. Control wells with vehicle (e.g., DMSO) are included.
-
Motility Measurement: The plates are placed in an automated instrument that tracks worm movement, often by detecting interruptions in an infrared light beam. Motility is recorded over a set period.
-
Data Analysis: The motility data is analyzed to determine the concentration-dependent effect of the test compounds. The IC₅₀ value (the concentration that inhibits motility by 50%) is often calculated.
Caption: Workflow for the C. elegans motility-based anthelmintic assay.
Conclusion and Future Directions
The available data indicates that the substitution of the oxygen atom in this compound with sulfur to form Dibenz[b,e]thiepin-11(6H)-one leads to a significant enhancement of antimicrobial activity. This highlights the potential of thio-analogs as a promising avenue for the development of new anti-infective agents. The increase in lipophilicity observed with the thio-analog may contribute to this enhanced activity by facilitating membrane permeability.
However, a comprehensive understanding of the structure-activity relationships requires further investigation. Direct, head-to-head comparative studies across a broader range of biological targets, including those relevant to CNS disorders and inflammation, are needed for all three parent ketones. Additionally, more detailed experimental data on the physicochemical properties, such as aqueous solubility and metabolic stability, would be invaluable for guiding future drug design and development efforts based on these tricyclic scaffolds. Researchers are encouraged to build upon the foundational data presented here to further explore the therapeutic potential of these intriguing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C14H10O2 | CID 78259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dibenzo[b,e]thiepin-11(6H)-one | C14H10OS | CID 73741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Dibenzo b,e thiepin-11(6H)-one British Pharmacopoeia (BP) Reference Standard 1531-77-7 [sigmaaldrich.com]
- 6. 4504-87-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Dibenzo-[B,F][1,4]-Thiazepin-11(10H)-one, Exceptional Quality at Best Price [helyspecialitychemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. US20070219395A1 - Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids - Google Patents [patents.google.com]
- 10. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 11. BJOC - Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols [beilstein-journals.org]
- 12. BJOC - Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis [beilstein-journals.org]
- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Search Results [beilstein-journals.org]
- 15. Microbiological assay | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apec.org [apec.org]
- 20. Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. escholarship.org [escholarship.org]
- 22. mdpi.com [mdpi.com]
- 23. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - Phylumtech [phylumtech.com]
- 24. researchgate.net [researchgate.net]
Unveiling the Action of Novel Dibenz[b,e]oxepin-11(6H)-one Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of novel Dibenz[b,e]oxepin-11(6H)-one derivatives, detailing their mechanism of action, performance against alternatives, and the experimental protocols for their evaluation. This analysis is based on recently published data and aims to facilitate the ongoing research and development of this promising class of compounds.
Antimicrobial Activity: Performance and Proposed Mechanism
Derivatives of this compound have demonstrated notable antimicrobial properties. The following data summarizes their performance in comparison to standard antimicrobial agents.
Comparative Antimicrobial Performance
| Compound | Target Organism | MIC (µg/mL) | Reference Standard | MIC (µg/mL) |
| Dibenzo[b,e]oxepine Derivatives (6a-c, 6e-h) | Staphylococcus aureus (MRSA) | 125-200 | Ofloxacin | 10 |
| Escherichia coli | 125-200 | Ofloxacin | 10 | |
| Aspergillus niger | 125-200 | Ketoconazole | 10 | |
| Bromomethyl Derivative (6d) | Staphylococcus aureus (MRSA) | 50-75 | Ofloxacin | 10 |
| Escherichia coli | 50-75 | Ofloxacin | 10 | |
| Aspergillus niger | 50-75 | Ketoconazole | 10 | |
| Dibenzo[b,e]thiepine Derivatives (6g, 6h) | Staphylococcus aureus (MRSA) | 25-50 | Ofloxacin | 10 |
| Escherichia coli | 25-50 | Ofloxacin | 10 | |
| Aspergillus niger | 25-50 | Ketoconazole | 10 | |
| Dibenzo[b,e]thiepine 5,5-dioxide Derivative (9) | Staphylococcus aureus (MRSA) | 200 | Ofloxacin | 10 |
| Escherichia coli | 200 | Ofloxacin | 10 | |
| Aspergillus niger | 200 | Ketoconazole | 10 |
Data synthesized from Sadek et al., 2011.[1][2][3][4]
Proposed Antimicrobial Mechanism of Action
While the precise mechanism is still under investigation, in silico and in vitro studies suggest a multi-faceted mode of action for these derivatives. One proposed mechanism involves the inhibition of potassium channels, which are crucial for maintaining the electrochemical gradient across the microbial cell membrane. Another potential mechanism is the interaction with microbial DNA, disrupting essential cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Dibenz[b,e]oxepin-11(6H)-one Biological Assay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities reported for Dibenz[b,e]oxepin-11(6H)-one and its derivatives. While direct studies on the reproducibility of these assays are limited in publicly available literature, this document aims to facilitate comparative analysis by summarizing key experimental data and methodologies from independent research efforts.
Comparative Analysis of Biological Activity
The primary biological activities reported for this compound and its analogs are centered on anthelmintic, antimicrobial, and p38 MAP kinase inhibitory effects. The following tables summarize the quantitative data from various studies to aid in comparing the reported potencies.
Anthelmintic Activity against Caenorhabditis elegans
This compound has been identified as an agent with anthelmintic properties, specifically affecting the motility of the nematode Caenorhabditis elegans.
| Compound | Assay Type | Endpoint | Reported IC₅₀ | Reference |
| This compound | C. elegans motility | Thrashing rate reduction | ~300 µM[1] | Scoccia J, et al. (2017) |
| This compound | C. elegans motility | Inhibitory effects on motility | 389 µM[2] | MedChemExpress Product Data |
Observation: The reported IC₅₀ values for the inhibition of C. elegans motility are in a similar range (~300-389 µM), suggesting a degree of consistency across different reports.
Antimicrobial Activity
Derivatives of this compound have been evaluated for their efficacy against various microbial strains. The parent compound generally exhibits low activity, with structural modifications significantly impacting potency.
| Compound/Derivative Class | Organism(s) | Assay Type | Reported MIC (µg/mL) | Reference |
| Dibenzo[b,e]oxepines (6a-c, 6e-h) | MRSA, E. coli, A. niger | Cup plate method | 125-200[3][4] | (Reference from initial search) |
| Bromomethyl derivative (6d) | MRSA, E. coli, A. niger | Cup plate method | 50-75[3][4] | (Reference from initial search) |
| Dibenzo[b,e]thiepine derivatives (6g,h) | MRSA, E. coli, A. niger | Cup plate method | 25-50[3][4] | (Reference from initial search) |
| Dibenzo[b,e]thiepine 5,5-dioxide (9) | S. aureus, E. coli, A. niger | Cup plate method | 200[3] | (Reference from initial search) |
Observation: A clear structure-activity relationship is observed, with the sulfur-containing dibenzo[b,e]thiepine derivatives demonstrating the highest antimicrobial potency. This highlights the importance of the specific chemical scaffold in determining biological activity.
p38 MAP Kinase Inhibition
Substituted this compound derivatives have been developed as potent and selective inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.
| Compound | Target | Assay Type | Reported IC₅₀ | Reference |
| Disubstituted dibenzo[b,e]oxepin-11(6H)-one (32e) | p38α | Enzyme assay | 1.6 nM[5][6] | Laufer, S. et al. (2013) |
| Disubstituted dibenzo[b,e]oxepin-11(6H)-one (32e) | TNF-α release | Human whole blood assay | 125 nM[5][6] | Laufer, S. et al. (2013) |
Observation: These derivatives show high potency at the enzyme level, which translates to cellular activity, albeit at a higher concentration. The significant difference between the enzyme and cellular IC₅₀ values is typical and reflects factors such as cell permeability and off-target effects.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of biological assays. Below are generalized protocols based on the methodologies described in the cited literature.
C. elegans Motility (Thrashing) Assay
This assay is a common method for assessing the anthelmintic activity of compounds by measuring their effect on nematode movement.
-
Organism Culturing: Wild-type C. elegans (e.g., N2 strain) are maintained on nematode growth medium (NGM) agar plates seeded with E. coli (e.g., OP50) as a food source.
-
Compound Preparation: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in M9 buffer.
-
Assay Procedure:
-
Synchronized young adult worms are washed from the NGM plates with M9 buffer.
-
A single worm is transferred to a well of a microtiter plate containing the test compound dilution.
-
After a defined incubation period (e.g., 10 minutes), the number of thrashes (one complete sinusoidal movement) in a set time (e.g., 30 seconds) is counted under a dissecting microscope.
-
-
Data Analysis: The thrashing rate is normalized to the solvent control. The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal curve.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Cup Plate Method)
This method is a variant of the agar diffusion assay used to determine the antimicrobial activity of a substance.
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.
-
Inoculum Preparation: Standardized microbial suspensions are prepared from fresh cultures to a specific turbidity (e.g., 0.5 McFarland standard).
-
Plate Preparation: The molten agar is seeded with the microbial inoculum and poured into sterile petri dishes. Once solidified, wells (cups) of a specific diameter are aseptically cut into the agar.
-
Assay Procedure:
-
A fixed volume of the test compound at various concentrations is added to each well.
-
A positive control (standard antibiotic/antifungal) and a negative control (solvent) are also included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24h for bacteria, 25°C for 48-72h for fungi).
-
-
Data Analysis: The diameter of the zone of inhibition around each well is measured. The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
p38α MAP Kinase Enzyme Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the activity of the isolated p38α enzyme.
-
Reagents: Recombinant human p38α enzyme, a specific substrate (e.g., ATF2), and ATP are required. The test compound is dissolved in DMSO.
-
Assay Procedure:
-
The p38α enzyme is pre-incubated with various concentrations of the test compound in an assay buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or radiometric assays using ³²P-ATP.
-
-
Data Analysis: The enzyme activity is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a suitable dose-response model.
Visualizations
Experimental Workflow for Anthelmintic Activity Screening
Caption: Workflow for C. elegans thrashing assay.
p38 MAP Kinase Signaling Pathway
Caption: Inhibition of the p38 MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolically stable dibenzo[b,e]oxepin-11(6H)-ones as highly selective p38 MAP kinase inhibitors: optimizing anti-cytokine activity in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Dibenz[b,e]oxepin-11(6H)-one in a Laboratory Setting
For Immediate Reference: Treat Dibenz[b,e]oxepin-11(6H)-one as a hazardous waste. Do not dispose of it down the drain or in regular trash.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols to ensure personnel safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, a conservative approach based on general principles of chemical waste management and the hazard profile of structurally related compounds is essential. This compound is a key intermediate in the synthesis of Doxepin, a tricyclic antidepressant. Safety data for Doxepin indicates it is toxic if swallowed and very toxic to aquatic life, suggesting that this compound should be managed as a hazardous chemical waste.[1][2][3]
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Assume this compound is a hazardous waste due to its chemical structure and relationship to Doxepin.[1][2] All waste materials, including the pure compound, solutions, and any contaminated items (e.g., gloves, weighing paper, pipette tips, and empty containers), must be treated as hazardous waste.[4]
-
Segregation: Collect waste containing this compound separately from other waste streams to prevent unintended reactions.[5] Specifically, do not mix it with incompatible materials.
2. Waste Collection and Container Management:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap.[6] The container should be in good condition, free from cracks or rust.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[5] Also, include the date when the waste was first added to the container and the name of the principal investigator or laboratory contact.
-
Container Handling: Keep the waste container closed at all times, except when adding waste.[4] Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
3. Storage of Chemical Waste:
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory.[6] This area should be at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[4]
-
Safe Location: Store the waste away from heat sources, direct sunlight, and high-traffic areas.
4. Disposal of Empty Containers:
-
Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4]
-
Rinsate Collection: The rinsate from the triple-rinsing procedure is considered hazardous waste and must be collected in the designated hazardous waste container for this compound.[4]
-
Container Disposal: After triple-rinsing and allowing the container to dry, deface the original label and dispose of it as non-hazardous waste, in accordance with institutional guidelines.[4]
5. Final Disposal:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[5]
-
Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and local regulations.
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, general regulatory limits for hazardous waste accumulation apply.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area. | [4] |
| Maximum Accumulation for Acutely Toxic Waste | For "P-listed" (acutely toxic) wastes, the limit is 1 quart for liquids or 1 kilogram for solids. While this compound is not explicitly P-listed, this is a good practice for highly toxic materials. | [6] |
| pH of Aqueous Waste for Sewer Disposal | Aqueous waste must have a pH between 5.5 and 10.5 for consideration of sewer disposal (Note: This is not recommended for this compound). | [7] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Dibenz[b,e]oxepin-11(6H)-one
For Immediate Reference: Key Safety and Handling Information
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dibenz[b,e]oxepin-11(6H)-one. It outlines essential personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.
Hazard Classification and Safety Precautions
The hazard classification for this compound presents some inconsistencies across different sources. According to the European Chemicals Agency (ECHA) C&L Inventory, aggregated data from multiple notifiers indicates varied classifications. Some reports suggest the substance is "Toxic if swallowed" (Acute Toxicity 3, H301) or "Harmful if swallowed" (Acute Toxicity 4, H302), while others state it does not meet the criteria for GHS hazard classification.[1] This discrepancy underscores the importance of handling the compound with a high degree of caution, assuming a higher potential hazard.
Due to the potential toxicity, it is imperative to minimize exposure through engineering controls, administrative controls, and appropriate personal protective equipment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Dispensing (Solid) | Tightly fitting safety goggles with side-shields. | Double-gloving with Butyl rubber or Viton™ gloves is recommended. Nitrile gloves may offer short-term splash protection but have poor resistance to ketones and aromatic hydrocarbons.[2][3][4][5][6][7][8][9] | A fully buttoned lab coat or a disposable gown. | If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with a black organic vapor (OV) cartridge is recommended. |
| Solution Preparation and Transfers | Tightly fitting safety goggles with side-shields and a face shield if there is a splash hazard. | Butyl rubber or Viton™ gloves are recommended for extended contact.[4][5][7] | A chemically resistant lab coat or gown. | Work should be performed in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with a black organic vapor (OV) cartridge is necessary. |
| Equipment Cleaning and Decontamination | Tightly fitting safety goggles with side-shields and a face shield. | Heavy-duty Butyl rubber or Viton™ gloves.[4][5][7] | A chemically resistant apron over a lab coat or gown. | Work should be performed in a well-ventilated area or a chemical fume hood. |
| Waste Disposal | Tightly fitting safety goggles with side-shields. | Butyl rubber or Viton™ gloves.[4][5][7] | A lab coat or gown. | Not generally required if handling sealed waste containers. |
Operational Plan: From Receipt to Disposal
A structured approach to handling this compound is essential for safety and regulatory compliance. The following sections provide a step-by-step guide.
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should have restricted access.
-
Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. The work area, particularly the chemical fume hood, should be clean and uncluttered.
-
Weighing: Whenever possible, weigh the solid compound within a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhalation.
-
Solution Preparation: Prepare solutions in a certified chemical fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Experimental Procedures: Conduct all experimental manipulations involving this compound within a chemical fume hood.
-
Surface Decontamination: In case of a spill, cordon off the area. For small spills of the solid, carefully sweep it up with absorbent material. For liquid spills, use an inert absorbent material. Decontaminate the area with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.
-
Equipment Cleaning: Clean all contaminated glassware and equipment thoroughly. A multi-step process of rinsing with a suitable organic solvent, followed by washing with soap and water, and a final rinse with deionized water is recommended.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weighing paper, gloves, absorbent pads) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically compatible hazardous waste container.
-
Disposal Method: The primary method for the disposal of solid organic chemical waste is incineration by a licensed hazardous waste disposal company.
Visualizing the Workflow
The following diagrams illustrate the key processes for safely handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: A decision tree for selecting appropriate PPE.
References
- 1. This compound | C14H10O2 | CID 78259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 3. gloves.com [gloves.com]
- 4. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 5. gloves-online.com [gloves-online.com]
- 6. soscleanroom.com [soscleanroom.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 9. esafetysupplies.com [esafetysupplies.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
